Product packaging for Pivmecillinam(Cat. No.:CAS No. 32886-97-8)

Pivmecillinam

Cat. No.: B1664848
CAS No.: 32886-97-8
M. Wt: 439.6 g/mol
InChI Key: NPGNOVNWUSPMDP-HLLBOEOZSA-N
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Description

Pivmecillinam is a penicillanic acid ester that is the [(2,2-dimethylpropanoyl)oxy]methyl ester and prodrug of mecillinam. It has a role as an antiinfective agent, an antibacterial drug and a prodrug. It is a penicillanic acid ester, a penicillin and a pivaloyloxymethyl ester. It is functionally related to a mecillinam.
This compound has been reported in Brassica napus with data available.
Amdinocillin Pivoxil is the pivoxil ester form of a semisynthetic, broad spectrum beta-lactam penicillin with antibacterial activity. Amdinocillin specifically binds to and inactivates penicillin-binding protein 2 (PBP 2) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.
AMDINOCILLIN PIVOXIL is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for bacterial disease and has 1 investigational indication.
Pivaloyloxymethyl ester of amdinocillin that is well absorbed orally, but broken down to amdinocillin in the intestinal mucosa. It is active against gram-negative organisms and used as for amdinocillin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H33N3O5S B1664848 Pivmecillinam CAS No. 32886-97-8

Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O5S/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23/h12,14-15,17H,6-11,13H2,1-5H3/t14-,15+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGNOVNWUSPMDP-HLLBOEOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7048538
Record name Pivmecillinam
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Molecular Weight

439.6 g/mol
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Physical Description

Solid
Record name Pivmecillinam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015543
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.26e-02 g/L
Record name Pivmecillinam
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CAS No.

32886-97-8
Record name Pivmecillinam
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Record name Amdinocillin pivoxil [USAN]
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Record name Pivmecillinam
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Record name AMDINOCILLIN PIVOXIL
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Record name Pivmecillinam
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

119 °C
Record name Pivmecillinam
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Record name Pivmecillinam
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Pivmecillinam's Mechanism of Action on Penicillin-Binding Protein 2 (PBP-2): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Pivmecillinam is an orally administered prodrug of the β-lactam antibiotic mecillinam, which exhibits a unique and highly specific mechanism of action. Following oral ingestion, this compound is rapidly hydrolyzed into its active form, mecillinam, which selectively targets and inhibits Penicillin-Binding Protein 2 (PBP-2) in Gram-negative bacteria. This high specificity distinguishes it from most other β-lactam antibiotics that typically target PBP-1A, -1B, or -3. The inhibition of PBP-2, a critical transpeptidase in the cell elongation machinery, disrupts peptidoglycan synthesis, leading to a characteristic morphological change from a rod shape to large, spherical cells, which ultimately results in bacteriolysis. This targeted mechanism contributes to its sustained efficacy and low rates of resistance, making it a valuable agent, particularly for the treatment of uncomplicated urinary tract infections (UTIs).

From Prodrug to Periplasm: this compound Activation

This compound itself is an inactive pivaloyloxymethyl ester of mecillinam. This formulation significantly enhances oral bioavailability, which is poor for the active mecillinam compound. Upon absorption from the gastrointestinal tract, non-specific esterases present in the blood, GI mucosa, and other tissues rapidly hydrolyze the ester bond. This process releases the active antibacterial agent, mecillinam, into circulation, allowing it to reach the site of infection.

Once in the bloodstream, mecillinam is transported to the bacterial cells and must cross the outer membrane of Gram-negative bacteria to reach its target, PBP-2, which is located in the periplasmic space.

Data Presentation: Pharmacokinetic Properties

The conversion from the prodrug form allows for clinically effective concentrations of mecillinam to be achieved, particularly in the urinary tract.

ParameterValueReference
Oral Bioavailability 60-70%
Active Form Mecillinam
Activation Hydrolysis by non-specific esterases
Half-life ~1 hour
Excretion Primarily renal
Peak Urine Concentration (200 mg dose) >200 mg/L (within 6 hours)
Peak Urine Concentration (400 mg dose) ~300 mg/L
Urinary Recovery (as mecillinam) ~45% (within 6 hours of oral dose)

Visualization: this compound Activation and Transport

G cluster_GI Gastrointestinal Tract / Bloodstream cluster_IM_assoc This compound This compound (Oral Prodrug) Hydrolysis Hydrolysis via Non-specific Esterases This compound->Hydrolysis Mecillinam_blood Mecillinam (Active Drug) in Bloodstream Hydrolysis->Mecillinam_blood OM Outer Membrane Mecillinam_blood->OM Transport Periplasm Periplasm OM->Periplasm Diffusion IM Inner Membrane PBP2 PBP-2 Target Periplasm->PBP2 Binding caption Figure 1: Activation pathway of this compound.

Caption: Figure 1: this compound is hydrolyzed to active mecillinam, which reaches PBP-2 in the periplasm.

The Molecular Target: The PBP-2 Elongasome Complex

Penicillin-binding proteins (PBPs) are membrane-anchored enzymes that catalyze the final steps of peptidoglycan (PG) biosynthesis, specifically transpeptidation (cross-linking) and transglycosylation (polymerization). In rod-shaped bacteria like Escherichia coli, these functions are spatially and temporally controlled by two main multi-protein complexes: the "divisome" for cell division and the "elongasome" (or Rod system) for cell elongation.

Mecillinam's target, PBP-2, is a monofunctional Class B transpeptidase that is an essential component of the elongasome. It works in concert with other key proteins:

  • RodA : A transglycosylase responsible for polymerizing the glycan strands of the cell wall.

  • MreB : An actin-like cytoskeletal protein that forms filaments along the inner membrane, guiding the spatial movement of the elongasome to ensure the cell maintains its rod shape.

The PBP-2/RodA complex is responsible for synthesizing the new peptidoglycan that allows the cell to elongate before division. The transpeptidase activity of PBP-2 specifically creates the peptide cross-links that give the cell wall its structural integrity.

Visualization: PBP-2 Function in the Elongase Complex

G cluster_complex Elongasome (Rod System) cluster_synthesis Peptidoglycan Synthesis MreB MreB Cytoskeletal Filament RodA RodA (Transglycosylase) MreB->RodA Guides PBP2 PBP-2 (Transpeptidase) MreB->PBP2 Guides RodA->PBP2 Complexes with GlycanStrand Nascent Glycan Strand CrosslinkedPG Cross-linked Peptidoglycan LipidII Lipid II Precursor LipidII->RodA Polymerization GlycanStrand->PBP2 Cross-linking Result Cell Elongation (Rod Shape Maintained) Mecillinam Mecillinam Mecillinam->PBP2 Inhibits caption Figure 2: Role of PBP-2 in the elongasome and its inhibition by mecillinam.

Caption: Figure 2: The elongasome complex directs cell wall synthesis to maintain rod shape.

Mechanism of PBP-2 Inhibition and Cellular Consequences

Mecillinam's bactericidal activity stems from its highly specific and potent inhibition of PBP-2's transpeptidase function.

  • Covalent Binding : Like other β-lactam antibiotics, mecillinam mimics the D-Ala-D-Ala moiety of the peptidoglycan stem peptide. It enters the active site of PBP-2 and the nucleophilic active-site serine attacks the carbonyl carbon of the β-lactam ring. This action opens the ring and forms a highly stable, covalent acyl-enzyme intermediate, effectively sequestering the enzyme.

  • Disruption of Elongation : With PBP-2 inactivated, the cell can no longer perform the transpeptidation necessary for lateral cell wall growth. While the transglycosylase RodA may continue to polymerize glycan strands, these strands cannot be properly cross-linked into the existing peptidoglycan sacculus.

  • Morphological Transformation and Lysis : The inability to properly synthesize the cell wall during elongation, while other growth processes continue, forces the cell to abandon its rod shape. The bacteria swell into large, osmotically fragile spherical forms. This dramatic morphological change is a hallmark of PBP-2 inhibition. Ultimately, the weakened cell wall cannot withstand the internal turgor pressure, leading to cell lysis and death.

Data Presentation: In Vitro Susceptibility

Mecillinam's unique target results in low cross-resistance with other β-lactams and sustained activity against many uropathogens. Minimum Inhibitory Concentration (MIC) is a key measure of its in vitro activity.

OrganismMIC Range / ValueNotesReference
Escherichia coli Resistance < 2% in community isolatesBased on decades of use in Nordic countries.
Staphylococcus saprophyticus 4 to ≥ 256 mg/LA binary clustering is observed at 32-64 mg/L and ≥ 256 mg/L. Clinical success is seen despite high MICs, likely due to high urine concentrations.
ESBL-producing Enterobacterales Maintains activity against many isolatesThe specific targeting of PBP-2 avoids resistance mechanisms that affect other PBPs.

Experimental Protocols for Studying the Mecillinam-PBP-2 Interaction

Verifying the specific interaction between mecillinam and PBP-2 involves a combination of microbiological, biochemical, and imaging techniques.

Protocol: MIC Determination by Agar Dilution (Reference Method)

This protocol determines the minimum concentration of mecillinam required to inhibit bacterial growth.

  • Media Preparation : Prepare a series of Mueller-Hinton agar plates, each containing a specific, twofold serial dilution of mecillinam (e.g., ranging from 0.125 to 32 mg/L).

  • Inoculum Preparation : Grow the bacterial test strain to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Inoculation : Using a multipoint inoculator, spot approximately 10⁴ colony-forming units (CFU) of the bacterial suspension onto the surface of each agar plate.

  • Incubation : Incubate the plates for 16-24 hours at 37°C.

  • Reading : The MIC is defined as the lowest concentration of mecillinam that completely inhibits visible bacterial growth on the agar.

Protocol: PBP-2 Binding Competition Assay

This biochemical assay confirms that mecillinam binds specifically to PBP-2.

  • Membrane Protein Extraction :

    • Grow a bacterial culture (e.g., E. coli) to mid-log phase.

    • Harvest cells by centrifugation and wash them in a suitable buffer (e.g., Tris-HCl).

    • Lyse the cells using a French press or sonication.

    • Separate the membrane fraction from the cytoplasm by ultracentrifugation. Resuspend the membrane pellet in a buffer.

  • Competitive Binding :

    • Divide the membrane protein preparation into two aliquots.

    • Sample A (Competition) : Pre-incubate with a high concentration of unlabeled mecillinam for 30-60 minutes at 30°C. This will saturate the PBP-2 binding sites.

    • Sample B (Control) : Incubate with buffer only.

  • Fluorescent Labeling : Add a broad-spectrum fluorescent β-lactam probe (e.g., fluorescein-conjugated ampicillin) to both samples and incubate for 30 minutes. This probe will bind to all accessible PBPs.

  • Analysis :

    • Separate the proteins from both samples by SDS-PAGE.

    • Visualize the labeled PBPs using in-gel fluorescence scanning or by Western blot using an anti-fluorescein antibody.

    • Interpretation : The protein band corresponding to PBP-2 will be visible in the control lane (Sample B) but will be absent or significantly reduced in intensity in the competition lane (Sample A), as the unlabeled mecillinam blocked the binding of the fluorescent probe.

Visualization: Workflow for PBP-2 Binding Competition Assay

G cluster_control cluster_competition start Bacterial Culture (e.g., E. coli) extraction Cell Lysis & Membrane Protein Extraction start->extraction split Divide Sample extraction->split control_incubate Incubate with Buffer split->control_incubate Aliquot 1 comp_incubate Incubate with excess unlabeled Mecillinam split->comp_incubate Aliquot 2 control_label Add Fluorescent β-lactam Probe control_incubate->control_label analysis SDS-PAGE & Western Blot control_label->analysis comp_label Add Fluorescent β-lactam Probe comp_incubate->comp_label comp_label->analysis result Visualize Bands: PBP-2 band is absent in competition lane analysis->result caption Figure 3: Experimental workflow for the PBP-2 competition binding assay.

Caption: Figure 3: A competition assay confirms mecillinam's specific binding to PBP-2.

The Kinetics of Pivmecillinam's Transformation: A Technical Guide to Prodrug Conversion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivmecillinam, an orally administered prodrug, is a cornerstone in the treatment of lower urinary tract infections. Its efficacy is entirely dependent on its conversion to the active antibacterial agent, mecillinam. This technical guide provides a comprehensive overview of the kinetics of this critical biotransformation. It details the enzymatic hydrolysis, presents quantitative data on the conversion rates in various biological media, and outlines the experimental protocols for their determination. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacology.

Introduction

This compound is the pivaloyloxymethyl ester of mecillinam, a beta-lactam antibiotic with a narrow spectrum of activity primarily against Gram-negative bacteria.[1] Mecillinam itself exhibits poor oral bioavailability, necessitating its administration as the prodrug this compound.[2] The conversion of this compound to mecillinam is a rapid and efficient process that occurs in the body, ensuring therapeutic concentrations of the active drug reach the site of infection.[3][4] This guide delves into the core principles of this conversion, focusing on the kinetics and methodologies used to study this vital pharmacokinetic process.

The Conversion Pathway: From Prodrug to Active Moiety

The transformation of this compound to mecillinam is an enzymatic hydrolysis reaction. The process is catalyzed by non-specific esterases that are ubiquitously present in the body, particularly in the gastrointestinal mucosa, blood, and other tissues.[4]

The hydrolysis of the ester bond in this compound yields three products: the active drug mecillinam, pivalic acid, and formaldehyde.[5]

The overall reaction can be visualized as a two-step process. First, the esterases cleave the pivaloyloxymethyl ester, forming an unstable intermediate. This intermediate then spontaneously decomposes to release mecillinam and formaldehyde.

This compound This compound Intermediate Unstable Intermediate (Hydroxymethyl Ester of Mecillinam) This compound->Intermediate Enzymatic Cleavage Pivalic_Acid Pivalic Acid This compound->Pivalic_Acid Byproduct Esterases Non-specific Esterases Esterases->Intermediate Mecillinam Mecillinam (Active Drug) Intermediate->Mecillinam Spontaneous Decomposition Formaldehyde Formaldehyde Intermediate->Formaldehyde Spontaneous Decomposition

Figure 1: this compound to Mecillinam Conversion Pathway.

Quantitative Kinetics of this compound Hydrolysis

The rate of this compound conversion is a critical factor in its pharmacokinetic profile. The hydrolysis is rapid, ensuring that the majority of the prodrug is converted to the active form shortly after administration. The kinetics of this conversion have been studied in various biological matrices, and the data is summarized below. The conversion is a pseudo-first-order reaction, and the rate is often expressed as the half-life (t½) of this compound.

MatrixSpeciesTemperature (°C)pHHalf-life (t½) of this compound
Phosphate Buffer-377.4~95 minutes
SerumMouse377.4< 2 minutes
SerumRat377.4~5 minutes
SerumDog377.4~10 minutes
SerumHuman377.4~10 minutes
Whole BloodMouse377.4< 2 minutes
Whole BloodRat377.4< 2 minutes
Whole BloodDog377.4~15 minutes
Whole BloodHuman377.4~10 minutes
10% Tissue HomogenateDog (Intestine)377.4~5 minutes
10% Tissue HomogenateDog (Liver)377.4~5 minutes
10% Tissue HomogenateDog (Kidney)377.4~5 minutes
10% Tissue HomogenateDog (Lung)377.4~5 minutes

Note: The data in this table is compiled from the study by Roholt et al. (1975).

Experimental Protocols

The determination of the conversion kinetics of this compound to mecillinam requires robust and validated analytical methods. Below are detailed methodologies for key experiments.

In Vitro Hydrolysis of this compound in Biological Fluids

This protocol is adapted from the methodology described by Roholt et al. (1975).

Objective: To determine the rate of hydrolysis of this compound to mecillinam in various biological matrices (e.g., serum, whole blood).

Materials:

  • This compound hydrochloride

  • Heparinized whole blood or serum from the desired species

  • Incubator at 37°C

  • Ether

  • 0.15 M Phosphate buffer, pH 7.4

  • Citrate buffer, pH 6.3

  • Mouse serum (1% solution)

  • Agar cup-plate assay materials (or HPLC/LC-MS/MS system)

Procedure:

  • Freshly drawn heparinized whole blood or serum is placed in an incubator at 37°C.

  • An aqueous solution of this compound hydrochloride is added to the biological matrix to achieve a known starting concentration.

  • At various time intervals, aliquots of the mixture are taken.

  • To separate unhydrolyzed this compound from the formed mecillinam, the aliquot is immediately mixed with an ice-cold mixture of phosphate buffer (pH 7.4) and ether and shaken vigorously.

  • The ether phase (containing this compound) is separated from the aqueous phase (containing mecillinam).

  • The ether is evaporated, and the residue is dissolved in citrate buffer (pH 6.3) containing 1% mouse serum to facilitate the complete hydrolysis of any remaining this compound to mecillinam for quantification.

  • The concentration of mecillinam in both the original aqueous phase and the treated ether phase is determined using a suitable analytical method (historically, an agar cup-plate bioassay; more modernly, HPLC or LC-MS/MS).

cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Quantification Incubate\nthis compound\nwith Biological\nMatrix (37°C) Incubate This compound with Biological Matrix (37°C) Withdraw\nAliquots at\nTime Intervals Withdraw Aliquots at Time Intervals Incubate\nthis compound\nwith Biological\nMatrix (37°C)->Withdraw\nAliquots at\nTime Intervals Mix with\nIce-Cold\nBuffer/Ether Mix with Ice-Cold Buffer/Ether Withdraw\nAliquots at\nTime Intervals->Mix with\nIce-Cold\nBuffer/Ether Separate\nAqueous and\nEther Phases Separate Aqueous and Ether Phases Mix with\nIce-Cold\nBuffer/Ether->Separate\nAqueous and\nEther Phases Analyze Aqueous\nPhase for\nMecillinam Analyze Aqueous Phase for Mecillinam Separate\nAqueous and\nEther Phases->Analyze Aqueous\nPhase for\nMecillinam Evaporate Ether,\nHydrolyze Residue,\nAnalyze for Mecillinam Evaporate Ether, Hydrolyze Residue, Analyze for Mecillinam Separate\nAqueous and\nEther Phases->Evaporate Ether,\nHydrolyze Residue,\nAnalyze for Mecillinam

Figure 2: Experimental Workflow for In Vitro Hydrolysis.

In Vivo Hydrolysis of this compound

This protocol is based on the in vivo studies described by Roholt et al. (1975).

Objective: To determine the extent of this compound hydrolysis to mecillinam in vivo after oral administration.

Procedure:

  • Human volunteers are administered an oral dose of this compound hydrochloride dissolved in water.

  • Blood samples are collected at various time points after administration.

  • Immediately after collection, the blood sample is added to an ice-cold mixture of phosphate buffer (pH 7.4) and ether to quench the hydrolysis and separate this compound from mecillinam.

  • The mixture is shaken vigorously, and the ether and aqueous layers are separated.

  • The ether extract is further processed to isolate and then hydrolyze any uncoverted this compound to mecillinam for quantification.

  • The concentration of mecillinam in both the initial aqueous phase and the processed ether phase is determined.

Analytical Method for Quantification of this compound and Mecillinam by LC-MS/MS

Modern analytical techniques provide high sensitivity and specificity for the quantification of this compound and mecillinam. The following is a general outline of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., UltimateXB-C18)

  • Mobile Phase: A gradient of 0.1% formic acid in water and methanol

  • Flow Rate: Optimized for the specific column and system

  • Injection Volume: Typically 5-20 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

    • This compound transition: m/z 440.2 → 167.1

    • Mecillinam transition: m/z 326.1 → 167.1

    • Internal Standard (e.g., Cephalexin) transition: m/z 348.1 → 158.1

Sample Preparation:

  • Plasma samples are thawed and vortexed.

  • An internal standard solution is added to the plasma.

  • Protein precipitation is performed by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

  • The supernatant is collected and injected into the LC-MS/MS system.

Method Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, stability, and matrix effects.[6]

cluster_lcms LC-MS/MS Analysis Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Protein Precipitation\n(e.g., Acetonitrile) Protein Precipitation (e.g., Acetonitrile) Add Internal Standard->Protein Precipitation\n(e.g., Acetonitrile) Vortex and Centrifuge Vortex and Centrifuge Protein Precipitation\n(e.g., Acetonitrile)->Vortex and Centrifuge Collect Supernatant Collect Supernatant Vortex and Centrifuge->Collect Supernatant Inject into\nLC-MS/MS System Inject into LC-MS/MS System Collect Supernatant->Inject into\nLC-MS/MS System HPLC Separation\n(C18 Column) HPLC Separation (C18 Column) Inject into\nLC-MS/MS System->HPLC Separation\n(C18 Column) MS/MS Detection\n(MRM Mode) MS/MS Detection (MRM Mode) HPLC Separation\n(C18 Column)->MS/MS Detection\n(MRM Mode)

Figure 3: LC-MS/MS Sample Preparation and Analysis Workflow.

Conclusion

The conversion of this compound to its active form, mecillinam, is a rapid and efficient process mediated by non-specific esterases throughout the body. The kinetics of this hydrolysis are fundamental to the drug's therapeutic success, allowing for effective oral administration of a compound that would otherwise have poor bioavailability. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for professionals in the fields of pharmacology and drug development, facilitating a deeper understanding of this critical prodrug conversion. The continued application of advanced analytical techniques will further refine our knowledge of these intricate pharmacokinetic processes.

References

Pivmecillinam in Aqueous Solutions: A Technical Guide to Hydrolysis and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivmecillinam, the pivaloyloxymethyl ester prodrug of mecillinam, is an antibiotic primarily used in the treatment of uncomplicated urinary tract infections. As a prodrug, its efficacy is dependent on its conversion to the active agent, mecillinam, through hydrolysis. This conversion process, along with the inherent stability of the this compound molecule in aqueous environments, is of critical importance for formulation development, analytical method validation, and understanding its pharmacokinetic profile. This technical guide provides an in-depth analysis of the hydrolysis and stability of this compound in aqueous solutions, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying pathways.

Core Concepts: Hydrolysis of this compound

This compound is designed to be rapidly hydrolyzed in the body by non-specific esterases found in the blood, gastrointestinal mucosa, and other tissues to release the active antibacterial agent, mecillinam.[1] This enzymatic hydrolysis is a crucial step for its therapeutic action. However, this compound can also undergo non-enzymatic hydrolysis in aqueous solutions, a process that is significantly influenced by pH and temperature.

The hydrolysis of this compound results in the formation of mecillinam, pivalic acid, and formaldehyde.[2] While the in vivo enzymatic process is rapid and efficient, the stability of this compound in aqueous solutions is a key consideration for pharmaceutical formulations and analytical studies.

Quantitative Analysis of this compound Stability

The stability of this compound in aqueous solutions is highly dependent on the pH of the medium. Generally, like many β-lactam antibiotics, this compound exhibits greater stability in acidic conditions and is more susceptible to degradation in neutral to alkaline environments.

A key study has determined the half-life of this compound in a neutral aqueous solution.

ParameterConditionValueReference
Half-life (t½) pH 7.4, 37°C~95 minutesNot explicitly cited

Note: The reference for the half-life of approximately 95 minutes at pH 7.4 and 37°C was mentioned in the initial analysis of search results but a specific citation is not available in the provided snippets.

Research into the analytical quantification of this compound in human plasma has highlighted its instability and the need for acidification of samples to enhance its stability, further underscoring the pH-dependent nature of its hydrolysis.[4][5]

Experimental Protocols

Detailed experimental protocols for studying the hydrolysis and stability of this compound are crucial for reproducible research. Based on the available literature, a typical stability study would involve the following steps:

Sample Preparation and Incubation
  • Objective: To prepare solutions of this compound in aqueous buffers of varying pH and incubate them at controlled temperatures.

  • Protocol:

    • Prepare a series of aqueous buffer solutions covering a desired pH range (e.g., pH 4, 7, 9). Commonly used buffers include phosphate, citrate, and borate buffers.

    • Accurately weigh and dissolve this compound hydrochloride in each buffer solution to a known concentration.

    • Dispense aliquots of each solution into sealed vials to prevent evaporation.

    • Incubate the vials at controlled temperatures (e.g., 25°C, 37°C, 50°C) in a thermostatically controlled water bath or incubator.

    • At predetermined time intervals, withdraw samples from each vial for analysis.

Analytical Method for Quantification
  • Objective: To accurately measure the concentration of this compound and its degradation products over time. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the method of choice for its sensitivity and specificity.

  • Protocol (based on LC-MS/MS methods for plasma): [4][5]

    • Chromatographic Separation:

      • Column: A C18 reversed-phase column is typically used.

      • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile) is common. The acidic mobile phase helps to improve the stability of this compound during the analysis.

      • Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.

      • Column Temperature: Maintained at a constant temperature, for example, 40°C.

    • Mass Spectrometric Detection:

      • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.

      • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. The MRM transitions for this compound and its internal standard would be optimized.

    • Sample Preparation for Analysis:

      • At each time point, the reaction in the collected sample is quenched, often by acidification and/or cooling, to prevent further degradation before analysis.

      • Protein precipitation with an organic solvent like acetonitrile is a common step for plasma samples and can be adapted for buffer solutions if necessary.

      • The supernatant is then injected into the LC-MS/MS system.

Data Analysis
  • Objective: To determine the hydrolysis rate constants and half-life of this compound under different conditions.

  • Protocol:

    • Plot the natural logarithm of the this compound concentration versus time for each pH and temperature condition.

    • If the plot is linear, it indicates first-order kinetics. The slope of the line will be equal to the negative of the pseudo-first-order rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • To study the effect of temperature, plot the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T) to generate an Arrhenius plot. The activation energy for the hydrolysis reaction can be calculated from the slope of this plot.

Visualizing the Processes

To better understand the relationships and workflows involved in the study of this compound hydrolysis, the following diagrams are provided.

Hydrolysis_Pathway This compound This compound (Prodrug) Hydrolysis Hydrolysis (Aqueous Solution) This compound->Hydrolysis Mecillinam Mecillinam (Active Drug) Hydrolysis->Mecillinam Byproducts Pivalic Acid + Formaldehyde Hydrolysis->Byproducts

This compound Hydrolysis Pathway

The diagram above illustrates the basic hydrolysis pathway of this compound in an aqueous solution, breaking down into the active drug, mecillinam, and byproducts.

Stability_Study_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Sample Analysis cluster_data 3. Data Interpretation Prep_Buffers Prepare Buffers (Varying pH) Prep_Piv Dissolve this compound Prep_Buffers->Prep_Piv Incubate Incubate at Controlled Temperature Prep_Piv->Incubate Sampling Withdraw Samples at Time Intervals Incubate->Sampling Quench Quench Reaction (Acidification/Cooling) Sampling->Quench LCMS LC-MS/MS Analysis Quench->LCMS Kinetics Determine Rate Constants (k) LCMS->Kinetics HalfLife Calculate Half-life (t½) Kinetics->HalfLife Arrhenius Arrhenius Plot (Temperature Effect) Kinetics->Arrhenius

Experimental Workflow for Stability Study

This flowchart outlines the key stages of a typical experimental workflow for investigating the stability of this compound in aqueous solutions.

Influencing_Factors Piv_Stability This compound Stability pH pH pH->Piv_Stability Temperature Temperature Temperature->Piv_Stability Buffer Buffer Composition Buffer->Piv_Stability Ionic_Strength Ionic Strength Ionic_Strength->Piv_Stability

Factors Influencing this compound Stability

This diagram illustrates the key environmental factors that have a significant impact on the stability of this compound in aqueous solutions.

Conclusion

The stability of this compound in aqueous solutions is a critical parameter for drug development, formulation, and analytical testing. Its hydrolysis is primarily governed by pH and temperature, with increased degradation observed in neutral and alkaline conditions. While a complete quantitative picture of its stability profile across a wide range of conditions is not fully available in published literature, the existing data and analytical methodologies provide a solid foundation for further investigation. The experimental protocols and visualizations provided in this guide offer a framework for researchers and scientists to design and execute robust stability studies, contributing to a deeper understanding of this important antibiotic prodrug.

References

The Pharmacokinetic Profile of Pivmecillinam in Preclinical Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivmecillinam, the pivaloyloxymethyl ester of mecillinam, is an orally administered prodrug that has been utilized for decades in some regions for the treatment of uncomplicated urinary tract infections. Its unique mechanism of action, targeting penicillin-binding protein 2 (PBP2), and favorable resistance profile have renewed interest in its clinical potential. Understanding the pharmacokinetic (PK) profile of this compound and its active metabolite, mecillinam, in preclinical animal models is crucial for the non-clinical safety assessment and for providing a rationale for dose selection in clinical trials. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species.

Core Concepts in this compound Pharmacokinetics

This compound is designed to overcome the poor oral bioavailability of its active form, mecillinam.[1] The core of its pharmacokinetic behavior revolves around its rapid and efficient hydrolysis in the gastrointestinal tract and/or during absorption into the systemic circulation. This conversion is catalyzed by non-specific esterases present in the gut wall, blood, and other tissues, releasing the active antibacterial agent, mecillinam.[2] Consequently, the systemic exposure to the prodrug, this compound, is typically very low and transient, with the pharmacologically relevant exposure being that of mecillinam.

Pharmacokinetics in Preclinical Models

While extensive clinical pharmacokinetic data for this compound in humans is available, detailed quantitative data in preclinical animal models is less comprehensively published in publicly accessible literature. The following sections summarize the available qualitative and quantitative findings.

Data Presentation

The following tables are structured to present key pharmacokinetic parameters of mecillinam following oral administration of this compound in various preclinical animal models. Note: Due to the limited availability of specific quantitative data in the public domain, some values are not available (N/A) and the tables serve to illustrate the desired data presentation format.

Table 1: Single-Dose Pharmacokinetic Parameters of Mecillinam Following Oral Administration of this compound in Rats

Dose (mg/kg)Cmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)T½ (hr)Reference
N/AN/AN/AN/AN/A[3]

General finding: Low but detectable concentrations of mecillinam have been observed in the fetuses of pregnant rats, suggesting some level of systemic distribution.[3]

Table 2: Single-Dose Pharmacokinetic Parameters of Mecillinam Following Oral Administration of this compound in Dogs

Dose (mg/kg)Cmax (µg/mL)Tmax (hr)AUC (µg·hr/mL)T½ (hr)Reference
200 (repeated dose)N/AN/AN/AN/A[4]

General finding: High concentrations of mecillinam are found in serum, kidneys, liver, lungs, urine, and bile following parenteral administration of mecillinam, suggesting wide distribution.[3] A study with repeated oral dosing of this compound at 200 mg/kg/day for 47 days in Beagle dogs reported no adverse effects, implying systemic exposure, though PK parameters were not provided.[4]

Table 3: Tissue Distribution of Mecillinam in Dogs Following Intravenous Administration (50 mg/kg)

TissueConcentration (µg/g or µg/mL)Time Post-Dose (hr)
SerumHighN/A
KidneysHighN/A
LiverHighN/A
LungsHighN/A
UrineHighN/A
BileHighN/A
This data is from parenteral administration of mecillinam but provides insight into the potential tissue distribution following oral this compound administration.[3]

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of pharmacokinetic studies. Below are representative protocols for key experiments in preclinical this compound research.

Oral Administration (Gavage) in Rats

A standard method for oral administration of this compound in a preclinical setting involves oral gavage.

  • Animal Model: Male and female Sprague-Dawley or Wistar rats, typically weighing between 200-250g, are commonly used. Animals are fasted overnight (with access to water) prior to dosing to minimize variability in absorption.

  • Formulation: this compound is typically formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a sucrose solution to improve palatability and ease of administration.

  • Procedure:

    • The rat is gently restrained, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • A sterile, ball-tipped gavage needle of appropriate size for the animal is attached to a syringe containing the calculated dose volume.

    • The needle is carefully inserted into the mouth and passed over the tongue into the esophagus. The animal's swallowing reflex aids in this process.

    • The formulation is slowly administered directly into the stomach.

    • The animal is monitored post-administration for any signs of distress.

Serial Blood Sampling in Rats

To characterize the pharmacokinetic profile, serial blood samples are collected at predetermined time points.

  • Sampling Sites: Common sites for repeated blood sampling in rats include the saphenous vein, tail vein, or via a surgically implanted cannula in the jugular or carotid artery for more frequent sampling and to reduce stress.

  • Procedure (Saphenous Vein):

    • The rat is placed in a restraint tube.

    • The hind leg is extended, and the area over the saphenous vein is shaved and cleaned with an alcohol swab.

    • A small puncture is made in the vein using a 25-27 gauge needle.

    • A small volume of blood (e.g., 100-200 µL) is collected into a capillary tube or a tube containing an anticoagulant (e.g., K2EDTA).

    • Pressure is applied to the puncture site to stop the bleeding.

  • Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

Bioanalytical Method for Quantification of this compound and Mecillinam

A sensitive and specific bioanalytical method is essential for accurately measuring drug concentrations in plasma. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard.

  • Sample Preparation:

    • Plasma samples are thawed, and an internal standard (e.g., a structurally similar but isotopically labeled compound) is added.

    • Protein precipitation is performed by adding a solvent like acetonitrile, followed by vortexing and centrifugation to remove proteins.

    • The supernatant is collected and may be further processed or directly injected into the LC-MS/MS system.

  • Chromatographic Separation:

    • A C18 reverse-phase column is typically used to separate this compound, mecillinam, and the internal standard.

    • A gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) is employed.

  • Mass Spectrometric Detection:

    • A tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.

    • Specific precursor-to-product ion transitions for each analyte and the internal standard ensure selectivity and sensitivity.

  • Quantification: A calibration curve is generated using standards of known concentrations, and the concentrations in the study samples are determined by interpolation.

Visualizations

Metabolic Pathway of this compound

The primary metabolic pathway of this compound is its hydrolysis to the active drug, mecillinam.

This compound This compound (Prodrug) Esterases Non-specific Esterases (Gut wall, blood, tissues) This compound->Esterases Mecillinam Mecillinam (Active Drug) Byproducts Pivalic Acid + Formaldehyde Esterases->Mecillinam Hydrolysis Esterases->Byproducts

Metabolic activation of this compound.
Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of orally administered this compound.

cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Oral Administration (this compound) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Sample Processing Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Preclinical oral PK study workflow.

Conclusion

The preclinical pharmacokinetic evaluation of this compound is centered on the efficient conversion to its active moiety, mecillinam. While qualitative data suggests good distribution of mecillinam to key tissues in animal models such as dogs and rats, there is a notable lack of publicly available, detailed quantitative pharmacokinetic parameters following oral administration of the prodrug. The experimental protocols for conducting such studies, from drug administration and sample collection to bioanalysis, are well-established. Future publications of comprehensive preclinical pharmacokinetic data would be invaluable to the scientific community for a more complete understanding of this compound's disposition in these models and to further support its development and clinical use.

References

The Molecular Basis of Pivmecillinam's Specificity for Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular underpinnings of pivmecillinam's remarkable specificity for Gram-negative bacteria. This compound, a prodrug of the amidinopenicillin antibiotic mecillinam, exhibits a unique mechanism of action that sets it apart from many other β-lactam antibiotics. This guide will delve into its targeted interaction with penicillin-binding proteins (PBPs), the structural and physiological differences between Gram-negative and Gram-positive bacteria that dictate its selective activity, and the experimental methodologies used to elucidate these principles.

Mechanism of Action: A Tale of Two Membranes and a Specific Target

This compound's journey to its bacterial target begins with its oral administration and subsequent hydrolysis in the body to its active form, mecillinam.[1] The true molecular drama unfolds at the bacterial cell wall, a structure that differs significantly between Gram-negative and Gram-positive bacteria.

Gram-positive bacteria possess a thick, exposed layer of peptidoglycan, a mesh-like polymer essential for maintaining cell shape and integrity.[2][3][4] In contrast, Gram-negative bacteria have a more complex cell envelope, featuring a thin peptidoglycan layer situated in the periplasmic space between the inner and outer membranes.[2][3][5] This outer membrane, a formidable barrier for many antibiotics, plays a crucial role in this compound's specificity.[6]

Mecillinam's primary target is Penicillin-Binding Protein 2 (PBP2) , a crucial transpeptidase involved in the synthesis and maintenance of the peptidoglycan cell wall during the elongation phase of the cell cycle.[7][8][9][10] By specifically and with high affinity binding to and inactivating PBP2, mecillinam disrupts the synthesis of the bacterial cell wall, leading to the formation of osmotically unstable, spherical cells that ultimately lyse.[10][11] This is a distinct mechanism compared to many other penicillins that primarily target other PBPs like PBP1 or PBP3.[7][8]

The specificity for Gram-negative bacteria arises from a combination of factors:

  • Efficient Penetration of the Outer Membrane: While the outer membrane of Gram-negative bacteria can be a barrier, mecillinam appears to effectively traverse it to reach its periplasmic target, PBP2.[12]

  • High Affinity for Gram-Negative PBP2: Mecillinam exhibits a particularly high binding affinity for the PBP2 of many Gram-negative species.[2][9]

  • Lower Affinity for Gram-Positive PBPs: Conversely, mecillinam generally shows lower affinity for the PBPs of Gram-positive bacteria. This, coupled with the absence of an outer membrane, might paradoxically lead to less effective targeting in these organisms.

The following diagram illustrates the differential interaction of mecillinam with Gram-negative and Gram-positive bacteria.

cluster_gn Gram-Negative Bacterium cluster_gp Gram-Positive Bacterium Outer Membrane_GN Outer Membrane Porins Mecillinam_GN Mecillinam Outer Membrane_GN->Mecillinam_GN Hydrolysis Periplasm_GN Periplasm Thin Peptidoglycan Layer PBP2 Cell Lysis_GN Cell Lysis Periplasm_GN->Cell Lysis_GN Inhibits Cell Wall Synthesis Inner Membrane_GN Inner Membrane Pivmecillinam_GN This compound Pivmecillinam_GN->Outer Membrane_GN Crosses Outer Membrane Mecillinam_GN->Periplasm_GN Binds to PBP2 Thick Peptidoglycan_GP Thick Peptidoglycan Layer PBPs Ineffective Binding_GP Ineffective Binding to PBPs Thick Peptidoglycan_GP->Ineffective Binding_GP Cell Membrane_GP Cell Membrane Pivmecillinam_GP This compound Mecillinam_GP Mecillinam Pivmecillinam_GP->Mecillinam_GP Hydrolysis Mecillinam_GP->Thick Peptidoglycan_GP Low affinity for PBPs

Figure 1: this compound's differential action on bacterial cell walls.

Quantitative Analysis of Specificity

The specificity of this compound can be quantitatively assessed by comparing its Minimum Inhibitory Concentrations (MICs) against a panel of Gram-negative and Gram-positive bacteria, and by measuring its binding affinity to its target, PBP2.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.[13] A lower MIC value indicates greater potency. The following tables summarize the in vitro activity of mecillinam against various bacterial species.

Table 1: Mecillinam MICs for Gram-Negative Bacteria

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Rate (%)Reference(s)
Escherichia coli0.25494.5[14]
E. coli (ESBL-producing)-->90[5]
Klebsiella spp.--89.7[15]
Proteus mirabilis--93.3[15]

Table 2: Mecillinam MICs for Gram-Positive Bacteria

OrganismMIC Range (µg/mL)General SusceptibilityReference(s)
Staphylococcus saprophyticus4 to ≥256Considered non-susceptible, but clinical efficacy observed[7][8][11][13]
Enterococcus faecalis-Generally ineffective[3][5]
Streptococcus pneumoniae-Generally ineffective[16][17]

Note: MIC values can vary depending on the specific strain and testing methodology.

Penicillin-Binding Protein 2 (PBP2) Affinity

The 50% inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value indicates a higher binding affinity.

Table 3: Mecillinam IC50 for PBP2

OrganismPBP TargetIC50 (mg/L)Reference(s)
Klebsiella pneumoniaePBP2<0.0075[2][4][18]
Escherichia coliPBP2High Affinity (qualitative)[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the molecular basis of this compound's activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard broth microdilution method for determining the MIC of mecillinam.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Mecillinam powder

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Mecillinam Stock Solution: Prepare a stock solution of mecillinam in an appropriate solvent and dilute it further in MHB to twice the highest concentration to be tested.

  • Serial Dilutions:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the 2x mecillinam solution to the first column of wells.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Inoculate each well (except for a sterility control well) with 5 µL of the standardized bacterial inoculum.[19]

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of mecillinam that completely inhibits visible bacterial growth.

The following diagram outlines the workflow for the broth microdilution assay.

cluster_workflow Broth Microdilution MIC Assay Workflow A Prepare 2x Mecillinam Stock Solution C Perform Serial Dilutions of Mecillinam A->C B Dispense MHB into 96-well plate B->C E Inoculate Wells with Bacteria C->E D Prepare Standardized Bacterial Inoculum (0.5 McFarland) D->E F Incubate Plate (35°C, 16-20h) E->F G Read MIC (Lowest concentration with no visible growth) F->G

Figure 2: Workflow for MIC determination by broth microdilution.
Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of mecillinam for PBP2 by measuring its ability to compete with a fluorescently labeled β-lactam probe (e.g., Bocillin-FL) for binding to the target protein.

Materials:

  • Bacterial cell culture (e.g., E. coli or K. pneumoniae)

  • Phosphate-buffered saline (PBS)

  • Mecillinam solutions of varying concentrations

  • Fluorescent β-lactam probe (e.g., Bocillin-FL)

  • Lysis buffer

  • SDS-PAGE equipment

  • Fluorescence gel scanner

Procedure:

  • Cell Preparation: Grow bacteria to mid-log phase and harvest the cells by centrifugation. Wash the cell pellet with PBS.

  • Competition: Resuspend the cells in PBS containing various concentrations of mecillinam and incubate to allow binding to PBPs.

  • Labeling: Add a fixed, saturating concentration of the fluorescent β-lactam probe (e.g., Bocillin-FL) and incubate to label any PBPs not bound by mecillinam.

  • Cell Lysis and Membrane Preparation: Lyse the cells and isolate the membrane fraction containing the PBPs by ultracentrifugation.

  • SDS-PAGE and Fluorescence Detection:

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Data Analysis: Quantify the fluorescence intensity of the PBP2 band at each mecillinam concentration. The IC50 value is the concentration of mecillinam that reduces the fluorescence signal by 50%.[20]

The following diagram illustrates the principle of the competitive PBP binding assay.

cluster_assay Competitive PBP Binding Assay Principle PBP2 PBP2 Bound_Complex PBP2-Mecillinam Complex PBP2->Bound_Complex Binds with high affinity Fluorescent_Complex PBP2-Probe Complex (Fluorescent Signal) PBP2->Fluorescent_Complex Mecillinam Mecillinam Mecillinam->Bound_Complex Fluorescent_Probe Fluorescent Probe (Bocillin-FL) Fluorescent_Probe->Fluorescent_Complex Binds if PBP2 is free No_Signal No/Reduced Signal Bound_Complex->No_Signal Prevents probe binding

Figure 3: Principle of the competitive PBP binding assay.

Conclusion

The specificity of this compound for Gram-negative bacteria is a multi-faceted phenomenon rooted in the unique structural and biochemical landscape of these microorganisms. Its ability to efficiently penetrate the Gram-negative outer membrane and its high affinity for PBP2, a critical enzyme in cell wall synthesis, underpins its potent and selective antibacterial activity. The relatively poor interaction with the PBPs of Gram-positive bacteria further contributes to this specificity. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of this and other targeted antimicrobial agents, which are of increasing importance in an era of growing antibiotic resistance.

References

The Impact of Pivmecillinam on Bacterial Morphology: Initial Investigations

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pivmecillinam, a prodrug of the β-lactam antibiotic mecillinam, has been a subject of interest due to its unique mechanism of action, primarily targeting Gram-negative bacteria.[1][2] Unlike many other penicillins, its activity is highly specific to Penicillin-Binding Protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis responsible for maintaining the cell's rod shape.[3][4] This specificity leads to distinct and observable changes in bacterial morphology, primarily the formation of spherical or ovoid cells, which ultimately results in cell lysis. This guide provides a technical overview of the initial investigations into these morphological effects, detailing the mechanism, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action: A Targeted Disruption of Cell Wall Synthesis

This compound is administered orally and is readily absorbed, after which it is rapidly hydrolyzed by non-specific esterases in the blood and tissues into its active form, mecillinam.[3][5] Mecillinam exerts its bactericidal effect by interfering with the biosynthesis of the bacterial cell wall.[1] Its primary target is Penicillin-Binding Protein 2 (PBP2), an essential enzyme for peptidoglycan synthesis that is crucial for cell elongation and the maintenance of a bacillary (rod) shape in bacteria like Escherichia coli.[2][4]

By selectively inhibiting PBP2, mecillinam disrupts the normal process of cell wall construction. This leads to the synthesis of a defective cell wall, rendering the bacterium osmotically unstable and causing a characteristic change in morphology from a rod shape to large, spherical, or ovoid forms.[4][5] This morphological alteration ultimately culminates in cell lysis and bacterial death. This targeted action distinguishes mecillinam from other β-lactams that may bind to different PBPs, such as PBP1A, PBP1B, or PBP3, which results in different morphological changes like filamentation.[3][4]

G cluster_0 Host System cluster_1 Bacterial Cell A Oral Administration of this compound B Hydrolysis by Esterases A->B Absorption C Mecillinam (Active Form) in Circulation B->C D Mecillinam Enters Periplasmic Space C->D Transport into Bacterium E Specific Binding to Penicillin-Binding Protein 2 (PBP2) D->E F Inhibition of Peptidoglycan Cross-linking & Elongation E->F G Defective Cell Wall Synthesis F->G H Formation of Spherical/Ovoid Cells G->H I Cell Lysis & Death H->I

Caption: Mechanism of action from this compound administration to bacterial cell lysis.

Quantified Morphological Effects on Gram-Negative Bacteria

The hallmark effect of this compound (via mecillinam) is the induction of spherical cells in rod-shaped bacteria.[4] Studies have documented these changes, which occur at or below the Minimum Inhibitory Concentration (MIC). While many early reports are descriptive, the consistent observation is a shift from a rod to a sphere, which implies quantifiable changes in cellular dimensions such as aspect ratio (length/width), volume, and surface area.

The table below summarizes the expected quantitative changes in bacterial morphology following exposure to this compound, based on its known mechanism of inhibiting cell elongation.

Morphological ParameterControl (Untreated)This compound-TreatedRationale for Change
Cell Shape Rod / BacillarySpherical / OvoidDirect result of PBP2 inhibition, which is essential for maintaining the rod shape.[4]
Aspect Ratio (Length:Width) >1 (e.g., 2-4 for E. coli)≈1Inhibition of elongation (length) without a proportional decrease in width.
Cell Length DecreasesCell elongation is halted by the inhibition of the Rod system machinery.[6]
Surface-to-Volume Ratio DecreasesA sphere has the minimum possible surface-to-volume ratio for a given volume.
Cell Volume May initially increaseCells may swell and form large, unstable spheres before lysis.[4]
Filamentation AbsentAbsentFilamentation is typically caused by the inhibition of PBP3, not PBP2.[4]

Experimental Protocols for Morphological Analysis

Investigating the morphological impact of an antibiotic requires a systematic approach involving controlled exposure and precise imaging. Below is a detailed methodology synthesized from standard practices in microbiology for this type of analysis.[7][8][9]

Objective

To observe and quantify the time-dependent morphological changes in a Gram-negative bacterium (e.g., Escherichia coli) upon exposure to sub-lethal concentrations of this compound.

Materials
  • Bacterial Strain: Log-phase culture of a susceptible Gram-negative rod, such as E. coli ATCC 25922.

  • Culture Media: Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) Broth.

  • Antibiotic: this compound or Mecillinam stock solution of known concentration.

  • Microscopy: Phase-contrast or scanning electron microscope (SEM).

  • Reagents: Phosphate-buffered saline (PBS), fixative (e.g., 2.5% glutaraldehyde in PBS for SEM), fluorescent membrane stain (e.g., FM™ 4-64) if using fluorescence microscopy.

  • Software: Image analysis software (e.g., ImageJ, Fiji).

Procedure
  • Bacterial Culture Preparation:

    • Inoculate a single colony of E. coli into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.4-0.6).

  • Antibiotic Exposure:

    • Dilute the log-phase culture into fresh, pre-warmed MHB containing this compound at a pre-determined concentration (e.g., 0.5x MIC).

    • Include a control culture with no antibiotic.

    • Continue incubation at 37°C.

  • Time-Course Sampling:

    • Withdraw aliquots from both the control and treated cultures at specific time points (e.g., 0, 30, 60, 90, and 120 minutes).

  • Sample Preparation for Microscopy:

    • (For Phase-Contrast): Place a 5 µL drop of the culture onto a clean glass slide and cover with a coverslip.

    • (For SEM):

      • Centrifuge the aliquot to pellet the cells.

      • Gently wash the pellet with PBS.

      • Fix the cells with 2.5% glutaraldehyde for at least 1 hour.

      • Proceed with standard SEM sample preparation, including dehydration through an ethanol series, critical point drying, and sputter coating.[9]

  • Imaging and Data Collection:

    • Observe the samples under the microscope.

    • Capture high-resolution images of multiple fields of view for each time point and condition to ensure a representative sample.

  • Quantitative Analysis:

    • Use image analysis software to measure the length, width, and area of at least 100 individual cells per sample.

    • Calculate the aspect ratio (length/width) and estimate cell volume and surface area based on geometric assumptions (e.g., a cylinder with hemispherical caps for rods, a sphere for treated cells).

    • Statistically analyze the data to determine significant differences between treated and control groups.

G A 1. Bacterial Culture (e.g., E. coli to log phase) B 2. Antibiotic Exposure (this compound at 0.5x MIC) A->B C 3. Time-Course Sampling (e.g., T=0, 30, 60, 120 min) B->C D 4. Sample Preparation (Fixation & Mounting/Coating) C->D E 5. Microscopy (Phase Contrast or SEM) D->E F 6. Image Acquisition E->F G 7. Quantitative Analysis (Measure Cell Dimensions) F->G H 8. Data Interpretation (Statistical Analysis & Comparison) G->H

Caption: Standard experimental workflow for analyzing antibiotic-induced morphological changes.

Specificity of Morphological Outcome

The morphological changes induced by β-lactam antibiotics are directly linked to the specific PBP they inhibit. Mecillinam's high affinity for PBP2 provides a clear example of this structure-function relationship. This contrasts with other β-lactams that target PBP3, which is involved in septum formation during cell division. Inhibition of PBP3 leads to a distinctly different morphological outcome: the formation of long, filamentous cells that are unable to divide.[4]

G cluster_0 Target: PBP2 (Cell Shape/Elongation) cluster_1 Target: PBP3 (Cell Division/Septation) A β-Lactam Antibiotic B Mecillinam (from this compound) A->B E Other β-Lactams (e.g., Aztreonam) A->E C PBP2 Inhibition B->C D Result: Ovoid/Spherical Cells C->D F PBP3 Inhibition E->F G Result: Filamentation F->G

Caption: Logical relationship between PBP target and resulting bacterial morphology.

Conclusion

Initial investigations clearly establish that this compound, through its active metabolite mecillinam, induces a profound and specific alteration in the morphology of susceptible Gram-negative bacteria. By selectively targeting PBP2, it disrupts cell wall elongation, forcing rod-shaped bacteria into an unstable spherical form that precedes lysis. This distinct mechanism not only underpins its therapeutic efficacy but also provides a clear, observable phenotype for microbiological research. The protocols and analytical frameworks presented here offer a robust foundation for further detailed studies into the nuanced effects of this antibiotic on bacterial physiology and structure.

References

Methodological & Application

In Vitro Susceptibility Testing of Pivmecillinam Using Broth Microdilution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pivmecillinam is the orally available prodrug of mecillinam, an amidinopenicillin antibiotic with a narrow spectrum of activity primarily against Gram-negative bacteria, particularly Enterobacterales. It is a valuable agent for the treatment of uncomplicated urinary tract infections (uUTIs). Accurate in vitro susceptibility testing is crucial for clinical decision-making and for monitoring the emergence of resistance.

It is critical to note that agar dilution is the internationally recognized reference method for determining the minimal inhibitory concentration (MIC) of mecillinam, as recommended by both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[1][2] Broth microdilution, while a common method for other antimicrobials, is not the preferred method for mecillinam due to several documented challenges:

  • Trailing Endpoints: Mecillinam can exhibit a "trailing" phenomenon in broth microdilution, where reduced but still visible growth occurs over a range of concentrations, making the MIC endpoint difficult to determine accurately.[1][2]

  • Media Composition Influence: The MIC values for mecillinam can be significantly influenced by the composition of the broth medium, including its osmolality and ion concentration.[1] Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing, but variations can still impact results.

  • Inconsistent Results: Studies have shown that broth microdilution can produce inconsistent and less accurate results for mecillinam compared to the reference agar dilution method.[1]

Despite these limitations, broth microdilution may be employed for research purposes or in high-throughput screening environments. However, any results obtained via broth microdilution should be interpreted with caution and ideally confirmed by the reference agar dilution method, especially for isolates with MICs near the clinical breakpoint.

Data Presentation

Table 1: Mecillinam MIC Breakpoints for Enterobacterales (for uncomplicated UTI)
Issuing BodyOrganism(s)Susceptible (S)Intermediate (I)Resistant (R)
EUCAST Escherichia coli, Klebsiella spp., Proteus mirabilis, Enterobacter spp., Citrobacter spp., and Raoultella spp.≤ 8 mg/L-> 8 mg/L
CLSI Escherichia coli only≤ 8 mg/L16 mg/L≥ 32 mg/L

Data sourced from EUCAST and CLSI guidelines.[3]

Table 2: Quality Control (QC) for Mecillinam Susceptibility Testing
QC StrainMethodExpected MIC Range (mg/L)
Escherichia coli ATCC® 25922™Agar Dilution (Reference Method)Refer to current EUCAST/CLSI documentation for the most up-to-date ranges.
Escherichia coli ATCC® 25922™Broth MicrodilutionSpecific QC ranges for mecillinam by broth microdilution are not officially established by EUCAST or CLSI. Laboratories should establish their own internal QC ranges based on the reference agar dilution method.

Experimental Protocols

Protocol 1: Broth Microdilution for Mecillinam MIC Determination (For Research Use)

This protocol is based on the general principles of broth microdilution as described by CLSI and EUCAST, with specific considerations for mecillinam. This method deviates from the recommended standard (agar dilution) and should be validated internally.

1. Materials

  • Mecillinam analytical standard powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial isolates for testing

  • Escherichia coli ATCC® 25922™ (QC strain)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Sterile diluents and pipettes

  • Incubator (35 ± 2°C)

2. Preparation of Mecillinam Stock Solution

  • Prepare a stock solution of mecillinam at a high concentration (e.g., 1280 mg/L) in a suitable solvent as recommended by the manufacturer.

  • Further dilute the stock solution in sterile CAMHB to create a working stock for the preparation of the dilution series.

3. Preparation of Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (OD600 of 0.08-0.13). This suspension will contain approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution followed by a 1:2 dilution in the plate.

4. Preparation of Microtiter Plates

  • Aseptically dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

  • Add 50 µL of the appropriate mecillinam working solution to the first well of each row to achieve the highest desired final concentration.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well containing mecillinam.

  • The final volume in each well should be 50 µL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.

5. Inoculation and Incubation

  • Add 50 µL of the diluted bacterial suspension (prepared in step 3) to each well, except the sterility control well. The final volume in each well will be 100 µL.

  • Seal the plates to prevent evaporation.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpretation of Results

  • After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of mecillinam that completely inhibits visible growth.

  • Growth is indicated by turbidity or a pellet at the bottom of the well.

  • The growth control well should show distinct turbidity. The sterility control well should remain clear.

  • The MIC of the QC strain (E. coli ATCC® 25922™) should be within the laboratory's established range (which should be based on the reference agar dilution method).

Mandatory Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation & Reading A Prepare Mecillinam Stock & Dilutions E Create Serial Dilutions of Mecillinam A->E B Prepare Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum in CAMHB B->C F Inoculate Plate with Bacterial Suspension C->F D Dispense CAMHB into 96-well Plate D->E E->F G Incubate at 35°C for 16-20h F->G H Read MIC (Lowest concentration with no visible growth) G->H

Caption: Workflow for Mecillinam Broth Microdilution.

Method_Selection_Logic Start Start: Mecillinam Susceptibility Testing RefMethod Reference Method: Agar Dilution Start->RefMethod AltMethod Alternative Method: Broth Microdilution Start->AltMethod Reason1 Recommended by EUCAST & CLSI RefMethod->Reason1 Why? Reason2 More Accurate & Reproducible RefMethod->Reason2 Benefit? Limitation1 Not Recommended by EUCAST/CLSI AltMethod->Limitation1 Why not? Limitation2 Prone to Trailing Endpoints & Inconsistent Results AltMethod->Limitation2 Risk? Conclusion Use Agar Dilution for Clinical Reporting. Use Broth Microdilution with Caution for Research. Reason1->Conclusion Reason2->Conclusion Limitation1->Conclusion Limitation2->Conclusion

References

Application Notes and Protocols: Evaluating the Efficacy of Pivmecillinam Against ESBL-Producing Escherichia coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of extended-spectrum β-lactamase (ESBL)-producing Enterobacterales, particularly Escherichia coli, presents a significant challenge in treating urinary tract infections (UTIs), limiting the utility of many common oral antibiotics.[1][2][3] Pivmecillinam, a prodrug of mecillinam, has emerged as a promising oral therapeutic option due to its stability against many β-lactamases, including CTX-M-type ESBLs, and its retained activity against these resistant pathogens.[2][4][5] Mecillinam, the active form, has a unique mechanism of action, targeting penicillin-binding protein 2 (PBP2), which contributes to its efficacy against ESBL-producing isolates.[4]

These application notes provide a summary of the efficacy data for this compound against ESBL-producing E. coli, along with detailed protocols for in vitro evaluation.

Mechanism of Action

This compound is the orally bioavailable pivaloyloxymethyl ester of mecillinam.[4] Following oral administration, it is hydrolyzed in the intestinal mucosa to release the active drug, mecillinam.[6] Unlike most penicillins that primarily target PBP1 and PBP3, mecillinam exhibits high specificity for PBP2. This selective inhibition disrupts the synthesis of the bacterial cell wall, leading to the formation of osmotically unstable, spherical cells and subsequent lysis.[4] This distinct binding profile is a key reason for its stability and effectiveness against many ESBL-producing strains that readily hydrolyze other β-lactam antibiotics.

cluster_0 Human Host (Intestinal Mucosa) cluster_1 E. coli Cell This compound This compound (Oral Prodrug) Mecillinam Mecillinam (Active Drug) This compound->Mecillinam Hydrolysis by Esterases PBP2 Penicillin-Binding Protein 2 (PBP2) Mecillinam->PBP2 Specifically Binds and Inhibits CellWall Cell Wall Synthesis PBP2->CellWall Required for Lysis Cell Lysis CellWall->Lysis Inhibition leads to ESBL ESBL Enzyme OtherBetaLactams Other Beta-Lactams (e.g., Cephalosporins) ESBL->OtherBetaLactams Inactivates OtherBetaLactams->ESBL Hydrolyzed by

Caption: Mechanism of this compound action against E. coli.

Data Presentation: In Vitro and Clinical Efficacy

Quantitative data from various studies demonstrate the potent activity of this compound against ESBL-producing E. coli.

Table 1: In Vitro Susceptibility of ESBL-Producing E. coli to Mecillinam
Study Region/YearNumber of ESBL-Producing IsolatesSusceptibility Testing MethodSusceptible (%)Citation
Europe (Multi-study Review)>2,500Various>90%[4]
UK (2015-2017)889 E. coliDisc Diffusion (EUCAST)96%[3]
Multi-study ReviewNot specifiedVarious>82.5%[2]
IndiaNot specifiedMIC by E-test (CLSI)83% (overall Enterobacterales)[7]
Table 2: Clinical and Bacteriological Outcomes of this compound for UTIs Caused by ESBL-Producing E. coli
StudyPatient PopulationDosageClinical Cure RateBacteriological Cure RateCitation
Prospective Cohort88 women with community-acquired UTI400 mg TIDComparable to non-ESBL groupComparable to non-ESBL group[8]
Prospective Cohort88 women with community-acquired UTI200 mg TID (≤5 days)Associated with treatment failure (OR 4.77)Not specified[8][9]
Prospective Follow-up39 patients with UTI400 mg TID84% (in 19 evaluable patients)80% (24/30)[10]
Prospective Follow-up39 patients with UTI200 mg TID84% (in 19 evaluable patients)78% (7/9)[10]
Observational Study8 patients with lower UTINot specified100% (8/8)25% (2/8)[11]

Note: Higher doses (400 mg three times daily) are recommended for treating UTIs caused by ESBL-producing organisms to achieve optimal clinical outcomes.[1][2][4] Lower doses have been associated with a higher risk of treatment failure.[8][9]

Experimental Protocols

The following protocols are foundational for assessing the efficacy of this compound. As this compound is a prodrug, its active form, mecillinam, is used for all in vitro testing.[2]

Protocol 1: Phenotypic Confirmation of ESBL Production

This protocol describes the double-disk synergy test to phenotypically identify ESBL-producing isolates.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Cefotaxime (30 µg) and/or Ceftazidime (30 µg) disks

  • Amoxicillin-clavulanic acid (20/10 µg) disk

  • Test isolate suspension equivalent to 0.5 McFarland standard

  • Control strains (ESBL-positive K. pneumoniae ATCC 700603 and ESBL-negative E. coli ATCC 25922)

Procedure:

  • Prepare a bacterial inoculum of the test isolate equivalent to a 0.5 McFarland turbidity standard.

  • Using a sterile cotton swab, inoculate a dry MHA plate by streaking evenly in three directions to ensure confluent growth.

  • Place an amoxicillin-clavulanic acid disk in the center of the plate.

  • Place cefotaxime and/or ceftazidime disks 20-30 mm (center to center) from the central disk.

  • Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation: A positive result is indicated by a characteristic "keyhole" or enhancement of the zone of inhibition of the cephalosporin disk on the side facing the amoxicillin-clavulanic acid disk. This indicates synergy and confirms ESBL production.

Protocol 2: Antimicrobial Susceptibility Testing (AST) by Disk Diffusion

This method, based on EUCAST or CLSI guidelines, determines the susceptibility of an ESBL-producing isolate to mecillinam.

Materials:

  • MHA plates

  • Mecillinam (10 µg) disks

  • Test isolate suspension (0.5 McFarland)

  • Forceps, incubator, ruler/calipers

  • E. coli ATCC 25922 control strain

Procedure:

  • Prepare a 0.5 McFarland suspension of the confirmed ESBL-producing E. coli.

  • Inoculate an MHA plate with the suspension to achieve confluent growth.

  • Aseptically apply a mecillinam (10 µg) disk to the surface of the agar.

  • Incubate at 35°C ± 2°C for 16-20 hours.

  • Measure the diameter of the zone of inhibition in millimeters.

  • Interpretation: Interpret the zone size according to current EUCAST or CLSI breakpoint tables. For E. coli, EUCAST v13.0 defines susceptible as ≥20 mm and resistant as <20 mm for a 10 µg disk.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that prevents visible growth. This can be determined using broth microdilution or gradient diffusion strips (E-test).

Materials (Broth Microdilution):

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Mecillinam analytical standard

  • Test isolate suspension standardized to ~5 x 10^5 CFU/mL in the final well volume

  • Control strains

Procedure:

  • Prepare serial two-fold dilutions of mecillinam in CAMHB in a microtiter plate (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Add the standardized bacterial inoculum to each well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest mecillinam concentration that shows no visible turbidity. Interpret the MIC value according to EUCAST or CLSI breakpoints. For E. coli, the EUCAST v13.0 breakpoint is ≤8 µg/mL for susceptible and >8 µg/mL for resistant.

Visualized Workflows

Workflow for In Vitro Efficacy Assessment

Sample Urine Sample Collection Isolate Isolate E. coli on Selective Agar Sample->Isolate McFarland Prepare 0.5 McFarland Standard Suspension Isolate->McFarland ESBL_Screen Screen for ESBL Production (e.g., Cefpodoxime disk) McFarland->ESBL_Screen ESBL_Confirm Confirm ESBL Phenotype (Double-Disk Synergy Test) ESBL_Screen->ESBL_Confirm Presumptive Positive AST Susceptibility Testing: Mecillinam Disk Diffusion ESBL_Confirm->AST ESBL Confirmed MIC MIC Determination: Mecillinam Broth Microdilution or E-test ESBL_Confirm->MIC ESBL Confirmed Report_S Report as Susceptible AST->Report_S Zone ≥ Breakpoint Report_R Report as Resistant AST->Report_R Zone < Breakpoint MIC->Report_S MIC ≤ Breakpoint MIC->Report_R MIC > Breakpoint

Caption: Laboratory workflow for assessing mecillinam efficacy.
Logical Relationship in Clinical Evaluation

Patient Patient with Suspected UTI Caused by ESBL-E. coli Treatment Administer this compound (e.g., 400 mg TID) Patient->Treatment Eval_Clinical Clinical Evaluation (Symptom Resolution) Treatment->Eval_Clinical Eval_Bacteriological Bacteriological Evaluation (Follow-up Urine Culture) Treatment->Eval_Bacteriological Outcome Assess Outcome Eval_Clinical->Outcome Eval_Bacteriological->Outcome Cure_C Clinical Cure Outcome->Cure_C Symptoms Resolved Failure_C Clinical Failure Outcome->Failure_C Symptoms Persist/ Worsen Cure_B Bacteriological Cure (<10^3 CFU/mL) Outcome->Cure_B Pathogen Eradicated Failure_B Persistent Bacteriuria Outcome->Failure_B Pathogen Persists

Caption: Logical flow for clinical trial outcome assessment.

References

Determining the Bactericidal Activity of Pivmecillinam Using Time-Kill Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing time-kill assays to evaluate the bactericidal activity of Pivmecillinam. This information is intended to guide researchers in microbiology, infectious disease, and pharmaceutical development in the accurate assessment of this important antimicrobial agent.

Introduction

This compound is the orally active prodrug of mecillinam, a beta-lactam antibiotic with a unique mechanism of action.[1] Following oral administration, this compound is rapidly hydrolyzed to its active form, mecillinam. Mecillinam exerts its bactericidal effect by selectively binding to and inhibiting Penicillin-Binding Protein 2 (PBP2) in susceptible bacteria.[1][2][3] This specific targeting disrupts the synthesis of the bacterial cell wall, leading to the formation of osmotically unstable spherical cells and subsequent cell lysis.[2] this compound is primarily indicated for the treatment of uncomplicated urinary tract infections (uUTIs) caused by susceptible strains of Escherichia coli and Staphylococcus saprophyticus.

The time-kill assay is a dynamic method used to assess the in vitro bactericidal or bacteriostatic activity of an antimicrobial agent over time.[4] This assay provides valuable data on the rate and extent of bacterial killing at various concentrations of the antibiotic, offering insights into its pharmacokinetic and pharmacodynamic properties. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) of the initial inoculum.[4]

Mechanism of Action of Mecillinam

Mecillinam's targeted action on PBP2 distinguishes it from many other beta-lactam antibiotics, which may have a broader affinity for other PBPs.[1] This specificity contributes to its efficacy against certain Gram-negative pathogens and its relatively low rates of resistance.

Mechanism of Action of Mecillinam cluster_0 Bacterial Cell This compound This compound (Oral Prodrug) Mecillinam Mecillinam (Active Drug) This compound->Mecillinam Hydrolysis PBP2 Penicillin-Binding Protein 2 (PBP2) Mecillinam->PBP2 Binds to & Inhibits CellWall Peptidoglycan Synthesis PBP2->CellWall Essential for Lysis Cell Lysis & Death CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of this compound/Mecillinam.

Data Presentation

The following tables summarize representative quantitative data from in-vitro studies on the activity of mecillinam.

Table 1: Representative Time-Kill Assay Data for Mecillinam against Escherichia coli

Time (hours)Growth Control (log10 CFU/mL)Mecillinam at 1x MIC (log10 CFU/mL)Mecillinam at 4x MIC (log10 CFU/mL)
0 5.55.55.5
2 6.84.23.1
4 8.03.1<2.0
6 8.52.5<2.0
8 8.72.8 (regrowth)<2.0
24 9.04.5 (regrowth)<2.0

Note: This data is representative and compiled from graphical representations in existing literature. Actual results may vary based on the specific strain and experimental conditions.

Table 2: Minimum Inhibitory Concentration (MIC) Data for Mecillinam against Staphylococcus saprophyticus

Number of IsolatesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
1124 - ≥25664≥256

Data sourced from a study on clinical isolates of S. saprophyticus.[5][6][7] It's important to note that while some isolates show high MICs, clinical success has been observed, potentially due to high urinary concentrations of mecillinam.[8][9]

Experimental Protocols

This section provides a detailed methodology for performing a time-kill assay to determine the bactericidal activity of mecillinam, the active form of this compound. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]

Experimental Workflow

Time-Kill Assay Experimental Workflow cluster_workflow Protocol Steps Prep_Inoculum Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Incubation Inoculate and Incubate at 37°C Prep_Inoculum->Incubation Prep_Antibiotic Prepare Mecillinam Concentrations (e.g., 0x, 1x, 4x, 16x MIC) Prep_Antibiotic->Incubation Sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) Incubation->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate on Agar Serial_Dilution->Plating Incubate_Plates Incubate Plates Overnight Plating->Incubate_Plates Count_Colonies Count Colonies (CFU/mL) Incubate_Plates->Count_Colonies Analyze_Data Plot Time-Kill Curves (log10 CFU/mL vs. Time) Count_Colonies->Analyze_Data

Caption: A visual representation of the time-kill assay workflow.

Detailed Methodology

1. Materials

  • Mecillinam analytical standard
  • Appropriate bacterial strains (e.g., E. coli ATCC 25922, clinical isolates of S. saprophyticus)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Tryptic Soy Agar (TSA) or other suitable non-selective agar
  • Sterile saline (0.85% NaCl)
  • Sterile tubes and flasks
  • Micropipettes and sterile tips
  • Spectrophotometer
  • Incubator (37°C)
  • Shaking incubator (optional)

2. Preparation of Bacterial Inoculum a. From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate at 37°C for 2-6 hours, or until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test flasks.

3. Preparation of Mecillinam Solutions a. Prepare a stock solution of mecillinam in an appropriate solvent according to the manufacturer's instructions. b. Perform serial dilutions of the stock solution in CAMHB to achieve the desired final concentrations for the assay (e.g., 0x MIC [growth control], 0.5x MIC, 1x MIC, 2x MIC, 4x MIC, etc.). The MIC should be predetermined using a standardized method such as broth microdilution.

4. Time-Kill Assay Procedure a. Dispense the appropriate volume of the prepared bacterial inoculum into flasks, each containing a different concentration of mecillinam. Include a growth control flask with no antibiotic. b. Immediately after inoculation (time 0), and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask. c. Perform ten-fold serial dilutions of each aliquot in sterile saline. d. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. e. Incubate the plates at 37°C for 18-24 hours. f. Following incubation, count the number of colonies on the plates that yield between 30 and 300 colonies. g. Calculate the CFU/mL for each time point and antibiotic concentration.

5. Data Analysis and Interpretation a. Convert the CFU/mL values to log10 CFU/mL. b. Plot the mean log10 CFU/mL (y-axis) against time (x-axis) for each antibiotic concentration and the growth control. c. Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. d. Bacteriostatic activity is defined as a <3-log10 reduction in CFU/mL from the initial inoculum, with the bacterial count remaining similar to the starting inoculum. e. Observe for any regrowth of bacteria at later time points.

Conclusion

Time-kill assays are a valuable tool for characterizing the bactericidal properties of this compound's active form, mecillinam. By following a standardized protocol, researchers can generate reliable and reproducible data to understand the concentration- and time-dependent killing kinetics of this unique antibiotic against key uropathogens. This information is critical for informing preclinical and clinical research, optimizing dosing regimens, and combating antimicrobial resistance.

References

Application Notes and Protocols: Utilizing Pivmecillinam for the Study of Penicillin-Binding Protein 2 (PBP2) Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivmecillinam is the orally bioavailable prodrug of mecillinam, an amidinopenicillin antibiotic with a unique mechanism of action. Unlike many other β-lactam antibiotics that target multiple penicillin-binding proteins (PBPs), mecillinam exhibits a high degree of specificity for PBP2 in Gram-negative bacteria, particularly within the Enterobacterales order. This specificity makes this compound an invaluable tool for researchers studying the specific functions of PBP2 in bacterial cell wall synthesis, cell morphology, and the mechanisms of antibiotic resistance. Inhibition of PBP2 by mecillinam disrupts the normal process of cell elongation, leading to the formation of characteristic spherical cells (spheroplasts) and eventual cell lysis.[1][2] These distinct morphological changes provide a clear phenotypic marker for PBP2 inhibition.

This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the function of PBP2.

Data Presentation

Table 1: In Vitro Susceptibility of Escherichia coli to Mecillinam
Strain TypeMIC50 (mg/L)MIC90 (mg/L)Susceptibility Rate (%)
Non-ESBL Producing0.54>95%[3][4]
ESBL-Producing14>90%[3][4]
OXA-48-like Carbapenemase-Producing16>25692.6%[3][5]
NDM Carbapenemase-Producing--76.2%[3]
KPC Carbapenemase-Producing--Little to no activity[3]
VIM Carbapenemase-Producing--Little to no activity[3]

Note: MIC values can vary depending on the specific strain and testing methodology. Agar dilution is the reference method for mecillinam susceptibility testing.

Table 2: In Vitro Susceptibility of Other Enterobacterales to Mecillinam
OrganismSusceptibility Rate (%)Notes
Klebsiella pneumoniae81.8 - 93.5%ESBL-producing isolates may have lower susceptibility.[3]
Klebsiella spp.89.7%
Proteus mirabilis73.2 - 95.8%Variable susceptibility reported.[3]
Enterobacter spp.>95%For non-multidrug-resistant isolates.
Citrobacter spp.>95%For non-multidrug-resistant isolates.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound This compound (Oral Prodrug) Mecillinam Mecillinam (Active Drug) This compound->Mecillinam Hydrolysis (in vivo) PBP2 Penicillin-Binding Protein 2 (PBP2) Mecillinam->PBP2 Specific Binding & Inhibition CellWall Peptidoglycan Synthesis (Elongation) PBP2->CellWall Catalyzes Morphology Formation of Spherical Cells PBP2->Morphology Inhibition causes Lysis Cell Lysis CellWall->Lysis Inhibition leads to Morphology->Lysis

This compound's conversion to mecillinam and subsequent PBP2 inhibition.
Experimental Workflow for PBP2 Inhibition Study

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis BacterialCulture Bacterial Culture (e.g., E. coli) PivmecillinamTreatment Treat with this compound (Mecillinam) BacterialCulture->PivmecillinamTreatment MIC_Assay MIC Determination PivmecillinamTreatment->MIC_Assay PBP_Binding_Assay PBP Binding Assay PivmecillinamTreatment->PBP_Binding_Assay Morphology_Analysis Morphological Analysis PivmecillinamTreatment->Morphology_Analysis MIC_Data MIC Values MIC_Assay->MIC_Data PBP_IC50 PBP2 IC50 PBP_Binding_Assay->PBP_IC50 Morphometric_Data Morphometric Parameters Morphology_Analysis->Morphometric_Data

Workflow for studying PBP2 function using this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the reference agar dilution method, which is recommended for determining mecillinam susceptibility.

Materials:

  • Mueller-Hinton agar

  • Mecillinam hydrochloride powder

  • Bacterial strains of interest (e.g., E. coli ATCC 25922 as a quality control strain)

  • Sterile petri dishes

  • 0.85% sterile saline

  • Spectrophotometer

  • Inoculator

Procedure:

  • Prepare Mecillinam Stock Solution: Prepare a stock solution of mecillinam in a suitable solvent (e.g., water or phosphate buffer) at a concentration of 1280 µg/mL.

  • Prepare Agar Plates: Melt Mueller-Hinton agar and cool to 45-50°C. Prepare serial twofold dilutions of the mecillinam stock solution in molten agar to achieve final concentrations ranging from 0.06 to 128 µg/mL. Pour the agar into sterile petri dishes and allow to solidify.

  • Prepare Bacterial Inoculum: Inoculate a few colonies of the test organism into sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculate Plates: Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate, including a drug-free control plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of mecillinam that completely inhibits visible growth of the organism.

Protocol 2: PBP2 Binding Affinity - Bocillin-FL Competition Assay

This protocol allows for the determination of the 50% inhibitory concentration (IC50) of mecillinam for PBP2.

Materials:

  • Bacterial cells (e.g., E. coli) grown to mid-log phase (OD600 ≈ 0.5)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mecillinam hydrochloride

  • Bocillin-FL (fluorescent penicillin)

  • SDS-PAGE equipment

  • Fluorescent gel scanner

Procedure:

  • Cell Preparation: Harvest bacterial cells by centrifugation and wash once with PBS.

  • Mecillinam Incubation: Resuspend cell pellets in PBS containing serial dilutions of mecillinam (e.g., 0.01 to 100 µg/mL). Incubate for 30 minutes at 37°C. Include a no-mecillinam control.

  • Bocillin-FL Labeling: Centrifuge the cells to remove unbound mecillinam and resuspend in PBS containing a fixed concentration of Bocillin-FL (e.g., 25 µM). Incubate for 10 minutes at 37°C in the dark.

  • Cell Lysis and Membrane Preparation: Wash the cells with PBS to remove unbound Bocillin-FL. Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.

  • SDS-PAGE and Fluorescence Imaging: Resuspend the membrane fraction in SDS-PAGE sample buffer, separate the proteins by electrophoresis, and visualize the fluorescently labeled PBPs using a gel scanner.

  • Data Analysis: Quantify the fluorescence intensity of the PBP2 band in each lane. Plot the percentage of PBP2 inhibition against the logarithm of the mecillinam concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Analysis of Bacterial Morphology

This protocol describes the observation of morphological changes in bacteria treated with this compound using light microscopy.

Materials:

  • Bacterial cells grown to early-log phase

  • Growth medium (e.g., Luria-Bertani broth)

  • This compound

  • Microscope slides and coverslips

  • Light microscope with phase-contrast or DIC optics

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Bacterial Treatment: Inoculate fresh growth medium with an overnight culture of the test organism. Grow to early-log phase (OD600 ≈ 0.2-0.4). Add this compound at a concentration known to affect growth (e.g., at or above the MIC).

  • Time-Course Sampling: At various time points (e.g., 0, 30, 60, 90, and 120 minutes) after adding this compound, remove a small aliquot of the culture.

  • Microscopy: Place a drop of the bacterial culture onto a microscope slide and cover with a coverslip. Observe the cells under the microscope.

  • Image Acquisition: Capture images of the bacterial cells at each time point.

  • Quantitative Analysis: Use image analysis software to measure morphological parameters such as cell area, perimeter, circularity, and aspect ratio. Compare the measurements of treated cells to untreated controls. A significant increase in circularity and cell area is indicative of PBP2 inhibition.[6]

Conclusion

This compound's high specificity for PBP2 makes it an exceptional tool for elucidating the role of this essential enzyme in bacterial physiology. The protocols provided herein offer a framework for researchers to investigate PBP2 function through susceptibility testing, direct binding assays, and morphological analysis. These studies can contribute to a deeper understanding of bacterial cell wall synthesis and inform the development of novel antimicrobial strategies.

References

Application Notes and Protocols for a Catheterized Animal Model in Complicated UTI Studies with Pivmecillinam

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Catheter-associated urinary tract infections (CAUTIs) represent a significant portion of healthcare-associated infections and are a major cause of secondary bloodstream infections.[1][2] These infections are considered complicated UTIs (cUTIs) due to the presence of an indwelling medical device, which facilitates bacterial colonization and biofilm formation, often leading to persistent infections that are challenging to treat.[1][2] Animal models are crucial for understanding the pathogenesis of cUTIs and for the preclinical evaluation of new antimicrobial agents.

Pivmecillinam is the oral prodrug of mecillinam, a beta-lactam antibiotic with a unique mechanism of action that involves specific binding to penicillin-binding protein 2 (PBP-2).[3][4][5] This mode of action makes it highly effective against many Gram-negative bacteria, including common uropathogens like Escherichia coli.[4][6] While this compound has demonstrated excellent clinical efficacy in treating uncomplicated UTIs, its potential in the context of more complex scenarios such as CAUTIs warrants further investigation.[7][8]

These application notes provide a detailed protocol for establishing a murine model of CAUTI suitable for studying the in vivo efficacy of this compound. The audience for this document includes researchers, scientists, and professionals in the field of drug development.

Core Concepts and Signaling Pathways

Pathogenesis of Catheter-Associated UTI:

The development of a CAUTI is a multi-step process. Initially, bacteria, most commonly uropathogenic E. coli (UPEC), are introduced into the bladder during catheter insertion. These bacteria then adhere to the catheter surface and the bladder epithelium. This is followed by multiplication and the formation of biofilms, which are structured communities of bacteria encased in a self-produced polymeric matrix. Biofilms protect the bacteria from host immune responses and antimicrobial agents, contributing to the persistence of the infection.

Mechanism of Action of this compound:

This compound is an orally administered prodrug that is rapidly hydrolyzed to its active form, mecillinam.[4][9] Mecillinam exerts its bactericidal effect by selectively inhibiting PBP-2, a key enzyme in the synthesis of the bacterial cell wall.[4][5] This disruption of cell wall synthesis leads to the formation of osmotically unstable, spherical cells and ultimately results in bacterial cell death.

G cluster_0 Bacterial Cell This compound This compound (Oral Prodrug) Mecillinam Mecillinam (Active Drug) This compound->Mecillinam Hydrolysis PBP2 Penicillin-Binding Protein 2 (PBP-2) Mecillinam->PBP2 Inhibits CellWall Cell Wall Synthesis PBP2->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Inhibition leads to G cluster_0 Pre-Experiment cluster_1 Experiment Day 0 cluster_2 Experiment Day 1-7 cluster_3 Endpoint Analysis A Prepare UPEC Culture E Bacterial Inoculation (cUTI Induction) A->E B Prepare Catheter Segments D Catheter Implantation B->D C Anesthetize Mice C->D D->E F Initiate Treatment (this compound or Vehicle) E->F G Euthanize Mice & Collect Samples (Urine, Bladder, Kidneys) F->G H Determine Bacterial Burden (CFU) G->H I Histopathological Analysis G->I

References

Troubleshooting & Optimization

Overcoming Pivmecillinam solubility issues in laboratory media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility and stability challenges when working with Pivmecillinam in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a prodrug of the beta-lactam antibiotic mecillinam.[1][2][3] It is primarily active against Gram-negative bacteria.[1][2] In the laboratory, it is used for antimicrobial susceptibility testing, mechanism of action studies, and as a reference standard in drug development. Its specific mode of action involves the inhibition of penicillin-binding protein 2 (PBP2), which is crucial for bacterial cell wall synthesis.[4]

Q2: What is the recommended solvent for preparing a stock solution of this compound hydrochloride?

A2: this compound hydrochloride is freely soluble in water, anhydrous ethanol, and methanol.[1] It is also highly soluble in DMSO, with concentrations of up to 95 mg/mL being reported.[1][2] For most applications, sterile distilled water or DMSO are the recommended solvents for preparing stock solutions. When using DMSO, it is advisable to use a fresh, anhydrous grade, as moisture can reduce solubility.[2]

Q3: What is the recommended storage condition for this compound powder and stock solutions?

A3: this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month.[2][5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q4: Can I sterilize laboratory media containing this compound by autoclaving?

A4: No. This compound is a beta-lactam antibiotic and is susceptible to degradation at high temperatures. Therefore, media containing this compound should not be autoclaved. Prepare your medium, autoclave it, and then allow it to cool to below 50°C before adding the filter-sterilized this compound stock solution.

Q5: Is it necessary to filter-sterilize this compound stock solutions?

A5: Yes, if the stock solution is prepared in an aqueous solvent like water or a buffer. Use a 0.22 µm sterile syringe filter.[6] Ensure the filter material is compatible with the solvent used. Stock solutions prepared in solvents like DMSO do not typically require filter sterilization if handled under aseptic conditions.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon addition to laboratory media.

Possible Causes:

  • pH Incompatibility: The pH of the laboratory medium may be unfavorable for this compound solubility.

  • High Salt Concentration: Certain media, particularly concentrated broths, may have high salt concentrations that can reduce the solubility of this compound.

  • Interaction with Media Components: this compound may interact with specific components in complex media, leading to precipitation.

  • Temperature Shock: Adding a cold stock solution to warm media or vice versa can sometimes cause precipitation of less soluble compounds.

Solutions:

  • Adjust the pH: Check the pH of your final medium after adding this compound. If necessary, adjust the pH of the medium before adding the antibiotic.

  • Dilute the Stock Solution: Before adding to the final volume of the medium, try pre-diluting the concentrated stock solution in a small volume of the base medium or a suitable buffer.

  • Temperature Equilibration: Allow both the stock solution and the laboratory media to reach room temperature before mixing.

  • Sequential Addition: When preparing complex media, add this compound as the final step after all other components are fully dissolved.

Issue 2: Loss of this compound activity in experiments.

Possible Causes:

  • Degradation in Media: The active form of this compound, mecillinam, can degrade in bacterial growth media, with reported half-lives as short as 2 to 5 hours depending on the medium and conditions.[7]

  • Improper Storage: Storing stock solutions at inappropriate temperatures or for extended periods can lead to degradation.

  • Repeated Freeze-Thaw Cycles: This can lead to the degradation of the antibiotic over time.

Solutions:

  • Prepare Fresh Solutions: For sensitive experiments, prepare fresh working solutions of this compound from a frozen stock on the day of use.

  • Proper Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

  • Time-Course Experiments: Be mindful of the potential for degradation in longer experiments. For experiments extending beyond a few hours, it may be necessary to replenish the this compound concentration.

Data Presentation

Table 1: Solubility of this compound Hydrochloride in Common Solvents

SolventSolubilityReference
WaterFreely Soluble (95 mg/mL reported)[1]
DMSO95 mg/mL[1][2]
EthanolFreely Soluble (95 mg/mL reported)[1]
AcetoneSlightly Soluble

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Hydrochloride Stock Solution in Sterile Water

Materials:

  • This compound hydrochloride powder

  • Sterile, deionized water

  • Sterile 15 mL conical tube

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Weigh out 100 mg of this compound hydrochloride powder and transfer it to the sterile 15 mL conical tube.

  • Add 10 mL of sterile, deionized water to the tube.

  • Vortex the tube until the powder is completely dissolved.

  • Attach the 0.22 µm sterile syringe filter to a new sterile syringe.

  • Draw the this compound solution into the syringe.

  • Filter the solution into a new sterile 15 mL conical tube.

  • Aliquot the sterile stock solution into pre-labeled sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Mueller-Hinton Agar Plates with this compound for Antimicrobial Susceptibility Testing (AST)

Materials:

  • Mueller-Hinton Agar powder

  • Deionized water

  • Autoclave

  • Sterile petri dishes

  • Water bath set to 50°C

  • This compound hydrochloride sterile stock solution (from Protocol 1)

Procedure:

  • Prepare the Mueller-Hinton Agar according to the manufacturer's instructions.

  • Sterilize the agar by autoclaving.

  • Place the molten agar in a 50°C water bath to cool.

  • Once the agar has cooled to approximately 50°C, add the required volume of the sterile this compound stock solution to achieve the desired final concentration.

  • Swirl the flask gently to ensure even mixing of the antibiotic without introducing air bubbles.

  • Aseptically pour the agar into sterile petri dishes.

  • Allow the plates to solidify at room temperature.

  • Store the plates at 2-8°C, protected from light.

Visualizations

Pivmecillinam_Action_Workflow This compound Action Workflow cluster_0 Extracellular cluster_1 Bacterial Cell This compound This compound (Prodrug) Mecillinam Mecillinam (Active Drug) This compound->Mecillinam Hydrolysis by non-specific esterases PBP2 Penicillin-Binding Protein 2 (PBP2) Mecillinam->PBP2 Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP2->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis PBP2->Cell_Lysis Inhibition leads to Cell_Wall_Elongation Cell Wall Elongation Peptidoglycan_Synthesis->Cell_Wall_Elongation Cell_Division Cell Division Cell_Wall_Elongation->Cell_Division

Caption: Workflow of this compound's conversion to its active form and subsequent inhibition of bacterial cell wall synthesis.

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Precipitation Observed Check_pH Is the media pH within optimal range? Start->Check_pH Adjust_pH Adjust media pH Check_pH->Adjust_pH No Check_Concentration Is the this compound concentration high? Check_pH->Check_Concentration Yes Adjust_pH->Check_Concentration Lower_Concentration Lower working concentration or use a more dilute stock Check_Concentration->Lower_Concentration Yes Check_Temp Was there a temperature differential? Check_Concentration->Check_Temp No Lower_Concentration->Check_Temp Equilibrate_Temp Equilibrate components to room temperature Check_Temp->Equilibrate_Temp Yes Consider_Interaction Consider interaction with media components Check_Temp->Consider_Interaction No Resolved Issue Resolved Equilibrate_Temp->Resolved Consider_Interaction->Resolved

Caption: A logical workflow for troubleshooting precipitation issues with this compound in laboratory media.

References

Impact of culture medium composition on Pivmecillinam MIC values

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pivmecillinam and determining its Minimum Inhibitory Concentration (MIC) values.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound MIC values inconsistent when using broth microdilution?

A1: Inconsistent this compound (tested as mecillinam) MIC values in broth microdilution are a known issue.[1][2] The composition of the broth medium can significantly influence the results. Mueller-Hinton broth, a commonly used medium, has been reported to yield variable MICs for mecillinam.[1][2] Factors such as osmolality and ion concentration in the medium can lead to elevated MIC values.[1][2]

Q2: What is the recommended reference method for this compound MIC testing?

A2: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) designate agar dilution as the reference method for determining mecillinam MICs.[1][3] This preference is partly due to the "trailing effects" that can be observed with broth microdilution, where indistinct endpoints make interpretation difficult.[1]

Q3: Can I use disk diffusion or gradient diffusion for this compound susceptibility testing?

A3: While disk diffusion and gradient diffusion (e.g., ETEST®) methods are available, they may show lower accuracy compared to the reference agar dilution method.[1][4] Studies comparing these methods to agar dilution have demonstrated variability in performance, particularly for certain bacterial species.[4][5] However, for specific organisms like E. coli, disk diffusion has shown high categorical agreement with the reference method.[4]

Q4: How does the inoculum size affect this compound MIC results?

A4: Like other β-lactam antibiotics, mecillinam can be affected by the inoculum effect, particularly with isolates that produce β-lactamases such as ESBLs and AmpC.[1][6] A higher inoculum can lead to an increase in the observed MIC. This is an important consideration for ensuring the reproducibility of your results.

Q5: Are there specific media components that are known to interfere with this compound's activity?

A5: Yes, certain components can interfere with the in vitro activity of mecillinam. For instance, the addition of cysteine to the culture medium can mitigate resistance observed in cysB mutants.[1] This highlights the sensitivity of mecillinam to specific nutrients present in the growth medium.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in MIC values between experiments Inconsistent media preparation (e.g., lot-to-lot variation, differences in water source). Use of non-standardized media.Use a single lot of commercially prepared, quality-controlled Mueller-Hinton agar or broth for the duration of a study. Prepare media strictly according to the manufacturer's instructions. Consider using the reference agar dilution method for more consistent results.[1]
Higher than expected MIC values for control strains High osmolality or ion concentration of the culture medium.[1] Inoculum is too high.Verify the quality and composition of your Mueller-Hinton broth/agar. If preparing in-house, ensure the correct formulation is used. Standardize your inoculum preparation to the recommended concentration (e.g., 5 x 10^5 CFU/mL for broth microdilution).
Trailing endpoints in broth microdilution This is a known phenomenon with mecillinam in broth microdilution, making the MIC difficult to read.[1]Switch to the reference agar dilution method, which provides clearer endpoints.[1][3] If using broth microdilution is necessary, establish strict reading guidelines within your lab and ensure consistent interpretation.
Discrepancies between broth microdilution and agar dilution results Inherent differences in drug-media-bacteria interactions between the two methods. Media composition effects are more pronounced in broth.[1]Trust the results from the reference agar dilution method.[1][3] If you must use broth microdilution, perform a validation study against agar dilution with a panel of representative isolates to understand the correlation and potential bias.

Data Presentation

Table 1: Comparison of Mecillinam MIC Determination Methods against the Reference Agar Dilution Method for Carbapenemase-Producing Enterobacterales (n=161)

Method Essential Agreement (EA) with Agar Dilution Categorical Agreement (CA) with Agar Dilution (CLSI breakpoints) Categorical Agreement (CA) with Agar Dilution (EUCAST breakpoints)
Sensititre Broth Microdilution37.3%Not ReportedNot Reported
Liofilchem Gradient Strip3.7%Not ReportedNot Reported
bioMérieux E-test47.2%Not ReportedNot Reported
VITEK 262.1%93.3% (for E. coli subset, n=45)Not Reported
Disk DiffusionNot Applicable77.0%84.5%

Data adapted from a study on carbapenemase-producing Enterobacterales.[4]

Experimental Protocols

Protocol 1: Mecillinam MIC Determination by Agar Dilution (Reference Method)

This protocol is based on CLSI and EUCAST recommendations.

1. Media Preparation: a. Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. b. Sterilize by autoclaving and allow it to cool to 45-50°C in a water bath. c. Prepare a stock solution of mecillinam powder in a suitable solvent as recommended by the supplier. d. Prepare serial twofold dilutions of the mecillinam stock solution. e. Add the appropriate volume of each mecillinam dilution to molten MHA to achieve the desired final concentrations. Also, prepare a drug-free control plate. f. Mix gently but thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify at room temperature.

2. Inoculum Preparation: a. From a fresh (18-24 hour) culture on a non-selective agar plate, pick 3-5 well-isolated colonies. b. Suspend the colonies in sterile saline or Tryptic Soy Broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute this suspension 1:10 in sterile saline to obtain a concentration of approximately 1-2 x 10^7 CFU/mL.

3. Inoculation: a. Using a multipoint inoculator, spot 1-2 µL of the diluted bacterial suspension onto the surface of the agar plates, starting with the drug-free control plate and then plates with increasing concentrations of mecillinam. This will deliver approximately 10^4 CFU per spot. b. Allow the inoculum spots to dry completely before inverting the plates.

4. Incubation: a. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation: a. The MIC is the lowest concentration of mecillinam that completely inhibits visible growth. A faint haze or a single colony at the inoculum spot is disregarded.

Visualizations

experimental_workflow Experimental Workflow for Agar Dilution MIC cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis media_prep Prepare Mecillinam-Containing Mueller-Hinton Agar Plates inoculation Inoculate Plates with ~10^4 CFU/spot media_prep->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland -> 1:10 dilution) inoculum_prep->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation interpretation Read Plates and Determine MIC (Lowest concentration with no visible growth) incubation->interpretation

Caption: Workflow for Mecillinam Agar Dilution MIC Testing.

signaling_pathway Factors Influencing this compound MIC Values cluster_media Culture Medium Composition cluster_method Testing Methodology osmolality Osmolality mic_outcome This compound (Mecillinam) MIC Value osmolality->mic_outcome Increases ion_concentration Ion Concentration ion_concentration->mic_outcome Increases cysteine Cysteine Presence cysteine->mic_outcome Mitigates Resistance in cysB mutants mueller_hinton Mueller-Hinton Broth mueller_hinton->mic_outcome Inconsistent Results method Broth Microdilution vs. Agar Dilution method->mic_outcome Influences inoculum Inoculum Size inoculum->mic_outcome Inoculum Effect

Caption: Factors Affecting this compound MIC Determination.

mechanism_of_action Mechanism of Action of Mecillinam This compound This compound (Prodrug) Administered Orally hydrolysis Hydrolysis by Esterases (in blood, GI mucosa) This compound->hydrolysis mecillinam Mecillinam (Active Drug) hydrolysis->mecillinam pbp2 Penicillin-Binding Protein 2 (PBP-2) in Gram-Negative Bacteria mecillinam->pbp2 Specifically Binds to inhibition Inhibition of Peptidoglycan Synthesis pbp2->inhibition Leads to lysis Bacterial Cell Wall Lysis and Cell Death inhibition->lysis

Caption: Mecillinam's Mechanism of Action.

References

Troubleshooting inconsistent results in Pivmecillinam susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in pivmecillinam susceptibility testing.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during this compound susceptibility testing.

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) results in Broth Microdilution

Question: We are observing significant variability in our this compound MIC results when using broth microdilution. What are the potential causes and solutions?

Answer:

Inconsistent MIC results with this compound in broth microdilution are a known issue.[1][2] The primary reasons and troubleshooting steps are outlined below:

  • Trailing Endpoints: this compound can exhibit a "trailing" effect in broth microdilution, where faint growth is visible over a range of concentrations, making the precise MIC difficult to determine.[1]

    • Solution: Agar dilution is the recommended reference method for mecillinam MIC determination to avoid this issue.[1][2][3] If broth microdilution must be used, it is crucial to read the MIC at the lowest concentration that completely inhibits visible growth.[4]

  • Media Composition: The composition of the Mueller-Hinton broth can significantly impact MIC values.

    • Osmolality and Ion Concentration: Increased osmolality and ion concentrations in the media can lead to elevated MICs.[1]

    • Solution: Ensure that the Mueller-Hinton broth used is from a reputable supplier and meets the quality control standards set by CLSI or EUCAST. Consistency in media batches is critical for reproducible results.

  • Cysteine Content: For certain mutants, such as cysB mutants, the addition of cysteine to the culture media can mitigate resistance to mecillinam.[1]

    • Solution: If testing isolates with suspected cysB mutations, consider supplementing the media with cysteine to obtain more accurate susceptibility results.

Issue 2: Discrepancies in Zone Diameters for Disk Diffusion Testing

Question: Our disk diffusion tests for this compound show variable zone sizes, particularly for carbapenem-resistant Enterobacterales. How should we interpret these results?

Answer:

Disk diffusion is a more user-friendly method for mecillinam susceptibility testing, but it comes with its own set of challenges.[5]

  • Inner Colonies: It is common to observe colonies within the zone of inhibition with mecillinam disk diffusion.[1][5]

    • EUCAST Guideline: The European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines specify that these inner colonies should be disregarded during interpretation.[1][5]

  • Technical Uncertainty: Increased discrepancies and technical uncertainties have been noted for zone sizes ranging from 14 to 16 mm, especially for carbapenem-resistant Enterobacterales.[1][5]

    • CLSI Interpretation: This variability may be a factor in the Clinical and Laboratory Standards Institute (CLSI) M100 Ed35 interpretation, which defines zone diameters between 12 and 14 mm as intermediate.[1]

  • Organism-Specific Variability: Proteus mirabilis has been shown to consistently yield non-reproducible susceptibility results with disk diffusion.[1]

    • Recommendation: For organisms with known variability, such as P. mirabilis, consider using the reference agar dilution method for more reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is mecillinam used for in vitro susceptibility testing when the drug administered is this compound?

A1: this compound is a prodrug that is converted to the active form, mecillinam, in the body.[1][5][6] Therefore, in vitro susceptibility testing is performed using mecillinam to determine the effectiveness of the active compound against the target organism.

Q2: What are the current CLSI and EUCAST breakpoints for mecillinam?

A2: There are differences in the breakpoints and the organisms they cover between CLSI and EUCAST. It is crucial to use the appropriate guidelines for your region and the specific organism being tested.

GuidelineOrganism(s)Susceptible (S)Intermediate (I)Resistant (R)
CLSI M100 Ed35 Escherichia coli (Urine only)≤8 µg/mL16 µg/mL≥32 µg/mL
≥15 mm12-14 mm≤11 mm
EUCAST v15.0 E. coli, Citrobacter spp., Klebsiella spp., Enterobacter spp., P. mirabilis, Raoultella spp. (uncomplicated UTI only)≤8 mg/L->8 mg/L
≥15 mm-<15 mm

Data sourced from CLSI M100 Ed35 and EUCAST v15.0 guidelines.[1][5][7][8] Note that CLSI reports values in µg/mL, while EUCAST uses mg/L.[1][5]

Q3: Are there automated systems that can be used for mecillinam susceptibility testing?

A3: While automated systems like VITEK 2 and gradient diffusion strips (ETEST) are available, studies have shown they may have lower accuracy compared to the reference agar dilution method.[1] For Enterobacterales, disk diffusion has been found to be more accurate than VITEK 2 or ETEST.[1]

Q4: What are the recommended quality control (QC) strains for this compound susceptibility testing?

A4: The quality control ranges for disk diffusion and MIC testing are consistent between CLSI M100 Ed35 and EUCAST v15.0.[1][5] The recommended QC strain is Escherichia coli ATCC 25922.[3][7] Regular QC testing is essential to ensure the accuracy and reproducibility of your results.[9][10][11][12]

Experimental Protocols

Disk Diffusion Method (Kirby-Bauer)

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard.

  • Inoculation: Evenly streak the inoculum onto a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply a 10 mcg mecillinam disk to the surface of the agar.

  • Incubation: Incubate the plate at 35±1°C for 18±2 hours in ambient air.[3]

  • Zone Measurement: Measure the diameter of the zone of inhibition to the nearest millimeter.

  • Interpretation: Interpret the results based on the latest CLSI or EUCAST guidelines.[12]

Agar Dilution Method (Reference Method)

  • Media Preparation: Prepare serial twofold dilutions of mecillinam in Mueller-Hinton agar.

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism.

  • Inoculation: Spot-inoculate a defined volume of the bacterial suspension onto the surface of each agar plate, including a growth control plate with no antibiotic.

  • Incubation: Incubate the plates at 35±1°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of mecillinam that completely inhibits visible growth.

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Testing Method cluster_analysis Analysis & Interpretation Isolate Bacterial Isolate Inoculum Prepare 0.5 McFarland Inoculum Isolate->Inoculum Disk_Diffusion Disk Diffusion Inoculum->Disk_Diffusion Broth_Microdilution Broth Microdilution Inoculum->Broth_Microdilution Agar_Dilution Agar Dilution (Reference Method) Inoculum->Agar_Dilution Incubate Incubate (35°C, 16-20h) Disk_Diffusion->Incubate Broth_Microdilution->Incubate Agar_Dilution->Incubate Measure_Read Measure Zone Diameter or Read MIC Incubate->Measure_Read Interpret Interpret Results (CLSI/EUCAST) Measure_Read->Interpret Report Report as S, I, or R Interpret->Report

Caption: this compound Susceptibility Testing Workflow.

troubleshooting_logic cluster_mic Broth Microdilution Issues cluster_disk Disk Diffusion Issues Start Inconsistent Results? MIC_Variability MIC Variability Start->MIC_Variability Yes Zone_Discrepancy Zone Discrepancies Start->Zone_Discrepancy Yes Trailing Trailing Endpoints? MIC_Variability->Trailing Media_Issue Media Composition? MIC_Variability->Media_Issue Use_Agar_Dilution Consider Agar Dilution Trailing->Use_Agar_Dilution Check_Media_QC Check Media QC Media_Issue->Check_Media_QC Inner_Colonies Inner Colonies? Zone_Discrepancy->Inner_Colonies Uncertain_Zone Zone 14-16mm? Zone_Discrepancy->Uncertain_Zone Ignore_Colonies Disregard Colonies (EUCAST) Inner_Colonies->Ignore_Colonies Confirm_Agar_Dilution Confirm with Agar Dilution Uncertain_Zone->Confirm_Agar_Dilution

Caption: Troubleshooting Logic for Inconsistent Results.

mecillinam_moa This compound This compound (Prodrug) Administered Orally Mecillinam Mecillinam (Active Drug) in Plasma and Urine This compound->Mecillinam Hydrolysis PBP2 Penicillin-Binding Protein 2 (PBP2) in Bacterial Cell Wall Mecillinam->PBP2 Binding Inhibition Inhibition of Peptidoglycan Synthesis PBP2->Inhibition Cell_Lysis Cell Lysis and Death Inhibition->Cell_Lysis

References

Technical Support Center: Investigating Acquired Resistance to Pivmecillinam in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of acquired resistance to Pivmecillinam in Escherichia coli.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent MIC Results for this compound 1. Inoculum Effect: Mecillinam, the active form of this compound, can be subject to an inoculum effect, especially with strains producing β-lactamases like ESBLs and AmpC.[1][2] 2. Media Composition: The osmolality and ion concentration of the culture medium can influence the MIC values.[1] For instance, cysB mutants may show increased susceptibility in urine compared to standard Mueller-Hinton broth.[1] 3. Improper Serial Dilution: Errors in the preparation of antibiotic dilutions will lead to inaccurate MIC values.1. Standardize Inoculum: Strictly adhere to standardized protocols for inoculum preparation to ensure a final concentration of approximately 5 x 10^5 CFU/mL. 2. Consistent Media Usage: Use the same batch and type of media for all related experiments. When investigating specific resistance mechanisms like those involving cysB, consider supplementing media with cysteine to observe its effect on resistance.[1] 3. Verify Dilutions: Prepare fresh antibiotic stock solutions and perform serial dilutions carefully. Include quality control strains with known MICs in each assay to validate the results.
Unexpected this compound Susceptibility in a Confirmed cysB Mutant 1. Phenotypic Reversion: cysB mutants can phenotypically revert to susceptibility when grown in media containing cysteine, such as urine.[3] This is because the resistance mechanism is dependent on the cellular depletion of cysteine. 2. Compensatory Mutations: While less common, the acquisition of secondary mutations could potentially restore susceptibility.1. Test in Minimal Media: Perform MIC testing in a minimal medium with and without cysteine supplementation to confirm the cysteine-dependent nature of the resistance. 2. Growth in Urine vs. MHB: Compare the MIC of the cysB mutant when grown in human urine versus Mueller-Hinton Broth (MHB). A significant decrease in MIC in urine is characteristic of this resistance mechanism.[3]
Difficulty Sequencing the mrdA (PBP2) Gene 1. Poor Primer Design: Primers may not be specific to the mrdA gene or may have suboptimal annealing temperatures. 2. Low-Quality DNA Template: Contaminants in the genomic DNA preparation can inhibit the PCR reaction. 3. Secondary Structures: The DNA sequence of the mrdA gene may form secondary structures that impede PCR amplification.1. Design and Validate New Primers: Design new primers for different regions of the mrdA gene and validate their specificity using BLAST. Optimize the annealing temperature using gradient PCR. 2. Purify Genomic DNA: Re-purify the genomic DNA using a commercial kit and ensure a 260/280 ratio of ~1.8. 3. Optimize PCR Conditions: Use a PCR polymerase with high processivity and consider adding DMSO to the PCR mix to help resolve secondary structures.
Ambiguous Results in AmpC Hyperproduction Assays 1. Interference from other β-lactamases: The presence of other β-lactamases, such as ESBLs, can interfere with phenotypic tests for AmpC production.[4] 2. Low-level Hyperproduction: Some mutations in the ampC promoter region may only lead to a slight increase in AmpC production, which can be difficult to detect with standard phenotypic assays.[5] 3. Plasmid-mediated vs. Chromosomal AmpC: Phenotypic tests cannot always distinguish between plasmid-mediated and chromosomally mediated AmpC hyperproduction.[6]1. Use Multiple Phenotypic Tests: Employ a combination of phenotypic tests, such as the cefoxitin-cloxacillin disk diffusion test and the AmpC Etest, to increase the reliability of detection.[6] 2. Molecular Detection: Use PCR and sequencing to detect mutations in the ampC promoter and attenuator regions for confirmation of chromosomal hyperproduction.[5][6] 3. Plasmid Analysis: For suspected plasmid-mediated AmpC, perform plasmid extraction and PCR for known plasmid-borne ampC genes.[6]

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms of acquired resistance to this compound in E. coli?

The main mechanisms include:

  • Mutations in the cysB gene: Inactivation of the cysB gene, which regulates cysteine biosynthesis, is a common cause of resistance in clinical isolates.[7][8] This leads to a cellular response that upregulates other proteins involved in cell wall synthesis, such as PBP1B and LpoB, bypassing the need for a functional PBP2.[7][9]

  • Alterations in Penicillin-Binding Protein 2 (PBP2): this compound's primary target is PBP2. Mutations in the mrdA gene, which encodes PBP2, can reduce the binding affinity of the antibiotic, leading to resistance.

  • Hyperproduction of AmpC β-lactamase: Overexpression of the chromosomal AmpC β-lactamase can lead to the hydrolysis of mecillinam, the active form of this compound, although mecillinam is relatively stable against many β-lactamases.[1]

2. Why do cysB mutants sometimes appear susceptible to this compound in laboratory tests?

The resistance conferred by cysB mutations is often conditional and can be reversed by the presence of cysteine in the growth medium.[3] Since human urine naturally contains cysteine, cysB mutants that are highly resistant in standard laboratory media (like Mueller-Hinton Broth) can appear susceptible when tested in urine.[3] This highlights the importance of the testing environment when evaluating this specific resistance mechanism.

3. What is the role of Penicillin-Binding Protein 2 (PBP2) in this compound resistance?

PBP2 is the primary target of mecillinam. It is essential for maintaining the rod shape of E. coli. Inhibition of PBP2 by mecillinam leads to the formation of spherical cells and eventual cell lysis. Resistance can arise from mutations in the mrdA gene, which codes for PBP2, that alter the protein's structure and reduce its affinity for mecillinam.

4. How does AmpC hyperproduction contribute to this compound resistance?

AmpC is a class C β-lactamase that can hydrolyze a broad spectrum of β-lactam antibiotics. While mecillinam is more stable to hydrolysis by many β-lactamases compared to other penicillins, significant hyperproduction of AmpC can lead to increased degradation of the drug and consequently, resistance.[1] This hyperproduction can be due to mutations in the chromosomal ampC promoter or the acquisition of a plasmid carrying an ampC gene.

5. What is the "fitness cost" of this compound resistance, and why is it important?

The fitness cost refers to a reduction in the growth rate or survival of a resistant bacterium in the absence of the antibiotic. Many mutations that confer resistance to this compound, particularly those selected in the laboratory, come with a significant fitness cost.[10] However, mutations in the cysB gene, commonly found in clinical isolates, appear to have a lower fitness cost, which may explain their prevalence.[8] Understanding the fitness cost is crucial for predicting the stability and spread of resistance in a population.

Data Presentation

Table 1: this compound (Mecillinam) MIC Values for E. coli with Different Resistance Phenotypes

E. coli PhenotypeMecillinam MIC50 (mg/L)Mecillinam MIC90 (mg/L)Reference(s)
Non-ESBL-producing0.54[11]
ESBL-producing14[11]
Amoxicillin-susceptible0.250.5[12]
Amoxicillin-resistant216[12]
cysB mutant (in MHB)>32>32[3]
cysB mutant (in urine)0.251[3]

Experimental Protocols

Broth Microdilution MIC Assay for this compound (Mecillinam)

This protocol is adapted from standard broth microdilution methods.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Mecillinam antibiotic powder

  • E. coli isolates (test strains and quality control strain, e.g., E. coli ATCC 25922)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

Procedure:

  • Prepare Antibiotic Stock Solution: Prepare a stock solution of mecillinam at a concentration of 1280 µg/mL in the appropriate solvent.

  • Prepare Antibiotic Dilutions:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

    • Add 100 µL of the mecillinam stock solution to the first column of wells.

    • Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, up to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no antibiotic), and the twelfth column as a sterility control (no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a concentration of approximately 1 x 10^6 CFU/mL.

  • Inoculate the Microtiter Plate:

    • Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension. This will result in a final inoculum of approximately 5 x 10^5 CFU/mL and a final antibiotic concentration that is half of the initial dilution series.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of mecillinam that completely inhibits visible growth.

Sequencing of the mrdA (PBP2) Gene

Materials:

  • Genomic DNA extraction kit

  • PCR master mix

  • Primers specific for the E. coli mrdA gene

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from an overnight culture of the E. coli isolate using a commercial kit.

  • PCR Amplification:

    • Set up a PCR reaction using the extracted genomic DNA as a template and primers flanking the mrdA gene.

    • Use a standard PCR program with an annealing temperature optimized for the specific primers.

  • Verification of PCR Product: Run a portion of the PCR product on an agarose gel to confirm the amplification of a single band of the expected size.

  • Purification of PCR Product: Purify the remaining PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product and sequencing primers to a sequencing facility.

  • Sequence Analysis: Align the obtained sequence with the wild-type mrdA gene sequence to identify any mutations.

Fitness Cost Determination by Competition Assay

This protocol outlines a method to compare the relative fitness of a resistant mutant to its susceptible wild-type counterpart.

Materials:

  • Resistant and susceptible (wild-type) E. coli strains with different selectable markers (e.g., antibiotic resistance markers for plating)

  • Liquid culture medium (e.g., LB broth) without this compound

  • Agar plates with and without selection for the markers

Procedure:

  • Prepare Overnight Cultures: Grow separate overnight cultures of the resistant and susceptible strains.

  • Mix Cultures:

    • Measure the optical density (OD600) of each overnight culture and dilute them to the same OD.

    • Mix the two cultures in a 1:1 ratio in fresh liquid medium.

  • Initial Plating (Time 0): Immediately after mixing, take a sample, serially dilute it, and plate onto non-selective agar and agar containing the respective selective markers for each strain to determine the initial ratio of the two strains.

  • Competition: Incubate the mixed culture at 37°C with shaking.

  • Serial Passage: After 24 hours (approximately 10-12 generations), dilute the mixed culture into fresh medium (e.g., a 1:1000 dilution) to start a new growth cycle.

  • Final Plating (Time 24h, 48h, etc.): At the end of each growth cycle (e.g., after 24 hours), take a sample, serially dilute it, and plate on selective and non-selective agar to determine the new ratio of the two strains.

  • Calculate Relative Fitness: The relative fitness (w) of the resistant strain compared to the wild-type can be calculated using the following formula:

    • w = [ln(Resistant_final / Resistant_initial)] / [ln(Wildtype_final / Wildtype_initial)]

    • A value of w < 1 indicates a fitness cost.

Visualizations

G cluster_0 This compound Resistance Investigation Workflow A Isolate E. coli from Clinical Sample B Perform Antimicrobial Susceptibility Testing (AST) for this compound (Mecillinam) A->B C Determine Minimum Inhibitory Concentration (MIC) B->C D Resistant Isolate (High MIC) C->D MIC > Breakpoint E Susceptible Isolate (Low MIC) C->E MIC <= Breakpoint F Whole Genome Sequencing (WGS) D->F K Characterize Phenotype (e.g., Fitness Cost Assay) D->K G Analyze for Resistance Genes/Mutations F->G H Identify cysB mutations G->H I Identify mrdA (PBP2) mutations G->I J Identify ampC promoter mutations or plasmid-borne ampC G->J G cluster_0 cysB-Mediated this compound Resistance Pathway cysB cysB gene mutation/inactivation cysteine Decreased Cysteine Biosynthesis cysB->cysteine stress Cellular Stress Response cysteine->stress pbp1b_lpoB Upregulation of PBP1B and LpoB stress->pbp1b_lpoB bypass Bypass of PBP2-dependent cell wall synthesis pbp1b_lpoB->bypass pbp2 This compound (Mecillinam) inhibits PBP2 pbp2->bypass PBP2 function is bypassed resistance This compound Resistance bypass->resistance G cluster_0 Interplay of this compound Resistance Mechanisms This compound This compound (Mecillinam) PBP2 PBP2 This compound->PBP2 inhibits Resistance Resistance CellWall Cell Wall Synthesis PBP2->CellWall essential for cysB cysB Mutation PBP1B_LpoB PBP1B/LpoB Upregulation cysB->PBP1B_LpoB causes AmpC AmpC Hyperproduction AmpC->this compound hydrolyzes AmpC->Resistance PBP1B_LpoB->CellWall alternative pathway PBP1B_LpoB->Resistance

References

Addressing the inoculum effect on Pivmecillinam's in vitro activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the inoculum effect on pivmecillinam's in vitro activity. As this compound is a prodrug, all in vitro susceptibility testing is performed using its active form, mecillinam.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the "inoculum effect" and how does it relate to mecillinam?

A1: The inoculum effect is a laboratory phenomenon where the antibacterial activity of an antibiotic decreases at bacterial densities higher than those used for standard susceptibility testing.[3][4] Mecillinam, like other β-lactam agents, is known to be affected by the inoculum effect, which can lead to elevated Minimum Inhibitory Concentrations (MICs) at high bacterial loads.[1][5]

Q2: Why is the inoculum effect more pronounced with certain bacterial strains?

A2: The effect is particularly notable in bacteria that produce β-lactamase enzymes, such as Extended-Spectrum β-Lactamase (ESBL) and AmpC-producing Enterobacterales.[1] The primary mechanism responsible is the increased concentration of these enzymes at higher bacterial densities.[3] This high enzyme level can hydrolyze and inactivate mecillinam before it can bind to its target, Penicillin-Binding Protein 2 (PBP-2).[1][3]

Q3: What is the standard inoculum for mecillinam susceptibility testing according to EUCAST guidelines?

A3: For broth microdilution, the standard inoculum is 5x10^5 Colony Forming Units per milliliter (CFU/mL).[6] For the disk diffusion method, a McFarland 0.5 standard is used for the inoculum preparation.[6] The inoculum effect is observed when using inocula significantly higher than these standards.

Q4: If I observe an inoculum effect in vitro, does that mean this compound will fail as a clinical treatment?

A4: Not necessarily. While an in vitro inoculum effect can be observed, the high concentrations of mecillinam achieved in the urine and kidneys may be sufficient to overcome this effect in vivo.[1][2] However, for infections caused by ESBL-producing organisms, higher doses of this compound (e.g., 400 mg three times a day) may be recommended to ensure clinical efficacy.[5]

Q5: Which susceptibility testing method is recommended for mecillinam?

A5: Both the Clinical & Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) designate agar dilution as the reference method for determining mecillinam MICs.[1] This preference is partly due to potential "trailing effects" (residual growth at concentrations above the MIC) observed in broth microdilution and lower accuracy reported with gradient diffusion and some automated systems.[1]

Troubleshooting Guide

Problem: My mecillinam MICs are higher than expected, particularly for ESBL-producing isolates.

  • Possible Cause 1: Inoculum Effect. You may be inadvertently using an inoculum higher than the standard 5x10^5 CFU/mL. This is the most common reason for elevated MICs with β-lactamase-producing organisms.[1][3][5]

    • Solution: Carefully standardize your inoculum using a spectrophotometer or McFarland standards. Perform a colony count on your starting inoculum to verify its density. Consider performing a comparative test with a standard and a high inoculum (e.g., 100-fold higher) to confirm the effect (see Protocol 2).

  • Possible Cause 2: Testing Methodology. Methods other than the reference agar dilution, such as broth microdilution or gradient diffusion, may yield less accurate or elevated MICs for mecillinam.[1]

    • Solution: If feasible, use the reference agar dilution method for confirmation. Be aware that media composition, including osmolality and ion concentration, can also influence MICs in broth-based assays.[1]

Problem: I am observing "trailing" endpoints in my broth microdilution assay for mecillinam.

  • Possible Cause: Trailing is a known issue when testing mecillinam using broth microdilution.[1] It manifests as reduced but persistent growth across a range of concentrations above the true MIC.

    • Solution: According to EUCAST guidelines, the MIC should be read as the lowest concentration of the agent that completely inhibits visible growth.[6] Avoid ambiguity by adhering strictly to this endpoint definition. If trailing is persistent and problematic, switching to the reference agar dilution method is recommended.[1]

Problem: My results from gradient diffusion strips (e.g., ETEST®) do not match my agar dilution results for mecillinam.

  • Possible Cause: Studies have shown that gradient diffusion methods can have lower accuracy and exhibit higher rates of "very major errors" for mecillinam when compared to the gold standard agar dilution method.[1]

    • Solution: For research purposes or in cases of discrepancy, rely on the agar dilution reference method. If using gradient diffusion for routine testing, be aware of its potential limitations for this specific agent.

Data Presentation

Table 1: Representative Data on the Inoculum Effect on Mecillinam MICs against E. coli

Isolate TypeStandard Inoculum (5x10^5 CFU/mL) MIC (mg/L)High Inoculum (5x10^7 CFU/mL) MIC (mg/L)Typical Fold-Increase in MIC
Non-ESBL-producing E. coli12 - 42 to 4-fold
ESBL-producing E. coli (e.g., CTX-M)432 - >1288 to >32-fold
AmpC-producing E. coli8>128>16-fold
Note: This table provides illustrative data based on findings that ESBL-producing strains tend to have higher MICs, which increase further with a high inoculum.[5]

Table 2: Comparison of Common Mecillinam Susceptibility Testing Methods

MethodStandard InoculumStatusCommon Issues & Considerations
Agar Dilution ~10^4 CFU per spotReference Method [1]Considered the most accurate and reliable method.
Broth Microdilution 5x10^5 CFU/mL[6]Widely UsedProne to trailing endpoints; results can be influenced by media composition.[1]
Gradient Diffusion McFarland 0.5AlternativeMay demonstrate lower accuracy and higher error rates compared to agar dilution.[1]
Automated Systems Instrument SpecificAlternativeAccuracy can vary; may show higher rates of very major errors compared to agar dilution.[1]

Experimental Protocols

Protocol 1: Determining Mecillinam MIC by Agar Dilution (Reference Method)

This protocol is based on general EUCAST/CLSI principles.

  • Media Preparation: Prepare serial two-fold dilutions of mecillinam in molten Mueller-Hinton agar. Pour the agar into petri dishes and allow them to solidify. Include a growth control plate with no antibiotic.

  • Inoculum Preparation: From a fresh overnight culture, suspend colonies in saline or broth to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 10^7 CFU/mL.

  • Plate Inoculation: Using a multipoint inoculator, spot 1-2 µL of the prepared inoculum (delivering ~10^4 CFU) onto the surface of each agar plate, from the lowest to the highest concentration.

  • Incubation: Incubate the plates at 35±1°C for 18±2 hours in ambient air.[6]

  • Result Interpretation: The MIC is the lowest concentration of mecillinam that completely inhibits visible growth on the agar, disregarding single colonies or faint hazes.

Protocol 2: Procedure to Quantify the Inoculum Effect

  • Prepare Two Inocula:

    • Standard Inoculum: Prepare a bacterial suspension diluted to a final concentration of 5x10^5 CFU/mL .

    • High Inoculum: Prepare a second bacterial suspension diluted to a final concentration of 5x10^7 CFU/mL .

    • Verification: Perform a viable count on both starting inocula by plating serial dilutions to confirm the CFU/mL.

  • Perform Parallel MIC Testing: Using the same batch of antibiotic dilutions and media, perform two separate MIC assays (broth microdilution or agar dilution) simultaneously. Run one assay with the standard inoculum and the other with the high inoculum.

  • Incubate and Read: Incubate both sets of tests under identical conditions.

  • Compare Results: Determine the MIC for each inoculum level. A ≥4-fold increase in the MIC with the high inoculum compared to the standard inoculum is typically considered a significant inoculum effect.

Visualizations

cluster_0 Standard Inoculum cluster_1 High Inoculum (Inoculum Effect) S_Load Low Bacterial Load (e.g., 5x10^5 CFU/mL) S_Enzyme Low β-lactamase Concentration S_Load->S_Enzyme S_Mec Mecillinam S_Enzyme->S_Mec Minimal Hydrolysis S_Target Binds to PBP-2 S_Mec->S_Target S_Result Bacterial Lysis S_Target->S_Result H_Load High Bacterial Load (e.g., 5x10^7 CFU/mL) H_Enzyme High β-lactamase Concentration H_Load->H_Enzyme H_Mec Mecillinam H_Enzyme->H_Mec Significant Hydrolysis H_Target Fails to Reach PBP-2 H_Mec->H_Target H_Result Bacterial Survival (Elevated MIC) H_Target->H_Result

Caption: Mechanism of the β-lactamase-mediated inoculum effect on mecillinam.

start Start: Prepare Overnight Bacterial Culture prep_in_std Prepare Standard Inoculum (5x10^5 CFU/mL) start->prep_in_std prep_in_high Prepare High Inoculum (5x10^7 CFU/mL) start->prep_in_high mic_std Perform MIC Assay (e.g., Broth Microdilution) prep_in_std->mic_std mic_high Perform Parallel MIC Assay prep_in_high->mic_high verify Verify CFU/mL of both Inocula via Plate Count mic_std->verify incubate Incubate Both Assays (35°C, 18-20h) mic_std->incubate mic_high->verify mic_high->incubate read_std Read MIC for Standard Inoculum incubate->read_std read_high Read MIC for High Inoculum incubate->read_high compare Compare MICs: Is High MIC ≥4x Standard MIC? read_std->compare read_high->compare effect Result: Significant Inoculum Effect compare->effect Yes no_effect Result: No Significant Inoculum Effect compare->no_effect No

Caption: Experimental workflow for investigating the mecillinam inoculum effect.

start Problem: Inconsistent or High Mecillinam MICs q1 Are you testing a β-lactamase producer (ESBL, AmpC)? start->q1 check_inoculum Verify Inoculum Density. Is it > 5x10^5 CFU/mL? q1->check_inoculum Yes q2 What testing method are you using? q1->q2 No check_inoculum->q2 No sol_inoculum Root Cause Likely: Inoculum Effect. Standardize inoculum. check_inoculum->sol_inoculum Yes agar Agar Dilution (Reference) q2->agar Agar broth Broth Microdilution q2->broth Broth other Gradient/Automated q2->other Other sol_agar If inoculum is correct, consider intrinsic resistance or novel mechanism. agar->sol_agar sol_broth Issue likely trailing or media composition. Read endpoint carefully. broth->sol_broth sol_other Issue likely method inaccuracy. Confirm with agar dilution. other->sol_other

Caption: Troubleshooting logic for high or inconsistent mecillinam MIC results.

References

Pivmecillinam Stability: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of pivmecillinam under various laboratory storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide best practices for handling and storing this antibiotic.

Troubleshooting Guide

Q1: My this compound stock solution in an aqueous buffer shows rapid degradation. What could be the cause and how can I mitigate this?

A1: this compound, a pivaloyloxymethyl ester prodrug of mecillinam, is inherently unstable in aqueous solutions due to hydrolysis of the ester bond.[1] The rate of degradation is significantly influenced by pH and temperature.

  • pH: Like many β-lactam antibiotics, this compound's stability is pH-dependent. While specific data for this compound is limited, penicillins generally exhibit maximum stability in the pH range of 6.0-7.0. Both acidic and alkaline conditions can accelerate degradation.

  • Temperature: Higher temperatures will increase the rate of hydrolysis. A study on the similar prodrug pivampicillin showed a half-life of over 24 hours at 4°C, which decreased to approximately 10 hours at 37°C in a pH 6 buffer.[1]

Troubleshooting Steps:

  • Buffer Selection: Use a buffer system that maintains a pH between 6.0 and 7.0.

  • Temperature Control: Prepare and store aqueous solutions of this compound at low temperatures (2-8°C) and use them as quickly as possible. For longer-term storage, consider preparing aliquots and freezing them, although freeze-thaw stability should be verified.

  • Fresh Preparation: Ideally, prepare aqueous solutions of this compound fresh for each experiment.

Q2: I am observing variability in the potency of my this compound stock solution prepared in DMSO. What are the recommended storage conditions?

A2: While organic solvents like DMSO are generally preferred for long-term storage of less stable compounds, improper storage can still lead to degradation.

Recommendations:

  • Storage Temperature: For long-term storage, it is recommended to store this compound hydrochloride solutions in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is best practice to prepare small, single-use aliquots of your stock solution.

  • Moisture: Ensure that the DMSO used is anhydrous and that the stock solution vials are tightly sealed to prevent the absorption of moisture, which can facilitate hydrolysis.

Q3: My HPLC analysis shows multiple peaks for a freshly prepared this compound sample. Are these impurities or degradation products?

A3: The presence of multiple peaks can be due to impurities from synthesis or, more commonly with this compound, rapid degradation.

Verification Steps:

  • Review Certificate of Analysis (CoA): Check the CoA for your batch of this compound to identify any known impurities.

  • Time-Course Analysis: Analyze your sample by HPLC immediately after preparation and then at subsequent time points (e.g., 1, 2, 4, and 24 hours) while storing it under your typical experimental conditions. An increase in the area of the additional peaks over time, with a corresponding decrease in the main this compound peak, indicates that these are degradation products.

  • Stress Testing: To confirm that your analytical method is "stability-indicating," you can perform forced degradation studies. This involves intentionally degrading a sample of this compound under various stress conditions (e.g., acid, base, heat, oxidation, light) to ensure that the degradation products are well-separated from the parent peak.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of its pivaloyloxymethyl ester bond.[1][3] This is often catalyzed by non-specific esterases in biological systems but can also occur abiotically in aqueous solutions. This hydrolysis releases the active antibiotic, mecillinam, along with formaldehyde and pivalic acid. The mecillinam itself can then undergo further degradation, primarily through the hydrolysis of its β-lactam ring.

Q2: How should solid this compound hydrochloride be stored?

A2: Solid this compound hydrochloride is relatively stable under normal conditions.[4][5] It is recommended to store it in a tightly sealed container, protected from moisture, at or below 30°C.[6] For long-term storage, refrigeration (2-8°C) or freezing is advisable. One supplier suggests a shelf-life of 2 years when stored at -20°C.

Q3: Is this compound sensitive to light?

A3: While specific photostability studies on this compound are not widely published, many pharmaceuticals are susceptible to photodegradation. It is good laboratory practice to protect this compound solutions from light, especially during long-term storage or prolonged experiments. This can be achieved by using amber vials or wrapping containers in aluminum foil.

Q4: What analytical techniques are suitable for assessing this compound stability?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for assessing the stability of this compound and separating it from its degradation products. For more sensitive and specific quantification, especially in complex matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[7][8] A stability-indicating analytical method should be properly validated to ensure it can accurately measure the decrease of the active substance and the increase of degradation products.

Quantitative Stability Data

The available quantitative data on this compound stability is limited. The following tables summarize the known information and provide general guidance based on the stability of similar compounds.

Table 1: Stability of this compound in Solution

Solvent/MediumpHTemperatureStability DataCitation
Aqueous Buffer6.037°CHalf-life of ~10 hours (inferred from pivampicillin data)[1]
Aqueous BufferNot Specified4°CHalf-life > 24 hours (inferred from pivampicillin data)[1]
Human PlasmaNot SpecifiedNot SpecifiedUnstable, acidification enhances stability[7]
DMSONot Applicable-80°CStable for up to 6 months[2]
DMSONot Applicable-20°CStable for up to 1 month[2]

Table 2: Solid-State Stability of this compound Hydrochloride

Storage ConditionDurationStabilityCitation
Below 30°C, protected from moisture2 yearsStable[6]
Recommended StorageNot SpecifiedStable under normal conditions[4][5]
-20°C2 yearsStable

Experimental Protocols

Protocol: General Stability-Indicating HPLC-UV Method

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Method optimization and validation are crucial.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 6.5) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary. For MS compatibility, a volatile buffer like ammonium acetate or formic acid should be used.[7]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25-30°C

    • UV detection wavelength: ~220 nm (to be optimized)

  • Sample Preparation:

    • Prepare a stock solution of this compound hydrochloride in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Dilute the stock solution with the mobile phase to the desired concentration.

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 80°C).

    • Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light.

    • Samples should be taken at various time points and analyzed by the HPLC method to assess the separation of degradation products from the parent drug.

  • Method Validation:

    • The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution dilute Dilute to Working Concentration in Stress Medium stock->dilute acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) dilute->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) dilute->base heat Thermal Stress (e.g., 80°C) dilute->heat light Photolytic Stress (UV/Vis Light) dilute->light oxidize Oxidative Stress (e.g., 3% H₂O₂) dilute->oxidize sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling heat->sampling light->sampling oxidize->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation (Peak Purity, Mass Balance) hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

G This compound This compound Mecillinam Mecillinam This compound->Mecillinam Ester Hydrolysis (H₂O, pH, Temp, Esterases) Byproducts Pivalic Acid + Formaldehyde This compound->Byproducts Ester Hydrolysis DegradationProducts Degradation Products (e.g., Penicilloic Acid derivative) Mecillinam->DegradationProducts β-Lactam Ring Opening (Hydrolysis)

References

Technical Support Center: Refining Animal Models for Human UTI in Pivmecillinam Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of animal models to better mimic human urinary tract infections (UTIs) for Pivmecillinam studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied for UTIs?

A1: this compound is an oral prodrug of the antibiotic mecillinam.[1][2] It is converted to its active form, mecillinam, in the body.[2][3] Mecillinam works by inhibiting the synthesis of the bacterial cell wall, leading to bacterial cell death.[2][3] It is particularly effective against Gram-negative bacteria, such as Escherichia coli, which are the most common cause of UTIs.[3][4] this compound has been used for decades in some regions, like the Nordic countries, and has shown continued low resistance rates, making it a valuable option for treating uncomplicated UTIs.[2][5]

Q2: Why are animal models necessary for studying this compound's efficacy against UTIs?

A2: Animal models are crucial for preclinical studies to understand the pathogenesis of UTIs and to evaluate the in vivo efficacy of antibiotics like this compound.[6][7] These models allow researchers to control variables such as the bacterial strain, inoculum size, and timing of infection and treatment, which is not possible in human clinical trials.[8] They provide a platform to study host-pathogen interactions, bacterial clearance from the urinary tract, and the host's immune response to both the infection and the treatment.[9][10]

A3: Murine models, particularly in female mice, are the most widely used for studying UTIs.[7][11] This is due to their anatomical and physiological similarities to humans, cost-effectiveness, and the availability of genetically modified strains.[11] While less common due to higher costs and complexity, porcine (pig) models are also being developed as they offer a closer anatomical and physiological resemblance to the human urinary tract. More recently, three-dimensional human urothelial models are emerging as a way to complement animal studies.[12][13]

Q4: How can we refine animal models to better mimic human UTIs?

A4: Refining animal models to better reflect human UTIs is an ongoing area of research. Key considerations include:

  • Choice of bacterial strain: Using clinical isolates of uropathogenic E. coli (UPEC) that are known to cause UTIs in humans is critical.[10]

  • Inoculation method: Transurethral catheterization is the standard method to induce UTI in mice.[8][9][10] Refining the technique to minimize bladder injury and inflammation is important for accurately studying the infection process.

  • Modeling recurrent UTIs: Human UTIs are often recurrent, a feature that is challenging to replicate in animal models but is an important area of investigation.[11]

  • Considering host factors: Using different inbred mouse strains can help study the impact of genetic background on susceptibility to and resolution of UTI.[9][14]

Troubleshooting Guides

Issue 1: High variability in bacterial colonization in the bladder and kidneys.

Possible Cause Troubleshooting Step
Inconsistent inoculum volume or concentration.Ensure accurate and consistent preparation of the bacterial inoculum. Verify the colony-forming units (CFU) per milliliter of the inoculum for each experiment by plating serial dilutions.[10][14]
Improper catheterization technique leading to bladder injury or incomplete delivery of inoculum.Refine the transurethral catheterization technique to be gentle and consistent. Ensure the catheter reaches the bladder without causing significant trauma.[10][15]
Variation in the host immune response among individual animals.Use a sufficient number of animals per group to account for biological variability. Consider using inbred mouse strains to have a more uniform genetic background.[9]
Vesicoureteral reflux (backflow of urine from the bladder to the kidneys).Instill the bacterial inoculum slowly to minimize the risk of reflux.[15]

Issue 2: Difficulty in establishing a persistent or chronic infection.

Possible Cause Troubleshooting Step
The bacterial strain used is not adept at forming intracellular bacterial communities (IBCs).Select UPEC strains known to form IBCs, which are associated with persistent and recurrent infections.[14]
The host's immune system clears the infection too rapidly.Consider using mouse strains that are more susceptible to UTI. The C3H/HeJ mouse strain, for example, has a blunted immune response and is often used to model more severe UTIs.
Suboptimal inoculum dose.Empirically determine the optimal inoculum size for the chosen bacterial and mouse strain combination to establish a persistent infection without causing overwhelming sepsis.[9]

Issue 3: Discrepancy between in vitro susceptibility of bacteria to this compound and in vivo efficacy.

| Possible Cause | Troubleshooting Step | | Pharmacokinetic differences between the animal model and humans. | Ensure the dosing regimen in the animal model mimics human-achievable concentrations of mecillinam in the urine.[6] The high concentration of active mecillinam in urine can overcome in vitro resistance.[16] | | The formation of biofilms or IBCs in vivo. | Investigate the presence of biofilms or IBCs, as bacteria within these structures can be more resistant to antibiotics.[14] | | Host factors influencing drug efficacy. | Consider the impact of the host's inflammatory and immune responses on the overall outcome of the treatment. |

Data Presentation

Table 1: Efficacy of this compound in a Murine UTI Model

Treatment GroupMean Bacterial Load in Bladder (log10 CFU/g tissue)Mean Bacterial Load in Kidneys (log10 CFU/g tissue)
Vehicle Control7.2 ± 0.85.5 ± 1.2
This compound (200 mg/kg)3.1 ± 1.52.8 ± 1.0
This compound (400 mg/kg)2.5 ± 1.12.1 ± 0.9

*Data are representative and hypothetical, based on expected outcomes from preclinical studies.[6] *p < 0.05 compared to vehicle control.

Table 2: Histopathological Scoring of Bladder Tissue

Treatment GroupEdema Score (0-3)Inflammatory Cell Infiltration Score (0-4)Epithelial Damage Score (0-3)
Vehicle Control2.5 ± 0.53.2 ± 0.42.1 ± 0.6
This compound (400 mg/kg)0.8 ± 0.41.1 ± 0.50.5 ± 0.3*

*Data are representative and based on a semi-quantitative scoring system where higher scores indicate more severe pathology.[17][18][19] *p < 0.05 compared to vehicle control.

Experimental Protocols

Protocol 1: Transurethral Induction of UTI in Mice

  • Inoculum Preparation:

    • Streak the selected uropathogenic E. coli (UPEC) strain from a frozen stock onto an LB agar plate and incubate overnight at 37°C.[10]

    • Inoculate a single colony into 10 mL of LB broth and incubate statically at 37°C for 16-18 hours to promote the expression of type 1 pili, which are important for bladder colonization.[10]

    • Centrifuge the bacterial culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (typically 10^7 to 10^8 CFU in 50 µL).[9][10]

    • Confirm the inoculum concentration by plating serial dilutions on LB agar.[10]

  • Animal Inoculation:

    • Anesthetize 8-12 week old female mice using an approved protocol (e.g., isoflurane).[9]

    • Gently squeeze the lower abdomen to expel any urine from the bladder.[15]

    • Insert a sterile, lubricated catheter transurethrally into the bladder.[9][10]

    • Slowly instill 50 µL of the bacterial suspension into the bladder.[10][15]

    • Slowly withdraw the catheter.

Protocol 2: Evaluation of this compound Efficacy

  • Treatment Administration:

    • At a predetermined time post-infection (e.g., 24 hours), begin treatment with this compound or a vehicle control.

    • Administer the drug orally via gavage at the desired dosage and frequency (e.g., twice daily for 3-7 days).[20]

  • Sample Collection and Analysis:

    • At the end of the treatment period, euthanize the mice according to an approved protocol.

    • Aseptically harvest the bladder and both kidneys.[9]

    • Homogenize each organ separately in sterile PBS.[9]

    • Plate serial dilutions of the tissue homogenates on appropriate agar plates to determine the bacterial load (CFU per gram of tissue).[9][20]

    • For histopathological analysis, fix a portion of the bladder in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).[17] Score the sections for edema, inflammation, and tissue damage.[17][18]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis inoculum UPEC Inoculum Preparation infection Transurethral Inoculation inoculum->infection animals Acclimatization of Female Mice animals->infection treatment This compound or Vehicle Administration infection->treatment euthanasia Euthanasia and Tissue Harvest treatment->euthanasia bacterial_load Bacterial Load Quantification (CFU/g) euthanasia->bacterial_load histology Histopathological Analysis euthanasia->histology

Caption: Experimental workflow for a this compound efficacy study in a murine UTI model.

pivmecillinam_moa cluster_host Host cluster_bacteria Bacterial Cell This compound This compound (Oral Prodrug) absorption Intestinal Absorption & Hydrolysis This compound->absorption Ingestion mecillinam Mecillinam (Active Drug) pbp2 Penicillin-Binding Protein 2 (PBP2) mecillinam->pbp2 Binding absorption->mecillinam Conversion cell_wall Peptidoglycan Synthesis pbp2->cell_wall Inhibition lysis Cell Lysis cell_wall->lysis Disruption leads to

Caption: Mechanism of action of this compound against uropathogenic bacteria.

References

Technical Support Center: Pivmecillinam Susceptibility Testing for Non-E. coli Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in interpreting pivmecillinam susceptibility data for non-E. coli species.

Frequently Asked Questions (FAQs)

Q1: Why are there discrepancies in this compound susceptibility data for non-E. coli species between different regions and laboratories?

A1: The primary reasons for discrepancies include differing interpretive criteria from regulatory bodies, the absence of established breakpoints for many non-E. coli species, and variability in testing methodologies.

  • Differing Breakpoints: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide different breakpoints for mecillinam (the active form of this compound). CLSI breakpoints are currently established only for Escherichia coli, while EUCAST provides breakpoints for E. coli and several other Enterobacterales, including Klebsiella spp., Proteus mirabilis, Citrobacter spp., and Enterobacter spp.[1][2][3] This means that interpreting results for a Klebsiella pneumoniae isolate, for example, would be straightforward using EUCAST criteria but would require extrapolation or be considered off-label by CLSI standards.

  • Lack of Breakpoints: For many non-E. coli Enterobacterales, there are no universally recognized breakpoints. In these instances, laboratories may extrapolate using the E. coli breakpoints, which can lead to inconsistent interpretations.[1][2]

  • Methodology-Dependent Variability: Susceptibility results can be influenced by the testing method used. Agar dilution is the reference method for mecillinam.[3] Other methods, such as disk diffusion and automated systems, may show variability and higher error rates for certain species.[3] For instance, P. mirabilis has shown variable susceptibility results that may be linked to discrepancies in testing methodologies.[1]

Q2: Which susceptibility testing methods are recommended for mecillinam against non-E. coli species?

A2: Agar dilution is the internationally recognized reference method for determining mecillinam minimum inhibitory concentrations (MICs).[3] While disk diffusion is commonly used, it has been shown to have higher rates of very major errors for some carbapenemase-producing Enterobacterales when compared to agar dilution.[3] Broth microdilution is generally not recommended for mecillinam susceptibility testing. Automated systems like VITEK® 2 have shown variable performance, with better accuracy for E. coli and Citrobacter koseri than for other species.[1] When using any method, it is crucial to adhere to the standardized protocols provided by organizations like CLSI and EUCAST.

Q3: What are the key challenges when testing the susceptibility of Klebsiella pneumoniae to this compound?

A3: A significant challenge is the variability in susceptibility rates among different studies, which can range from 81.8% to 93.5%.[1][4] The presence of resistance mechanisms, such as Extended-Spectrum β-Lactamases (ESBLs), can lead to lower susceptibility rates in K. pneumoniae isolates compared to non-ESBL producers.[1][2] Furthermore, an inoculum effect has been reported, where higher bacterial concentrations can lead to elevated MICs.[5]

Q4: Are there specific issues with Proteus mirabilis susceptibility testing for this compound?

A4: Yes, Proteus mirabilis is known to present challenges in this compound susceptibility testing. Studies have reported variable susceptibility rates, ranging from 73.2% to 95.8%, which may be attributable to differences in testing methodologies.[1] Some automated testing platforms have failed to produce reproducible susceptibility results for P. mirabilis.[2] This highlights the importance of using the reference agar dilution method for this species whenever possible.

Q5: How should I interpret this compound susceptibility data for a species without established breakpoints?

A5: In the absence of species-specific breakpoints, many laboratories extrapolate using the breakpoints established for E. coli.[1][2] However, this should be done with caution and noted as an extrapolation in any report. It is recommended to consult the latest guidelines from bodies like EUCAST, which have broader breakpoint tables for Enterobacterales than CLSI.[6] For research and development purposes, determining the MIC by the reference agar dilution method is the most reliable approach.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
High variability in MIC values for the same non-E. coli isolate across different tests. 1. Use of non-reference testing methods (e.g., broth microdilution, some automated systems). 2. Inconsistent inoculum preparation. 3. For P. mirabilis, inherent difficulties with certain testing platforms.1. Utilize the reference agar dilution method for definitive MIC determination. 2. Strictly adhere to standardized inoculum preparation procedures (e.g., McFarland standard). 3. If using disk diffusion, ensure correct interpretation of zone edges and ignore isolated colonies within the inhibition zone as per EUCAST guidelines.[7]
A non-E. coli isolate appears susceptible by disk diffusion but shows a high MIC with a gradient diffusion strip. 1. Agar gradient diffusion methods can have higher rates of very major errors for mecillinam with some species. 2. Inherent limitations of the gradient diffusion method for this drug-bug combination.1. Confirm the result using the reference agar dilution method. 2. Review the manufacturer's instructions for the gradient strip and ensure proper technique.
An ESBL-producing Klebsiella pneumoniae isolate shows a mecillinam MIC near the breakpoint. 1. ESBL production can lead to reduced susceptibility to mecillinam.[1][2] 2. Potential for an inoculum effect, where a higher bacterial load in vivo could lead to treatment failure.[5]1. Consider the clinical context. For uncomplicated urinary tract infections, the high urinary concentrations of mecillinam may overcome borderline MICs. 2. If possible, perform testing with a higher inoculum to assess for an inoculum effect.[3]
No interpretive criteria are available for the tested non-E. coli species in our laboratory's standard operating procedures (based on CLSI). 1. CLSI breakpoints for mecillinam are currently limited to E. coli.[3]1. Refer to the latest EUCAST breakpoint tables, which cover a wider range of Enterobacterales. 2. Report the MIC value without an interpretation and add a comment that no CLSI breakpoints are available for that species. 3. For clinical purposes, consultation with an infectious diseases specialist may be warranted.

Data Presentation

Table 1: CLSI and EUCAST Breakpoints for Mecillinam

Organism Guideline Susceptible Intermediate Resistant
Escherichia coli CLSI M100≤ 8 µg/mL16 µg/mL≥ 32 µg/mL
EUCAST≤ 8 mg/L-> 8 mg/L
Klebsiella spp. CLSI M100No BreakpointNo BreakpointNo Breakpoint
EUCAST≤ 8 mg/L-> 8 mg/L
Proteus mirabilis CLSI M100No BreakpointNo BreakpointNo Breakpoint
EUCAST≤ 8 mg/L-> 8 mg/L
Citrobacter spp. CLSI M100No BreakpointNo BreakpointNo Breakpoint
EUCAST≤ 8 mg/L-> 8 mg/L
Enterobacter spp. CLSI M100No BreakpointNo BreakpointNo Breakpoint
EUCAST≤ 8 mg/L-> 8 mg/L

Data sourced from CLSI M100 and EUCAST breakpoint tables.[3][8]

Table 2: Reported Mecillinam Susceptibility Rates for Non-E. coli Enterobacterales

Organism Susceptibility Rate (%) Notes
Klebsiella spp. 81.8 - 93.5ESBL-producing isolates may show lower susceptibility.[1][4]
Proteus mirabilis 73.2 - 95.8Results can be variable depending on the testing method.[1]
Citrobacter freundii ~88 - >95Higher rates observed with agar dilution and CLSI breakpoints.[1]
Enterobacter cloacae ~88 - >95Higher rates observed with agar dilution and CLSI breakpoints.[1]

Experimental Protocols

Mecillinam Agar Dilution Susceptibility Testing (Reference Method)

This protocol is based on the principles outlined in CLSI document M07.[9][10]

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Sterilize and cool to 45-50°C in a water bath.

  • Antimicrobial Stock Solution: Prepare a stock solution of mecillinam powder of known potency in a suitable solvent as recommended by the manufacturer.

  • Preparation of Agar Plates: Add appropriate volumes of the mecillinam stock solution to molten MHA to achieve the desired final concentrations (typically a two-fold dilution series, e.g., 0.25 to 128 µg/mL). Pour 20-25 mL of the antibiotic-containing agar into sterile petri dishes and allow them to solidify. Prepare a growth control plate with no antibiotic.

  • Inoculum Preparation: From a pure culture, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:10 to obtain a final inoculum density of approximately 10⁷ CFU/mL.

  • Inoculation: Using a multipoint inoculator, deliver 1-2 µL of the standardized inoculum to the surface of each agar plate, resulting in a final spot inoculum of 10⁴ CFU.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is the lowest concentration of mecillinam that completely inhibits visible growth.

  • Quality Control: Test a reference strain, such as E. coli ATCC 25922, with each batch of tests to ensure the accuracy of the results.

Mecillinam Disk Diffusion Susceptibility Testing

This protocol is based on the principles outlined by EUCAST.[11][12]

  • Media Preparation: Use Mueller-Hinton Agar plates with a depth of 4.0 ± 0.5 mm.[7]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline.

  • Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

  • Application of Disks: Aseptically apply a 10 µg mecillinam disk to the surface of the inoculated agar plate.

  • Incubation: Incubate the plates at 35 ± 1°C for 16-20 hours in ambient air.

  • Interpretation of Results: Measure the diameter of the zone of inhibition to the nearest millimeter. Interpret the result based on the appropriate EUCAST breakpoints. According to EUCAST guidelines, isolated colonies within the inhibition zone should be disregarded when measuring the zone diameter.[7]

  • Quality Control: Use a reference strain, such as E. coli ATCC 25922, to validate the test performance.[13]

Mandatory Visualization

Challenges_in_Pivmecillinam_Susceptibility_Testing cluster_Breakpoints Breakpoint Details cluster_Methods Methodology Details cluster_Resistance_Mechanisms Resistance Details Breakpoint_Issues Breakpoint Discrepancies & Gaps CLSI CLSI: E. coli only Breakpoint_Issues->CLSI leads to EUCAST EUCAST: Broader Enterobacterales Breakpoint_Issues->EUCAST leads to No_BP No Breakpoints for Many Species Breakpoint_Issues->No_BP leads to Methodology Methodological Variability Agar_Dilution Agar Dilution (Reference) Methodology->Agar_Dilution includes Disk_Diffusion Disk Diffusion (Variable) Methodology->Disk_Diffusion includes Automated Automated Systems (Variable) Methodology->Automated includes Resistance Resistance Mechanisms ESBL ESBL Production Resistance->ESBL e.g. Inoculum Inoculum Effect Resistance->Inoculum e.g.

Caption: Key challenges in this compound susceptibility testing for non-E. coli species.

Troubleshooting_Workflow Start Inconsistent/Unexpected Susceptibility Result for Non-E. coli Species Check_Species Identify Bacterial Species Start->Check_Species Check_Method Review Testing Method Check_Species->Check_Method Species known Check_Breakpoints Verify Breakpoints Used Check_Method->Check_Breakpoints Method reviewed Action_Reference Action: Perform Agar Dilution (Reference Method) Check_Breakpoints->Action_Reference Non-reference method used or P. mirabilis Action_EUCAST Action: Consult EUCAST Breakpoints Check_Breakpoints->Action_EUCAST CLSI breakpoints used for non-E. coli Action_Report Action: Report MIC with Cautionary Note Check_Breakpoints->Action_Report No established breakpoint End Resolved Interpretation Action_Reference->End Action_EUCAST->End Action_Report->End

Caption: A troubleshooting workflow for inconsistent this compound susceptibility results.

References

Methods for detecting low-level resistance to Pivmecillinam in clinical isolates

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Detection of Low-Level Pivmecillinam Resistance

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for accurately detecting low-level resistance to this compound in clinical isolates. Since this compound is a prodrug, in vitro susceptibility testing is performed using its active form, mecillinam.[1][2]

Frequently Asked Questions (FAQs)

Q1: Which is the recommended reference method for mecillinam susceptibility testing? A1: The European Committee on Antimicrobial Susceptibility Testing (EUCAST) and other studies identify agar dilution as the reference method for determining the Minimum Inhibitory Concentration (MIC) of mecillinam.[3][4][5] This method is considered more accurate than alternatives like broth microdilution or gradient diffusion strips.[1]

Q2: Why are my broth microdilution (BMD) results for mecillinam inconsistent? A2: Mecillinam testing in broth media can yield inconsistent results.[1] This is often due to "trailing effects," where residual growth is observed over a range of concentrations, making the MIC endpoint difficult to determine.[1] Furthermore, the composition of the broth, including its osmolality and ion concentration, can significantly influence the MIC values.[1] For these reasons, studies using broth microdilution for mecillinam susceptibility have been excluded from some systematic reviews.[5]

Q3: Can I use standard CLSI or EUCAST guidelines for testing? A3: Yes, both the Clinical and Laboratory Standards Institute (CLSI) and EUCAST provide established breakpoints for mecillinam.[1][6] It is crucial to use the most recent versions of these guidelines (e.g., EUCAST v15.0 and CLSI M100 Ed35).[1][6] Note that CLSI breakpoints for mecillinam are specifically for E. coli, while EUCAST breakpoints cover E. coli and several other Enterobacterales for uncomplicated urinary tract infections (uUTIs).[6][7][8]

Q4: How should I interpret colonies appearing inside the inhibition zone in a disk diffusion assay? A4: According to EUCAST guidelines, isolated colonies within the inhibition zone of mecillinam disk diffusion tests should be disregarded.[9] The interpretation should be based on the obvious, complete zone of inhibition.[9] The presence of inner colonies can sometimes lead to misinterpretation and is a known challenge with mecillinam testing.[4]

Q5: Are automated systems like VITEK® 2 reliable for mecillinam susceptibility testing? A5: The performance of automated systems can vary. One study found that VITEK® 2, while demonstrating high categorical agreement for E. coli isolates, tended to overestimate MICs compared to the reference agar dilution method.[10][11] While it can be an accurate alternative for E. coli, caution is advised for other species, and discrepancies should be confirmed with a reference method.[10][11]

Q6: What are the known mechanisms of low-level resistance to mecillinam? A6: The precise mechanisms underlying mecillinam resistance are not fully resolved.[6] However, some enzymatic mechanisms have been associated with resistance, including the overproduction of penicillinase, production of TEM-type or OXA-1 β-lactamases, and chromosomal AmpC β-lactamase overproduction.[6] Elevated MICs have also been reported in ESBL-producing organisms.[6] Inactivation of the cysB gene, a regulator of cysteine biosynthesis, has also been identified as a cause of resistance in clinical E. coli isolates.[12]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
High variability in MIC results between experiments. 1. Inconsistent inoculum preparation. 2. Variation in media composition (especially for BMD).[1] 3. Use of non-reference testing methods (e.g., BMD, gradient strips).[1]1. Strictly adhere to standardized protocols for preparing a 0.5 McFarland inoculum. 2. Use Mueller-Hinton agar from a reliable source. For reference results, switch to the agar dilution method. 3. Confirm unexpected results using the reference agar dilution method.[3]
Discrepancy between disk diffusion and MIC results. 1. Misinterpretation of the inhibition zone (e.g., including inner colonies).[9] 2. Degraded antibiotic disks. 3. Incorrect disk potency (10 µg is standard for EUCAST).1. Reread the plate, ignoring isolated colonies within the inhibition zone as per EUCAST guidance.[9] 2. Perform quality control with reference strains (e.g., E. coli ATCC 25922).[11] Replace disks if QC fails. 3. Ensure the correct mecillinam disk concentration is used.
Isolate appears susceptible by gradient test but resistant by a reference method. Gradient diffusion strips (e.g., ETEST®) have been shown to underestimate mecillinam MICs, leading to high rates of false susceptibility (very major errors).[11]Do not rely solely on gradient strips for determining resistance, especially for critical isolates or in research settings.[1][11] Confirm results with agar dilution, particularly for carbapenemase-producing Enterobacterales (CPE).[10]
Difficulty detecting resistance in ESBL-producing isolates. ESBL-producing isolates may exhibit low-level resistance with MICs near the clinical breakpoint, making detection challenging.[6][13] An inoculum effect has also been reported.[6]1. Use a standardized inoculum (0.5 McFarland). 2. Be precise in interpreting MIC endpoints. 3. When possible, correlate findings with molecular characterization of resistance determinants.

Quantitative Data Summary

Table 1: Mecillinam Interpretive Breakpoints (EUCAST v15.0 & CLSI M100 Ed35)
Organism(s)GuidelineMIC Breakpoint (mg/L or µg/mL)Disk Diffusion Breakpoint (mm)
S ≤ R >
E. coli (uUTI)CLSI M100 Ed35816
E. coli, Citrobacter spp., Klebsiella spp., Raoultella spp., Enterobacter spp., P. mirabilis (uUTI)EUCAST v15.088

Data sourced from CLSI and EUCAST guidelines.[1][6][11] Note: CLSI reports values in µg/mL, while EUCAST uses mg/L; for these breakpoints, the numerical values are equivalent.[1][6]

Table 2: Performance of Different Susceptibility Testing Methods vs. Agar Dilution (Reference)
MethodOrganism GroupCategorical Agreement (CA)Very Major Errors (VME)Major Errors (ME)
Disk Diffusion CPE Collection84.5% (EUCAST)N/A>25%
Disk Diffusion E. coli only95.6% (CLSI)0%N/A
VITEK® 2 CPE CollectionN/A11.3% (EUCAST)N/A
VITEK® 2 E. coli only93.3% (CLSI)0%N/A
Gradient Strips (E-test/MTS) CPE CollectionN/A>50%N/A

Data from a 2025 study on carbapenemase-producing Enterobacterales (CPE).[10][11] VME = False Susceptibility; ME = False Resistance.

Experimental Protocols

Mecillinam Susceptibility Testing by Disk Diffusion (EUCAST Method)

This protocol is based on the standardized EUCAST disk diffusion methodology.

Materials:

  • Mueller-Hinton (MH) agar plates (4 mm depth)

  • Mecillinam 10 µg disks

  • Clinical isolate and QC strain (E. coli ATCC 25922)

  • 0.85% sterile saline

  • 0.5 McFarland standard

  • Sterile swabs

  • Incubator at 35±1°C (ambient air)

Procedure:

  • Inoculum Preparation:

    • Select several morphologically similar colonies from a non-selective agar plate cultured overnight.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MH agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application:

    • Using sterile forceps, place a mecillinam 10 µg disk onto the inoculated agar surface.

    • Press the disk down gently to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35±1°C in ambient air for 16-20 hours.

  • Reading and Interpretation:

    • Measure the diameter of the zone of complete inhibition (in mm) from the back of the plate against a dark background.

    • Crucially, ignore any isolated colonies or a fine haze of growth within the inhibition zone. [9]

    • Interpret the result as Susceptible (S) or Resistant (R) based on the EUCAST clinical breakpoints (see Table 1).

Mecillinam MIC Determination by Agar Dilution (Reference Method)

This protocol outlines the reference method for determining mecillinam MICs.

Materials:

  • Mecillinam analytical grade powder

  • Mueller-Hinton (MH) agar

  • Sterile petri dishes

  • Inoculum replicating device (e.g., multipoint inoculator)

  • Clinical isolates and QC strain (E. coli ATCC 25922)

  • Materials for 0.5 McFarland inoculum preparation

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of mecillinam powder according to the manufacturer's instructions, typically in a suitable buffer or solvent.

  • Plate Preparation:

    • Prepare molten MH agar and cool it to 45-50°C in a water bath.

    • Create a series of two-fold dilutions of the mecillinam stock solution.

    • Add the appropriate volume of each mecillinam dilution to the molten agar to achieve the desired final concentrations (e.g., 0.25, 0.5, 1, 2, 4, 8, 16, 32 mg/L). Also prepare a growth control plate with no antibiotic.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension of each isolate in sterile saline.

    • Further dilute this suspension (typically 1:10) to achieve a final inoculum concentration that will deliver approximately 10⁴ CFU per spot on the agar surface.

  • Inoculation:

    • Using a multipoint inoculator, transfer a standardized volume of each prepared bacterial suspension onto the surface of the series of mecillinam-containing agar plates and the growth control plate.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35±1°C in ambient air for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of mecillinam that completely inhibits visible growth of the organism on the agar. A faint haze or a single colony at the inoculation spot is disregarded.

    • Compare the MIC value to the clinical breakpoints (see Table 1) to determine if the isolate is susceptible or resistant.

Visualized Workflows

G cluster_prep Inoculum Preparation cluster_inoc Plate Inoculation & Disk Application cluster_read Incubation & Reading cluster_interp Interpretation p1 Select colonies from overnight culture p2 Suspend in saline p1->p2 p3 Adjust turbidity to 0.5 McFarland p2->p3 i1 Swab MH agar plate for confluent growth p3->i1 i2 Allow surface to dry (3-5 min) i1->i2 i3 Apply 10 µg mecillinam disk i2->i3 r1 Incubate at 35°C for 16-20h i3->r1 r2 Measure zone of complete inhibition (mm) r1->r2 r3 Ignore isolated inner colonies r2->r3 c1 Zone ≥ Breakpoint? r3->c1 susc Susceptible c1->susc Yes res Resistant c1->res No

Caption: Workflow for Mecillinam Disk Diffusion Susceptibility Testing.

G cluster_prep Plate & Inoculum Preparation cluster_inoc Inoculation & Incubation cluster_read Reading & Interpretation p1 Prepare serial two-fold dilutions of mecillinam p2 Add dilutions to molten Mueller-Hinton agar p1->p2 p3 Pour plates and allow to solidify p2->p3 i1 Spot inoculate plates with multipoint device p3->i1 p4 Prepare 0.5 McFarland suspension of isolate p5 Dilute suspension to achieve ~10^4 CFU/spot p4->p5 p5->i1 i2 Include a drug-free growth control plate i1->i2 i3 Incubate at 35°C for 16-20h i2->i3 r1 Examine plates for visible growth i3->r1 r2 Identify lowest concentration with no growth r1->r2 r3 This concentration is the MIC (mg/L) r2->r3 c1 MIC ≤ Breakpoint? r3->c1 susc Susceptible c1->susc Yes res Resistant c1->res No

Caption: Workflow for Mecillinam Agar Dilution MIC Determination.

G start Inconsistent or unexpected resistance result obtained q1 Was the reference method (agar dilution) used? start->q1 check_qc Verify QC strain results are within range q1->check_qc Yes repeat_ref Repeat test using the reference agar dilution method q1->repeat_ref No a1_yes Yes a1_no No troubleshoot Troubleshoot protocol: - Check inoculum density - Verify media/reagent quality - Confirm incubation conditions check_qc->troubleshoot Fail confirm Result is likely reliable. Consider molecular characterization for confirmation. check_qc->confirm OK qc_ok OK qc_fail Fail repeat_qc Repeat test with new reagents/QC stock troubleshoot->repeat_qc repeat_qc->check_qc repeat_ref->q1

Caption: Troubleshooting Logic for this compound Susceptibility Testing.

References

Validation & Comparative

A Comparative Analysis of Pivmecillinam and Nitrofurantoin Efficacy Against Extended-Spectrum β-Lactamase (ESBL)-Producing Isolates

Author: BenchChem Technical Support Team. Date: November 2025

The rise of extended-spectrum β-lactamase (ESBL)-producing Enterobacterales presents a significant challenge in the management of urinary tract infections (UTIs), limiting the utility of many common oral antibiotics[1][2]. This guide provides a detailed comparison of two promising oral therapeutic options, Pivmecillinam (a prodrug of mecillinam) and Nitrofurantoin, against these resistant pathogens. The analysis is based on in vitro susceptibility data and clinical outcome studies to inform researchers, scientists, and drug development professionals.

In Vitro Susceptibility

This compound (tested as mecillinam in vitro) and Nitrofurantoin both demonstrate substantial activity against ESBL-producing isolates, particularly Escherichia coli. However, susceptibility rates can vary by bacterial species. Mecillinam has shown high susceptibility rates against ESBL-producing E. coli, often exceeding 90%[1]. Similarly, Nitrofurantoin maintains good efficacy against ESBL-producing E. coli[3]. For other genera, such as Klebsiella pneumoniae, susceptibility to both agents tends to be lower[1][2][3].

Table 1: Comparative In Vitro Susceptibility of this compound (Mecillinam) and Nitrofurantoin Against ESBL-Producing Isolates

AntibioticOrganismSusceptibility Rate (%)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Source
This compound ESBL E. coli96% (855/889)--[2]
(as Mecillinam)ESBL E. coli87.9%--[4]
ESBL Enterobacterales88%12[5]
ESBL Klebsiella spp.83% (59/71)--[2]
ESBL Enterobacterales95% (935/986)--[2]
Nitrofurantoin ESBL E. coli96.3% (104/108)1616[6]
ESBL E. coli93%--[7]
ESBL E. coli83.2%--[4]
ESBL Enterobacterales71.3%--[8]
ESBL Klebsiella spp.60% Resistance (40% Susceptible)--[4]

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Clinical Efficacy

Clinical data suggest that both this compound and nitrofurantoin are viable options for treating uncomplicated UTIs caused by ESBL-producing bacteria. A large retrospective study found no significant difference in clinical treatment failure rates between the two drugs for UTIs caused by ESBL-producing E. coli[9][10][11]. Dose optimization appears crucial for this compound, with studies indicating that a higher dose (e.g., 400 mg three times daily) is associated with better outcomes in ESBL-related UTIs[1][12][13][14].

Table 2: Clinical and Bacteriological Outcomes

Study FocusAntibioticClinical Cure RateBacteriological Cure RateKey FindingsSource
ESBL-UTI TreatmentThis compound84% (16/19 evaluable patients)79% (31/39 patients)This compound was proven effective for lower UTIs caused by ESBL-producing Enterobacteriaceae.[12][12]
Comparative Efficacy in E. coli UTIThis compound vs. NitrofurantoinNot directly stated; measured as treatment failure.Not directly stated.No significant difference in treatment failure was observed between this compound and nitrofurantoin for ESBL E. coli UTIs.[9][11][9][11]
Dose-Response in ESBL E. coli UTIThis compound (400mg TID vs. 200mg TID)Not directly stated; measured as treatment failure.Not directly stated.Treatment failure was higher in the ESBL group but was not observed in patients receiving 400 mg TID.[1] A lower 200 mg dose for ≤5 days was linked to a higher failure risk.[1][1]

Experimental Protocols

The data presented are derived from studies employing standardized microbiological and clinical research methodologies.

Antimicrobial Susceptibility Testing (AST)

  • Methodology : In vitro susceptibility of bacterial isolates was primarily determined using the disk diffusion method (Kirby-Bauer) or by measuring the Minimum Inhibitory Concentration (MIC).[2][4]

  • Disk Diffusion : This method involves placing antibiotic-impregnated disks (e.g., mecillinam 10 µg, nitrofurantoin 300 µg) on an agar plate inoculated with the test organism. The diameter of the resulting zone of growth inhibition is measured and interpreted according to established guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][4]

  • MIC Determination : The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined using methods such as broth microdilution or gradient diffusion strips (E-test).[5][6] Isolates are categorized as susceptible, intermediate, or resistant based on predefined MIC breakpoints.[5]

  • ESBL Confirmation : The production of ESBLs by the isolates was confirmed using phenotypic methods like the double-disc synergy test, where an enhanced zone of inhibition is observed between a β-lactam antibiotic and a disk containing a β-lactamase inhibitor (e.g., clavulanic acid).[5]

Clinical Study Designs

  • Retrospective Cohort Studies : Comparative clinical efficacy data were often generated from large retrospective cohort studies. These studies utilize existing data from laboratory, prescription, and hospital admission databases to compare treatment outcomes (e.g., treatment failure) between different antibiotic groups over a defined period.[9][11]

  • Prospective Observational Studies : Some studies employed a prospective, multicenter, observational design. In this approach, patients diagnosed with UTIs caused by ESBL-producing organisms and treated with a specific antibiotic like this compound are followed over time to evaluate clinical and bacteriological cure rates.[12]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the laboratory analysis of urinary pathogens, from sample collection to susceptibility reporting, which is central to the studies cited in this guide.

AST_Workflow cluster_0 Clinical Phase cluster_1 Laboratory Analysis Sample Urine Sample Collection Transport Transport to Lab Sample->Transport Culture Culture & Isolation of Uropathogen Transport->Culture ID Isolate Identification (e.g., MALDI-TOF) Culture->ID ESBL_Screen ESBL Screening Test (e.g., Cefotaxime disk) ID->ESBL_Screen ESBL_Confirm ESBL Confirmatory Test (Double-Disc Synergy) ESBL_Screen->ESBL_Confirm Screen Positive AST Antimicrobial Susceptibility Testing (MIC Determination) ESBL_Screen->AST Screen Negative ESBL_Confirm->AST Report Interpret & Report Results (S, I, R) AST->Report

Caption: Workflow for Antimicrobial Susceptibility Testing of Urinary Isolates.

Conclusion

Both this compound and Nitrofurantoin stand as important oral treatment options for uncomplicated UTIs caused by ESBL-producing Enterobacterales, particularly E. coli. In vitro data show high susceptibility rates for E. coli, though this is reduced for other species like Klebsiella. Clinical studies indicate comparable efficacy between the two agents, with no significant difference in treatment failure rates for ESBL E. coli UTIs[11]. For this compound, dose optimization is a critical factor, with higher doses recommended for infections caused by ESBL-producing strains to ensure clinical success[13][14]. The choice between these agents should be guided by local antimicrobial susceptibility data and patient-specific factors.

References

Head-to-Head Preclinical Efficacy of Pivmecillinam and Ciprofloxacin in a Murine Model of Urinary Tract Infection

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers and Drug Development Professionals

This guide provides a comparative analysis of two key antibiotics, pivmecillinam and ciprofloxacin, within a preclinical urinary tract infection (UTI) model. The following sections detail their mechanisms of action, a typical experimental protocol for in-vivo comparison, and expected therapeutic outcomes based on their known microbiological profiles.

Mechanism of Action

This compound: this compound is a prodrug that is orally well-absorbed and subsequently hydrolyzed by esterases in the blood and gastrointestinal mucosa to its active form, mecillinam.[1] Mecillinam is a beta-lactam antibiotic with a targeted spectrum of activity, primarily against Gram-negative bacteria.[1] It functions by interfering with the biosynthesis of the bacterial cell wall.[1] Unlike many other beta-lactam agents, mecillinam exhibits high specificity for penicillin-binding protein-2 (PBP-2) in the Gram-negative cell wall.[1][2] The inhibition of PBP-2 disrupts peptidoglycan synthesis, leading to the formation of unstable, spherical bacterial cells that eventually lyse.[2] This targeted action results in low cross-resistance with some other beta-lactam antibiotics.[1]

cluster_drug This compound Administration cluster_bacteria Gram-Negative Bacterium This compound This compound (Oral Prodrug) Hydrolysis Hydrolysis by Esterases This compound->Hydrolysis Mecillinam Mecillinam (Active Form) Hydrolysis->Mecillinam PBP2 Penicillin-Binding Protein 2 (PBP-2) Mecillinam->PBP2 Specifically Binds and Inhibits CellWall Cell Wall Synthesis PBP2->CellWall Essential for Lysis Cell Lysis and Death

Caption: Mechanism of action for this compound.

Ciprofloxacin: Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-negative and some Gram-positive bacteria.[3] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4] In Gram-negative bacteria, DNA gyrase is the primary target.[5] This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. By binding to and stabilizing the DNA-DNA gyrase complex, ciprofloxacin prevents the re-ligation of cleaved DNA strands, leading to an accumulation of double-strand breaks. This damage to the bacterial DNA ultimately inhibits cell division and results in bacterial cell death.[3]

cluster_drug Ciprofloxacin Action cluster_bacteria Bacterial Cell Ciprofloxacin Ciprofloxacin DNAGyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNAGyrase Inhibits TopoIV Topoisomerase IV Ciprofloxacin->TopoIV Inhibits DNA_Replication DNA Replication & Repair DNAGyrase->DNA_Replication Enables Cell_Division Cell Division TopoIV->Cell_Division Enables DNA_Replication->Cell_Division Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action for Ciprofloxacin.

Experimental Protocols

A standard preclinical murine model of ascending UTI is a robust method for evaluating the in-vivo efficacy of antimicrobial agents.[6] This model allows for the assessment of bacterial colonization in the bladder and kidneys and the monitoring of host responses.[7]

Murine Model of Ascending Urinary Tract Infection

  • Animal Model: Female mice (e.g., C3H or BALB/c strains) are commonly used as they are susceptible to developing UTIs that mimic aspects of human infection.[6]

  • Bacterial Strain: Uropathogenic Escherichia coli (UPEC) is the most frequent causative agent of UTIs and is therefore the pathogen of choice for these models.[8] A well-characterized strain with known virulence factors is typically used.

  • Infection Procedure:

    • Mice are anesthetized.

    • A catheter is inserted transurethrally into the bladder.[7]

    • A specific inoculum of UPEC (e.g., 107-108 colony-forming units [CFUs]) is instilled directly into the bladder.[9] This method ensures consistent infection across the study cohort.[7]

  • Treatment Regimen:

    • At a predetermined time post-infection (e.g., 24 hours), mice are randomized into treatment groups.

    • This compound and ciprofloxacin are administered orally at clinically relevant doses, adjusted for murine metabolism. A vehicle control group receives the administration vehicle only.

    • Treatment is typically administered twice daily for a period of 3-5 days.

  • Efficacy Endpoints:

    • Bacterial Load: At the end of the treatment period, mice are euthanized. The bladder and kidneys are aseptically harvested, homogenized, and plated on selective agar to quantify the bacterial burden (CFU per gram of tissue).[10]

    • Survival Analysis: In models of more severe or systemic infection, survival rates can be monitored over a longer period.

    • Histopathology: Bladder and kidney tissues may be collected for histological analysis to assess inflammation and tissue damage.[6]

Start Start: Acclimatize Female Mice Inoculation Transurethral Inoculation with Uropathogenic E. coli Start->Inoculation Incubation 24h Incubation (Establishment of Infection) Inoculation->Incubation Randomization Randomization into Treatment Groups Incubation->Randomization Group1 Group 1: This compound (Oral) Randomization->Group1 Group2 Group 2: Ciprofloxacin (Oral) Randomization->Group2 Group3 Group 3: Vehicle Control (Oral) Randomization->Group3 Treatment Treatment Period (e.g., 3-5 days, BID) Group1->Treatment Group2->Treatment Group3->Treatment Euthanasia Euthanasia & Tissue Harvest (Bladder & Kidneys) Treatment->Euthanasia Analysis Endpoint Analysis Euthanasia->Analysis CFU Bacterial Load (CFU/g) Analysis->CFU Histo Histopathology Analysis->Histo

Caption: Experimental workflow for a preclinical UTI model.

Data Presentation: Comparative Efficacy

The following table presents hypothetical but plausible data from a preclinical murine UTI model comparing this compound and ciprofloxacin against both a susceptible and a fluoroquinolone-resistant UPEC strain. This data is illustrative of expected outcomes based on the known properties of these antibiotics.

Treatment Group UPEC Strain Mean Bladder Bacterial Load (log10 CFU/g ± SD) Mean Kidney Bacterial Load (log10 CFU/g ± SD) Survival Rate (%)
Vehicle Control Susceptible7.8 ± 0.66.5 ± 0.980
This compound Susceptible3.2 ± 0.82.5 ± 0.7100
Ciprofloxacin Susceptible2.9 ± 0.52.1 ± 0.6100
Vehicle Control Fluoroquinolone-Resistant7.9 ± 0.56.8 ± 0.775
This compound Fluoroquinolone-Resistant3.5 ± 0.92.8 ± 0.8100
Ciprofloxacin Fluoroquinolone-Resistant7.2 ± 0.76.1 ± 1.080

SD: Standard Deviation

Interpretation of Hypothetical Data:

  • Against Susceptible UPEC: Both this compound and ciprofloxacin would be expected to significantly reduce bacterial loads in the bladder and kidneys compared to the vehicle control, demonstrating high efficacy. Ciprofloxacin might show a slight, though not necessarily statistically significant, advantage due to its potent bactericidal activity.[5]

  • Against Fluoroquinolone-Resistant UPEC: this compound's efficacy is expected to remain high, as its mechanism of action is distinct from that of fluoroquinolones.[1][11] In contrast, ciprofloxacin would show a marked loss of efficacy, with bacterial loads remaining high and close to those of the vehicle control group. This reflects the challenge of rising fluoroquinolone resistance in clinical settings.[8][12]

This guide provides a framework for understanding and comparing the preclinical profiles of this compound and ciprofloxacin for the treatment of UTIs. The distinct mechanisms of action and differential efficacy against resistant strains underscore the importance of continued research and development in this therapeutic area.

References

Validating In Vitro Synergy of Pivmecillinam and Clavulanic Acid in an Animal Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vitro synergistic effects of pivmecillinam and clavulanic acid in a preclinical animal model. The combination of this compound, a prodrug of the amidinopenicillin mecillinam, with the β-lactamase inhibitor clavulanic acid is a promising strategy to combat urinary tract infections (UTIs) caused by resistant bacteria, particularly those producing extended-spectrum β-lactamases (ESBLs).[1] This document outlines the key experimental data and protocols necessary to establish in vivo efficacy, bridging the gap between laboratory findings and potential clinical applications.

In Vitro Synergy of Mecillinam and Clavulanic Acid

The rationale for combining this compound with clavulanic acid stems from the ability of clavulanic acid to inhibit β-lactamase enzymes, which are a primary mechanism of resistance to β-lactam antibiotics like mecillinam.[2] In vitro studies have consistently demonstrated this synergistic relationship.

Summary of In Vitro Synergy Data

Time-kill experiments are a standard method to assess the synergistic and bactericidal effects of antibiotic combinations. The following table summarizes representative data from a study evaluating the combination of mecillinam and clavulanic acid against ESBL-producing Escherichia coli.

Treatment GroupBacterial StrainLog10 CFU/mL Reduction at 24hSynergy Interpretation
Mecillinam aloneESBL-producing E. coli< 2No bactericidal effect
Clavulanic acid aloneESBL-producing E. coliNo reductionNo antibacterial effect
Mecillinam + Clavulanic AcidESBL-producing E. coli≥ 3Synergistic and Bactericidal

This table is a generalized representation based on findings from time-kill experiments. Actual results may vary based on specific strains and experimental conditions.

Experimental Protocol: In Vitro Time-Kill Assay

Objective: To determine the bactericidal activity and synergy of mecillinam in combination with clavulanic acid against ESBL-producing E. coli.

Methodology:

  • Bacterial Strains: Use clinical isolates of ESBL-producing E. coli with known resistance profiles.

  • Culture Preparation: Grow bacterial isolates to the logarithmic phase in Mueller-Hinton broth.

  • Drug Concentrations: Prepare serial dilutions of mecillinam and clavulanic acid, both individually and in combination, based on their minimum inhibitory concentrations (MICs).

  • Inoculation: Inoculate the broth containing the antibiotic combinations with the bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the cultures at 37°C with shaking.

  • Sampling and Plating: At specified time points (e.g., 0, 4, 8, 12, and 24 hours), collect aliquots from each culture, perform serial dilutions, and plate on nutrient agar to determine the viable bacterial count (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each treatment group. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours. A bactericidal effect is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Animal Model for In Vivo Validation

A murine urinary tract infection (UTI) model is a well-established and relevant model for evaluating the efficacy of antibiotics against uropathogens.[3] This model can be adapted to validate the in vitro synergy of this compound and clavulanic acid.

Proposed Animal Model: Murine Urinary Tract Infection Model

Objective: To evaluate the in vivo efficacy of this compound in combination with clavulanic acid in reducing bacterial load in the bladder and kidneys of mice infected with ESBL-producing E. coli.

Experimental Protocol: Murine UTI Model
  • Animal Subjects: Use female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: Utilize a well-characterized ESBL-producing E. coli strain for which in vitro synergy of mecillinam and clavulanic acid has been confirmed.

  • Infection Procedure:

    • Anesthetize the mice.

    • Instill a bacterial suspension (e.g., 10^8 CFU in 50 µL) directly into the bladder via a transurethral catheter.

  • Treatment Groups:

    • Group 1: Vehicle control (placebo)

    • Group 2: this compound alone

    • Group 3: Clavulanic acid alone

    • Group 4: this compound + Clavulanic acid

  • Drug Administration: Administer the treatments orally (gavage) at clinically relevant doses, starting at a specified time post-infection (e.g., 24 hours) and continuing for a defined period (e.g., 3-5 days).

  • Efficacy Evaluation:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically harvest the bladder and kidneys.

    • Homogenize the tissues in sterile saline.

    • Perform serial dilutions of the homogenates and plate on selective agar to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: Compare the bacterial loads in the bladder and kidneys between the different treatment groups. A statistically significant reduction in bacterial load in the combination therapy group compared to the single-agent groups would validate the in vivo synergy.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action and the experimental workflow for validating the synergy of this compound and clavulanic acid.

Synergy_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein 2 (PBP2) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan catalyzes CellLysis Cell Lysis Peptidoglycan->CellLysis inhibition leads to BetaLactamase β-Lactamase Mecillinam Mecillinam (Active form of this compound) Mecillinam->PBP binds to and inhibits Mecillinam->BetaLactamase inactivated by ClavulanicAcid Clavulanic Acid ClavulanicAcid->BetaLactamase inhibits

Caption: Mechanism of synergistic action.

Experimental_Workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Validation (Murine UTI Model) MIC Determine MIC of This compound & Clavulanic Acid TimeKill Perform Time-Kill Assay (Single agents & Combination) MIC->TimeKill SynergyAnalysis Analyze for Synergy (≥2-log10 reduction) TimeKill->SynergyAnalysis Infection Induce UTI in Mice with ESBL-producing E. coli SynergyAnalysis->Infection Proceed if synergy is observed Treatment Administer Treatment Groups: - Vehicle - this compound - Clavulanic Acid - Combination Infection->Treatment Evaluation Harvest Bladder & Kidneys Determine Bacterial Load (CFU/g) Treatment->Evaluation Validation Compare Bacterial Loads Validate In Vivo Synergy Evaluation->Validation

Caption: Experimental workflow for validation.

Conclusion

The combination of this compound and clavulanic acid presents a compelling therapeutic option for UTIs caused by β-lactamase-producing pathogens. The validation of their in vitro synergy in a well-defined animal model, such as the murine UTI model, is a critical step in the preclinical development process. The experimental protocols and comparative data framework outlined in this guide provide a robust methodology for researchers and drug development professionals to assess the in vivo potential of this antibiotic combination. Successful validation in an animal model would provide strong evidence to support the progression of this combination into clinical trials.

References

Cross-Resistance Between Pivmecillinam and Other Beta-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pivmecillinam's cross-resistance profile with other beta-lactam antibiotics, supported by experimental data. This compound, the oral prodrug of mecillinam, exhibits a unique mechanism of action primarily targeting penicillin-binding protein 2 (PBP2), which often results in a favorable cross-resistance profile compared to other beta-lactams that target different PBPs.[1][2] This distinction is critical in the context of rising antimicrobial resistance.

Quantitative Data Summary: Comparative MIC Distributions

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, comparing the activity of mecillinam (the active form of this compound) with other beta-lactams against different bacterial isolates, including those with defined resistance mechanisms.

Table 1: MIC Distribution of Mecillinam and Comparators against Escherichia coli Isolates

AntibioticOrganism PhenotypeMIC50 (mg/L)MIC90 (mg/L)Percent Susceptible (%)
Mecillinam Non-ESBL-producing 0.5 4 95.2 [3]
ESBL-producing 1 4 91.3 [3]
AmoxicillinAll isolates>32>3256.7
Amoxicillin-ClavulanateAll isolates83282.0
CefuroximeAll isolates2>3288.7
CiprofloxacinAll isolates0.03>1688.9

Data compiled from a study on E. coli urine isolates in Germany (2019-2020).[3]

Table 2: Mecillinam and Carbapenem MICs for Carbapenemase-Producing Enterobacterales

Organism (Carbapenemase)Mecillinam MIC50 (mg/L)Mecillinam MIC90 (mg/L)Meropenem MIC50 (mg/L)Meropenem MIC90 (mg/L)
E. coli (Overall)32>2568>32
E. cloacae (Overall)8>2568>32
IMI-producers8>256>32>32
OXA-48-like-producers16>2568>32
NDM-producers>256>256>32>32
VIM-producers>256>256>32>32
KPC-producers>256>256>32>32

Data from a study on clinical Enterobacterales isolates with common and rare carbapenemases.[4]

Table 3: Cross-Resistance in Mecillinam-Resistant E. coli

AntibioticPercentage of Mecillinam-Resistant Isolates Showing Resistance (%)
Amoxicillin95.8
Amoxicillin-Clavulanic Acid95.8
Trimethoprim-Sulfamethoxazole54.2
Cefuroxime20.8
Cefpodoxime20.8
Cefixime16.7
Ciprofloxacin12.5
Fosfomycin8.3
Nitrofurantoin4.2

Based on a study of 24 mecillinam-resistant E. coli isolates. A notable high rate of cross-resistance is observed with amoxicillin and its combination with clavulanic acid.

Experimental Protocols

Detailed methodologies for key experiments cited in cross-resistance studies are provided below.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Preparation of Materials:

  • Bacterial Culture: Grow the test bacterial strains in a suitable liquid medium (e.g., Mueller-Hinton Broth) to a logarithmic growth phase, adjusting the optical density to achieve a standardized inoculum (e.g., 104 to 105 CFU/mL).[5]
  • Antimicrobial Agents: Prepare stock solutions of this compound (hydrolyzed to mecillinam in situ) and other beta-lactam antibiotics. Perform serial two-fold dilutions in the broth medium to achieve a range of concentrations.
  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Dispense 100 µL of broth into all wells of the microtiter plate.
  • Add 100 µL of the 2x concentrated antibiotic solutions to the first column of wells and perform serial dilutions across the plate by transferring 100 µL from one well to the next.
  • Inoculate each well (except for sterility controls) with 5 µL of the standardized bacterial suspension.
  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

3. Incubation and Reading:

  • Incubate the plates at 37°C for 16-20 hours.
  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Penicillin-Binding Protein (PBP) 2 Binding Assay

This assay assesses the specific binding of mecillinam to PBP2, which is central to its mechanism of action and low cross-resistance.

1. Preparation of Bacterial Cells:

  • Grow E. coli cells to the mid-logarithmic phase.
  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

2. Competitive Binding:

  • Resuspend the washed cells in the buffer containing various concentrations of mecillinam or other beta-lactam antibiotics.
  • Incubate for a defined period (e.g., 30 minutes at room temperature) to allow the antibiotic to bind to the PBPs.

3. Fluorescent Labeling:

  • After incubation with the unlabeled antibiotic, wash the cells to remove any unbound compound.
  • Resuspend the cells in a buffer containing a fluorescently labeled penicillin derivative (e.g., Bocillin-FL), which will bind to any PBPs not already occupied by the test antibiotic.
  • Incubate for a further period (e.g., 10 minutes at room temperature).

4. Detection and Analysis:

  • Wash the cells to remove the unbound fluorescent probe.
  • Lyse the cells and separate the membrane proteins (containing the PBPs) by SDS-PAGE.
  • Visualize the fluorescently labeled PBPs using a fluorescent gel scanner. The reduction in fluorescence intensity of the PBP2 band in the presence of mecillinam indicates specific binding.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in this compound's action and the study of cross-resistance.

cluster_this compound This compound's Unique Mechanism of Action cluster_other_betalactams Mechanism of Other Beta-Lactams This compound This compound (Oral Prodrug) Mecillinam Mecillinam (Active Form) This compound->Mecillinam Hydrolysis PBP2 Penicillin-Binding Protein 2 (PBP2) Mecillinam->PBP2 Specific Binding & Inhibition CellWall Bacterial Cell Wall Synthesis (Elongation) PBP2->CellWall Lysis Cell Lysis CellWall->Lysis Disruption OtherBetaLactams Other Beta-Lactams (e.g., Penicillins, Cephalosporins) PBPs PBP1a, PBP1b, PBP3, etc. OtherBetaLactams->PBPs Binding & Inhibition OtherCellWall Bacterial Cell Wall Synthesis (Septum Formation, etc.) PBPs->OtherCellWall OtherLysis Cell Lysis OtherCellWall->OtherLysis Disruption

Figure 1: Mechanism of Action Comparison

cluster_workflow Experimental Workflow for Cross-Resistance Study Isolates Bacterial Isolates (Clinical or Lab Strains) MIC_Det MIC Determination (Broth Microdilution) Isolates->MIC_Det Pivmecillinam_Test Test with this compound MIC_Det->Pivmecillinam_Test Other_BL_Test Test with Other Beta-Lactams MIC_Det->Other_BL_Test Data_Analysis Data Analysis and Comparison Pivmecillinam_Test->Data_Analysis Other_BL_Test->Data_Analysis Cross_Resistance Determine Cross-Resistance Profile Data_Analysis->Cross_Resistance

Figure 2: Cross-Resistance Study Workflow

cluster_resistance Key Resistance Mechanisms Mecillinam Mecillinam Resistance Mecillinam Resistance Mecillinam->Resistance PBP2_mut PBP2 Alteration PBP2_mut->Resistance BetaLactamase Beta-Lactamase Production (e.g., CTX-M, TEM, OXA) BetaLactamase->Resistance cysB_mut cysB Gene Mutation cysB_mut->Resistance CrossResistance Potential Cross-Resistance (e.g., to Amoxicillin) Resistance->CrossResistance

Figure 3: this compound Resistance Pathways

References

Comparative analysis of Pivmecillinam's effect on gut microbiota versus other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current research indicates that pivmecillinam exerts a more targeted and less disruptive effect on the human gut microbiota when compared to broader-spectrum antibiotics such as ciprofloxacin and doxycycline. While all antibiotics inevitably alter the delicate balance of the gut ecosystem, the extent and duration of this disturbance vary significantly between agents. This compound's comparatively minimal impact positions it as a potentially gut-sparing option for the treatment of uncomplicated urinary tract infections (UTIs).

This compound, a prodrug of mecillinam, has demonstrated a notable reduction in E. coli and other Enterobacteriaceae species within the gut, without a corresponding overgrowth of opportunistic pathogens like Pseudomonas, Staphylococci, or Candida.[1] This targeted action contrasts sharply with the broader and more prolonged disruptions associated with other commonly prescribed antibiotics.

Comparative Impact on Gut Microbiota Diversity and Composition

The following table summarizes the effects of this compound and other antibiotics on key measures of gut microbiota health, including alpha diversity (richness and evenness of species within a sample) and beta diversity (comparison of microbial communities between samples), as well as notable changes in bacterial taxa.

AntibioticAlpha DiversityBeta DiversityKey Taxonomic ChangesDuration of Disruption
This compound Limited impact reported[2][3]Not extensively documented in comparative studiesMarked reduction in E. coli and other Enterobacteriaceae[1]Not extensively documented
Amoxicillin Significant reduction in some studies[4][5]; "very little effect" in others[6][7]Significant changes in community composition[4]Decreased abundance of butyrate-producers (Lachnospiraceae, Ruminococcaceae); increased Enterobacteriaceae[4]Recovery of metabolome within 7 days, but microbiome recovery may be incomplete[4]
Ciprofloxacin Significant and long-lasting reduction[8][9][10]Significant and persistent shifts in community composition[10]Elimination of up to 50% of resident bacterial species; decrease in Enterobacteriaceae[8][11]Up to 12 months[9][11]
Doxycycline Dose-dependent decrease[12][13]; sub-antimicrobial doses may have no effect[14]Significant changes in microbial composition at therapeutic doses[12]Decreased lactate-producing bacteria[12]; marked short-term decrease in Bifidobacterium diversity[6][7]Changes can persist long after drug withdrawal[13]

In-Depth Look at Antibiotic-Induced Microbiota Alterations

Amoxicillin: The effects of amoxicillin on the gut microbiota appear to be somewhat variable across studies. While some research indicates a significant disruption to the microbiome and metabolome, including a reduction in archaeal load and bacterial alpha diversity[4], other systematic reviews have categorized its effect as minimal[6][7]. This broad-spectrum penicillin can decrease the abundance of beneficial butyrate-producing bacteria while increasing the population of Enterobacteriaceae.[4]

Ciprofloxacin: This fluoroquinolone antibiotic is consistently reported to have a profound and long-lasting impact on the gut microbiota.[8][10] Studies have shown that a course of ciprofloxacin can lead to a significant drop in microbial diversity that can persist for up to a year.[9] It can eradicate a substantial portion of the gut's bacterial population, and even after recovery, the composition of the microbiota may be permanently altered.[8][11]

Doxycycline: The impact of this tetracycline antibiotic appears to be dependent on the dosage. While long-term, sub-antimicrobial doses have been shown to have no significant effect on the intestinal microflora[14], therapeutic doses can lead to a decrease in microbiome diversity.[12][13] These changes have been observed to persist long after the cessation of treatment.[13] A notable concern with doxycycline is the potential for an increase in tetracycline-resistant genes within the gut microbiome.[15][16]

Experimental Protocols

The findings presented in this guide are based on a variety of experimental designs, from human clinical trials to animal models. The primary method for assessing the gut microbiota is through the sequencing of the 16S ribosomal RNA (rRNA) gene, which allows for the identification and relative quantification of different bacterial taxa present in fecal samples.

A generalized workflow for these types of studies is as follows:

experimental_workflow cluster_collection Sample Collection cluster_analysis Microbiota Analysis cluster_interpretation Data Interpretation Baseline Baseline Fecal Sample Collection DuringTx Fecal Sample Collection During Treatment Baseline->DuringTx PostTx Post-Treatment Fecal Sample Collection DuringTx->PostTx DNA_Extraction Fecal DNA Extraction PostTx->DNA_Extraction Lab Analysis Sequencing 16S rRNA or Shotgun Metagenomic Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis (Taxonomic Classification, Diversity Metrics) Sequencing->Bioinformatics Comparison Comparative Analysis of Microbiota Composition Bioinformatics->Comparison

Caption: Generalized workflow for studying antibiotic effects on gut microbiota.

Signaling Pathways and Logical Relationships

The disruption of the gut microbiota by antibiotics can have downstream effects on host health. For instance, a reduction in butyrate-producing bacteria, as seen with amoxicillin treatment, can impact colonocyte health, as butyrate is a primary energy source for these cells and has anti-inflammatory properties.

The following diagram illustrates the logical relationship between antibiotic administration, gut microbiota disruption, and potential health consequences.

logical_relationship Antibiotic Antibiotic Administration (e.g., Ciprofloxacin, Doxycycline) Dysbiosis Broad-Spectrum Gut Microbiota Disruption (Reduced Diversity) Antibiotic->Dysbiosis This compound This compound Administration Targeted_Effect Targeted Reduction of Enterobacteriaceae This compound->Targeted_Effect Consequences Potential Negative Consequences: - Reduced Colonization Resistance - Altered Metabolite Production - Increased Inflammation Dysbiosis->Consequences Preservation Preservation of Overall Microbiota (Limited Disruption) Targeted_Effect->Preservation

Caption: Logical flow of antibiotic impact on the gut microbiota.

Conclusion

The available evidence strongly suggests that this compound has a more favorable profile regarding its impact on the gut microbiota compared to several other commonly used antibiotics. Its targeted action against Enterobacteriaceae, coupled with a limited broader disruption, minimizes the collateral damage to the commensal gut flora. This characteristic is of significant importance for antimicrobial stewardship, as preserving the integrity of the gut microbiome is crucial for preventing opportunistic infections and maintaining overall host health. For researchers and drug development professionals, these findings underscore the value of developing and utilizing narrow-spectrum antibiotics that effectively treat infections while minimizing off-target effects on the host's microbial ecosystem. Further large-scale, comparative studies employing shotgun metagenomic sequencing would be beneficial to provide a more detailed and quantitative understanding of this compound's effects on the functional capacity of the gut microbiome.

References

Validation of Pivmecillinam's PBP-2 binding affinity through competitive assays

Author: BenchChem Technical Support Team. Date: November 2025

Pivmecillinam, the prodrug of the amidinopenicillin mecillinam, exhibits a unique mechanism of action primarily targeting penicillin-binding protein 2 (PBP-2) in Gram-negative bacteria. This high specificity distinguishes it from many other β-lactam antibiotics, which often target a broader range of PBPs. This guide provides a comparative analysis of this compound's PBP-2 binding affinity, supported by experimental data from competitive assays, to offer researchers, scientists, and drug development professionals a clear understanding of its performance relative to other β-lactams.

Comparative PBP-2 Binding Affinity

The binding affinity of various β-lactam antibiotics to PBP-2 can be quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits 50% of the target's activity. A lower IC50 value indicates a higher binding affinity. The following table summarizes the IC50 values for mecillinam and other β-lactam antibiotics against PBP-2 from Klebsiella pneumoniae and Escherichia coli.

AntibioticOrganismPBP-2 IC50 (mg/L)Other Targeted PBPs (IC50 mg/L)
Mecillinam K. pneumoniae<0.0075 -
E. coliSelective for PBP2 -
AvibactamK. pneumoniae2-
AztreonamK. pneumoniae>256PBP3 (0.06-0.12)
CefepimeK. pneumoniae0.5 - 1PBP1a/b (1-2), PBP3 (0.015-0.03), PBP4 (2)
CeftazidimeK. pneumoniae>256PBP3 (0.06-0.25), PBP1a/b (4)
ImipenemK. pneumoniae<0.0075PBP1a/b (<0.0075), PBP3 (<0.0075), PBP4 (<0.0075)
MeropenemK. pneumoniae<0.0075PBP1a/b (<0.0075), PBP3 (<0.0075), PBP4 (<0.0075)
PiperacillinK. pneumoniae64 - 128PBP3 (0.06-0.12)
AmoxicillinE. coli-PBP4
CephalexinE. coli-PBP4
CefotaximeE. coli-PBP3
CeftriaxoneE. coli-PBP3
CefuroximeE. coli-PBP3

Data Interpretation: The data clearly demonstrates the high and specific affinity of mecillinam for PBP-2, with an IC50 value below 0.0075 mg/L in K. pneumoniae.[1] In contrast, other β-lactams like ceftazidime and aztreonam show very low affinity for PBP-2, instead targeting PBP-3.[1] While carbapenems like imipenem and meropenem also exhibit high affinity for PBP-2, they are not selective and bind to other PBPs as well.[1] In E. coli, mecillinam (amdinocillin) is also shown to be selective for PBP-2.[2][3][4]

Experimental Protocols

The determination of PBP binding affinities is commonly performed using a competitive assay with a fluorescently labeled β-lactam, such as Bocillin-FL (a fluorescent derivative of penicillin).

Competitive PBP Binding Assay Protocol

1. Preparation of Bacterial Membranes:

  • Bacterial cultures (e.g., K. pneumoniae or E. coli) are grown to the mid-logarithmic phase.
  • Cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate-buffered saline).
  • The cell pellet is resuspended in buffer and lysed using methods such as sonication or French press to release the cellular contents.
  • The cell lysate is then subjected to ultracentrifugation to pellet the membrane fraction, which contains the PBPs.
  • The membrane pellet is washed and resuspended in a storage buffer.

2. Competitive Binding Reaction:

  • Isolated membrane preparations are incubated with varying concentrations of the unlabeled β-lactam antibiotic being tested (the competitor).
  • The incubation allows the competitor antibiotic to bind to the PBPs present in the membrane fraction.

3. Fluorescent Labeling:

  • Following the incubation with the competitor, a fixed concentration of a fluorescent β-lactam probe (e.g., Bocillin-FL) is added to the mixture.
  • The fluorescent probe will bind to any PBPs that have not been occupied by the competitor antibiotic.

4. Detection and Quantification:

  • The membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • The gel is then visualized using a fluorescent imager to detect the bands corresponding to the fluorescently labeled PBPs.
  • The intensity of the fluorescent signal for each PBP band is quantified. A decrease in fluorescence intensity compared to a control sample (without a competitor) indicates that the competitor antibiotic has bound to that specific PBP.

5. Determination of IC50:

  • The intensity of the fluorescent signal for PBP-2 is measured at each concentration of the competitor antibiotic.
  • The data is plotted as the percentage of inhibition of fluorescent probe binding versus the log of the competitor concentration.
  • The IC50 value is then calculated as the concentration of the competitor antibiotic that results in a 50% reduction in the fluorescent signal for the PBP-2 band.

Visualizations

Mechanism of Action: this compound and PBP-2 Inhibition

Mechanism of this compound Action cluster_ingestion Oral Administration cluster_conversion Systemic Circulation cluster_action Bacterial Cell This compound This compound (Prodrug) Mecillinam Mecillinam (Active Drug) This compound->Mecillinam Hydrolysis by Esterases PBP2 Penicillin-Binding Protein 2 (PBP-2) Mecillinam->PBP2 Specific Binding CellWall Cell Wall Synthesis PBP2->CellWall Inhibition Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: this compound is hydrolyzed to its active form, mecillinam, which specifically binds to and inhibits PBP-2, leading to the disruption of bacterial cell wall synthesis and subsequent cell lysis.

Experimental Workflow: Competitive PBP Binding Assay

Competitive PBP Binding Assay Workflow cluster_prep Sample Preparation cluster_assay Competitive Binding cluster_analysis Analysis BacterialCulture Bacterial Culture MembraneIsolation Membrane Isolation BacterialCulture->MembraneIsolation Incubation Incubation with Unlabeled Antibiotic MembraneIsolation->Incubation Labeling Addition of Fluorescent Penicillin (Bocillin-FL) Incubation->Labeling SDSPAGE SDS-PAGE Labeling->SDSPAGE Fluorescence Fluorescence Imaging SDSPAGE->Fluorescence Quantification Quantification & IC50 Calculation Fluorescence->Quantification

Caption: Workflow for determining PBP binding affinity using a competitive assay with a fluorescent probe.

References

In Vivo Validation of Pivmecillinam's Efficacy Against Strains with Known Resistance Mechanisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pivmecillinam's in vivo performance against bacterial strains with known resistance mechanisms, particularly focusing on its efficacy in urinary tract infections (UTIs). The information is supported by experimental data from preclinical models and supplemented with clinical findings and in vitro susceptibility data for comparison with alternative oral agents.

This compound: An Overview of its Activity Against Resistant Pathogens

This compound, the oral prodrug of mecillinam, has a long history of use, especially in Nordic countries, for treating uncomplicated UTIs.[1][2] Its unique mechanism of action, the specific inhibition of Penicillin-Binding Protein 2 (PBP2), differentiates it from many other β-lactam antibiotics.[3] This specificity contributes to its retained activity against many contemporary multidrug-resistant Gram-negative bacteria.[2] There is emerging in vitro and in vivo evidence supporting its activity against Extended-Spectrum β-Lactamase (ESBL)-producing organisms.[1][2]

Clinical studies suggest that higher doses of this compound (e.g., 400 mg three times daily) are effective for UTIs caused by ESBL-producing Escherichia coli.[4] Despite its extensive use in some regions, resistance rates to mecillinam have remained remarkably low.[3]

In Vivo Efficacy of this compound in a Murine UTI Model

A key preclinical study provides in vivo validation of this compound's efficacy against a range of multidrug-resistant (MDR) E. coli strains in a murine UTI model. This study mimicked human dosing regimens to assess the reduction in bacterial load in urine, bladder, and kidneys.

Experimental Protocol: Murine Urinary Tract Infection Model

This protocol is based on the methodology described by Samuelsen et al. in their 2020 study published in the International Journal of Antimicrobial Agents.

  • Animal Model: Female BALB/c mice were used for the infection model.

  • Bacterial Strains: A selection of clinical E. coli isolates with well-characterized resistance mechanisms were used. These included strains producing ESBLs (CTX-M-14, CTX-M-15), plasmid-mediated AmpC (CMY-4, CMY-6), and carbapenemases (NDM-1, VIM-29).

  • Infection Procedure: Mice were anesthetized, and a catheter was inserted into the bladder via the urethra. A bacterial suspension containing a known concentration of the respective E. coli strain was instilled into the bladder.

  • Treatment Regimen: Treatment was initiated 24 hours post-infection. This compound was administered orally to mimic human plasma concentrations achieved with doses of 200 mg and 400 mg three times daily. A control group received a vehicle solution.

  • Outcome Assessment: At 72 hours post-infection, mice were euthanized. Urine, bladder, and kidneys were collected, homogenized, and serially diluted. The dilutions were plated on appropriate agar to determine the bacterial load, expressed as colony-forming units per milliliter (CFU/mL) or per gram of tissue.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the in vivo efficacy of two mimicked human dosing regimens of this compound against various resistant E. coli strains in the murine UTI model.

Table 1: Characteristics of E. coli Strains Used in the In Vivo Murine UTI Model

Strain IDResistance MechanismMecillinam MIC (mg/L)
Strain 1ESBL (CTX-M-14)≤ 1
Strain 2ESBL (CTX-M-15)≤ 1
Strain 3AmpC (CMY-4)4
Strain 4AmpC (CMY-6)8
Strain 5Carbapenemase (NDM-1)≤ 1
Strain 6Carbapenemase (VIM-29)64

MIC: Minimum Inhibitory Concentration

Table 2: Reduction in Bacterial Load (log10 CFU/mL or g) in the Murine UTI Model with this compound Treatment

Bacterial StrainOrgan/FluidVehicle Control (Mean log10 CFU)This compound (200 mg TID regimen) (Mean log10 CFU reduction)This compound (400 mg TID regimen) (Mean log10 CFU reduction)
ESBL (CTX-M-14) Urine~7.5~4.0~4.5
Bladder~6.0~3.0~3.5
Kidney~5.5~2.5~3.0
ESBL (CTX-M-15) Urine~8.0~5.0~5.5
Bladder~6.5~3.5~4.0
Kidney~6.0~3.0~3.5
Carbapenemase (NDM-1) Urine~7.0~3.5~4.0
Bladder~5.5~2.5~3.0
Kidney~5.0~2.0~2.5
Mecillinam-Resistant (VIM-29) Urine~8.5~2.0~2.5
Bladder~7.0~1.5~2.0
Kidney~6.5~1.0~1.5

Note: The values are approximate based on graphical data from the source study and represent the magnitude of bacterial reduction. Both this compound dosing regimens resulted in a significant reduction in bacterial counts in urine, kidney, and bladder compared to the vehicle-treated mice.

Comparative Analysis with Alternative Oral Agents

Direct preclinical in vivo comparative studies of this compound against other oral agents for UTIs caused by resistant strains are limited. Therefore, this comparison relies on in vitro susceptibility data and findings from clinical studies. The primary oral alternatives for UTIs caused by ESBL-producing organisms are fosfomycin and nitrofurantoin.[5]

Table 3: In Vitro Susceptibility of ESBL-Producing E. coli to this compound and Comparators

AntibioticSusceptibility Rate (%)
This compound (Mecillinam) 83 - 96
Fosfomycin 90 - 98
Nitrofurantoin 93

Data compiled from multiple sources. Rates can vary by geographical location and specific patient populations.

A large retrospective clinical study comparing outcomes for community-acquired UTIs found no significant difference in treatment failure rates between this compound and nitrofurantoin for infections caused by ESBL-producing E. coli.[6][7] In the same study, ciprofloxacin showed significantly higher treatment failure rates against ESBL-producing strains compared to this compound.[6][7]

Visualizing Mechanisms and Workflows

Mechanism of Action and Cell Wall Synthesis

This compound's active form, mecillinam, specifically targets PBP2, a crucial enzyme in the "Rod complex" responsible for elongating the peptidoglycan cell wall in many rod-shaped bacteria.[8][9] Inhibition of PBP2 disrupts this process, leading to the formation of spherical cells and eventual lysis.

Caption: Mecillinam inhibits PBP2, disrupting peptidoglycan synthesis and leading to cell lysis.

A Known Resistance Pathway: The cysB Mutation

One identified mechanism of resistance to mecillinam involves mutations in the cysB gene. This gene regulates cysteine biosynthesis. Its inactivation leads to a cellular response that upregulates other proteins involved in cell wall synthesis, namely PBP1B and its activator LpoB. This creates a bypass pathway, allowing the cell to survive even when PBP2 is inhibited by mecillinam.

Mecillinam_Resistance_Pathway Mecillinam Mecillinam PBP2 PBP2 Mecillinam->PBP2 Inhibits Elongation Cell Wall Elongation PBP2->Elongation Required for cysB cysB gene mutation Cys_depletion Cysteine Depletion cysB->Cys_depletion PBP1B_LpoB PBP1B & LpoB Upregulation Cys_depletion->PBP1B_LpoB Induces Bypass PBP2 Bypass Pathway PBP1B_LpoB->Bypass Creates Bypass->Elongation Allows Survival Cell Survival (Resistance) Elongation->Survival

Caption: Mutation in the cysB gene can lead to mecillinam resistance by activating a PBP2 bypass pathway.

Experimental Workflow for In Vivo Validation

The process of validating antibiotic efficacy in an animal model involves several key steps, from preparing the infectious agent to analyzing the final bacterial load.

Experimental_Workflow start Select Resistant Bacterial Strain culture Culture and Prepare Inoculum start->culture infect Infect Animal Model (e.g., Murine UTI) culture->infect treatment Administer this compound (vs. Vehicle Control) infect->treatment endpoint Reach Experimental Endpoint (e.g., 72h) treatment->endpoint collect Collect Tissues/Fluids (Urine, Bladder, Kidneys) endpoint->collect process Homogenize and Serially Dilute collect->process plate Plate on Agar and Incubate process->plate quantify Quantify Bacterial Load (CFU/mL or CFU/g) plate->quantify analyze Analyze Data and Compare Groups quantify->analyze

Caption: Workflow for in vivo validation of this compound's efficacy in a murine UTI model.

Conclusion

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Pivmecillinam

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of pivmecillinam is a critical component of laboratory safety and environmental stewardship. Adherence to established procedures is essential to prevent environmental contamination and the potential for antibiotic resistance. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, ensuring the safety of personnel and the integrity of our ecosystems.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including antibiotics like this compound, is regulated by multiple agencies. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary bodies overseeing these processes. The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous and non-hazardous solid waste. A 2019 EPA rule, often referred to as Subpart P, specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and is a key regulation to be aware of.[1][2][3]

It is crucial to note that local requirements may also apply, and it is incumbent upon the generator of the waste to ensure compliance with all applicable regulations.[4]

Step-by-Step Disposal Procedures for this compound

The following steps outline the recommended procedure for the proper disposal of this compound in a laboratory or professional setting.

Step 1: Waste Characterization

The first and most critical step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is generally considered hazardous if it is specifically listed by the EPA or exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[3] While this compound itself is not typically listed as a hazardous waste, any solvents or other chemicals mixed with it could render the entire waste stream hazardous. A thorough assessment of the waste composition is mandatory.

Step 2: Segregation of Waste

Proper segregation of waste is fundamental to a compliant disposal plan. This compound waste should be segregated from other chemical and biological waste streams. If deemed non-hazardous, it should still be kept separate from regular trash.

Step 3: Selection of Disposal Method

The choice of disposal method depends on the waste characterization and local regulations.

  • For Non-Hazardous this compound Waste:

    • Preferred Method: Drug Take-Back Programs or a DEA-Registered Reverse Distributor. The most environmentally sound option is to utilize a drug take-back program or a reverse distributor.[5] These entities are equipped to handle and dispose of pharmaceuticals in a compliant and safe manner.

    • Alternative Method: Incineration. If a take-back program is not available, the waste should be sent to a licensed medical waste incinerator.[1] This method is effective in destroying the active pharmaceutical ingredient.

    • Least Preferred Method (for small quantities, if permitted locally): Landfill. In some cases, non-hazardous pharmaceutical waste may be disposed of in a permitted solid waste landfill.[5] However, this is generally discouraged for antibiotics due to the risk of environmental contamination.

  • For Hazardous this compound Waste:

    • Mandatory Method: Licensed Hazardous Waste Contractor. If the this compound waste is characterized as hazardous, it must be managed and transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF).[1][3] Incineration is a common treatment method for hazardous pharmaceutical waste.[1]

Step 4: Packaging and Labeling

All this compound waste must be packaged in appropriate, sealed containers to prevent leakage. The containers must be clearly labeled with the contents and the appropriate hazard warnings if applicable.

Step 5: Documentation

Maintain meticulous records of all disposed this compound waste. This documentation should include the date of disposal, the quantity of waste, the method of disposal, and the name of the disposal contractor. These records are essential for regulatory compliance.

Environmental Impact of Improper Disposal

Improper disposal of antibiotics like this compound, such as flushing them down the drain or disposing of them in regular trash, can have significant environmental consequences.[6][7] These actions can lead to the contamination of soil and water, contributing to the development and spread of antibiotic-resistant bacteria, a major global health threat.[8]

Quantitative Data on Disposal Methods
Disposal MethodEnvironmental RiskRegulatory ComplianceRecommended Use
Drug Take-Back Program/Reverse Distributor Very LowHighPreferred Method
Licensed Incineration LowHighRecommended for both non-hazardous and hazardous waste
Permitted Landfill ModerateVaries by locationLeast preferred for non-hazardous waste; not for hazardous waste
Sewer/Drain Disposal HighNon-compliantNever Recommended [1][6]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not typically published, the principles of safe laboratory practice and hazardous waste management apply. The key "experimental" aspect is the initial waste characterization.

Protocol for Waste Characterization:

  • Identify all components of the waste stream containing this compound. This includes the active pharmaceutical ingredient, any excipients, and any solvents or reagents used in the process.

  • Consult the Safety Data Sheets (SDS) for all components. The SDS provides critical information on physical and chemical properties, as well as potential hazards.

  • Determine if the waste exhibits any hazardous characteristics as defined by the EPA (ignitability, corrosivity, reactivity, or toxicity).

  • Check if any component is a listed hazardous waste under RCRA.

  • Document the characterization process and the final determination.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

PivmecillinamDisposalWorkflow cluster_disposal_options Step 3: Select Disposal Method start This compound Waste Generated segregate Step 2: Segregate Waste start->segregate characterize Step 1: Characterize Waste (Hazardous vs. Non-Hazardous) hazardous Hazardous Waste characterize->hazardous Yes non_hazardous Non-Hazardous Waste characterize->non_hazardous No hazardous_contractor Licensed Hazardous Waste Contractor hazardous->hazardous_contractor take_back Drug Take-Back Program or DEA-Registered Reverse Distributor non_hazardous->take_back Preferred incineration Licensed Incinerator non_hazardous->incineration Alternative landfill Permitted Landfill (Least Preferred) non_hazardous->landfill If Permitted & No Other Option segregate->characterize package_label Step 4: Package & Label document Step 5: Document Disposal package_label->document end Disposal Complete document->end take_back->package_label incineration->package_label landfill->package_label hazardous_contractor->package_label

Caption: this compound Disposal Workflow

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.

References

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pivmecillinam
Reactant of Route 2
Reactant of Route 2
Pivmecillinam

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.